Bisabolane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-4-(6-methylheptan-2-yl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h12-15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWQRWPUNHMSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337485 | |
| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29799-19-7 | |
| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enduring Allure of Bisabolane Sesquiterpenoids: A Technical Guide to Their History, Discovery, and Therapeutic Potential
For Immediate Release: December 17, 2025
This technical guide provides a comprehensive overview of the history, discovery, and burgeoning therapeutic interest in bisabolane sesquiterpenoids. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical diversity, biological activities, and underlying mechanisms of action of this prominent class of natural products. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols for key methodologies are provided, and crucial signaling pathways are visualized to illuminate the intricate molecular interactions of these compounds.
A Journey Through Time: The History and Discovery of this compound Sesquiterpenoids
This compound sesquiterpenoids, a class of 15-carbon isoprenoids characterized by a monocyclic hexatomic ring core, have a rich history rooted in traditional medicine, long before their chemical structures were elucidated.[1] One of the earliest and most well-known sources of these compounds is the ginger family (Zingiberaceae), with plants like turmeric (Curcuma longa) and ginger (Zingiber officinale) being used for centuries in various cultures for their anti-inflammatory and medicinal properties.[2][3] The first written records mentioning ginger date back to the Warring States period in China (475–221 BCE).[2]
The scientific exploration of this compound sesquiterpenoids began with the isolation and characterization of compounds from essential oils. For instance, (+)-α-curcumene was identified as a constituent of the essential oil from Curcuma aromatica.[3] Another significant early discovery was xanthorrhizol from Curcuma xanthorrhiza, a plant used in traditional Indonesian medicine.[3]
The latter half of the 20th century and the early 21st century have witnessed an explosion in the discovery of new this compound sesquiterpenoids from a diverse array of natural sources. Beyond terrestrial plants, these compounds have been isolated from marine organisms, including sponges, soft corals, and algae, as well as from various fungi.[4] This expansion of sources has unveiled a remarkable structural diversity, with modifications such as halogenation, dimerization, and the incorporation of nitrogen-containing functional groups, leading to a wide spectrum of biological activities.[4] To date, hundreds of this compound sesquiterpenoids have been identified, highlighting their significance as a prolific source of natural products with therapeutic potential.[1]
Quantitative Bioactivity of this compound Sesquiterpenoids
The broad therapeutic potential of this compound sesquiterpenoids is underscored by their diverse and potent biological activities. Quantitative data from numerous studies highlight their efficacy in cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibitory assays. The following tables summarize key quantitative findings for a selection of this compound sesquiterpenoids.
Cytotoxic Activity
This compound sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are a standard measure of cytotoxic potency.
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Aspertenol A | K562 | 16.6 | [5] |
| Aspertenol A | A549 | 43.5 | [5] |
| Aspertenol C | K562 | 25.8 | [5] |
| Known Compound 4 (from A. tennesseensis) | K562 | 72.7 | [5] |
| Known Compound 4 (from A. tennesseensis) | A549 | 70.2 | [5] |
| Known Compound 9 (from A. tennesseensis) | K562 | 35.4 | [5] |
| Known Compound 9 (from A. tennesseensis) | A549 | 61.1 | [5] |
| Altaicalarin A | A549, MCF-7, KB, KBVIN | 3.4, 0.8, 1.0, 0.9 (µg/mL) | [6] |
| Altaicalarin C | MCF-7, KB, KBVIN | 10.8, 11.8, 15.9 (µg/mL) | [6] |
| Altaicalarin D | MCF-7, KB, KBVIN | 7.7, 10.4, 7.6 (µg/mL) | [6] |
| Inonotic acid C | MCF-7 | 7.7 | |
| Phenolic this compound-diphenyl ether adduct (14) | A549, HL-60 | 1.9, 5.4 | [7] |
| Phenolic this compound-diphenyl ether adduct (13) | HL-60 | 15.7 | [7] |
| Sulfur-containing bisabolanes (42, 43) | MKN-45, HepG2 | 19.8 - 30.1 (µg/mL) | [3] |
| Dimeric bisabolanes (58, 60) | HepG-2, Caski | 2.91 - 12.40 (µg/mL) | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound sesquiterpenoids are well-documented, with many compounds showing potent inhibition of inflammatory mediators like nitric oxide (NO).
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Dicyclic this compound (141) from Curcuma longa | NO production in LPS-activated cells | 25.5 | [4] |
| Clausemargic A and analogues (1-7) | NO production in LPS-activated RAW 264.7 cells | Comparable to hydrocortisone | [8] |
| Penicibisabolanes G (7) and analogue (13) | NO production in LPS-stimulated RAW264.7 cells | >50% inhibition at 20 µM | [9] |
Antimicrobial Activity
The antimicrobial activity of this compound sesquiterpenoids is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |
| Halogenated bisabolanes (65, 66) | Microsporum gypseum | 4, 8 | [7] |
| Halogenated bisabolanes (65, 66) | Staphylococcus aureus | 26.8, 15.4 | [7] |
| Dimer (62) and northis compound (64) | Edwardsiella tarda, Vibrio harveyi | 8.0, 4.0 | [7] |
| Aromatic bisabolene-type sesquiterpenoids (1, 2, 5) | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | 1.0 - 8.0 | [10] |
| Compound 61 | Micrococcus luteus, Vibrio alginolyticus | 1.0, 2.0 | [7] |
| Compounds 33-35 | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | ≤ 8.0 | [7] |
| Compound/Derivative | Microorganism(s) | MIC (µM) | Reference |
| Aspergiterpenoid A and analogues (1-5) | Various bacterial strains | 1.25 - 20.0 | [1] |
| Compound 30 | Staphylococcus albus, Micrococcus tetragenus | 5.00, 1.25 | [7] |
| Compound 32 | S. albus, Bacillus subtilis | 5.00, 2.50 | [7] |
Enzyme Inhibitory Activity
Certain this compound sesquiterpenoids have shown potent inhibitory effects against various enzymes, indicating their potential in treating a range of diseases.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Polychiral this compound (41) | Acetylcholinesterase (AChE) | 2.2 | [7] |
| Phenolic bisabolanes (54, 56) | α-glucosidase | 4.5, 3.1 | [7] |
| Aromatic bisabolanes (182, 183) | α-glucosidase | 14.9, 19.4 | [4] |
Experimental Protocols
The isolation and synthesis of this compound sesquiterpenoids are crucial for their study and potential therapeutic application. This section details common experimental protocols for these processes.
Isolation from Natural Sources
This protocol outlines three common methods for extracting (E)-γ-bisabolene from plant sources.
a) Steam Distillation
-
Apparatus: Steam distillation setup (boiling flask, still head, condenser, receiving flask).
-
Procedure:
-
Fresh or dried plant material is placed in the still.
-
Steam is passed through the plant material, vaporizing the volatile oils.
-
The steam and oil vapor mixture is condensed.
-
The essential oil, containing (E)-γ-bisabolene, is separated from the aqueous layer (hydrosol).
-
The collected oil is dried over anhydrous sodium sulfate.
-
b) Solvent Extraction (Maceration)
-
Materials: Ground plant material, organic solvent (e.g., ethanol, hexane, or ethyl acetate), sealed glass container, orbital shaker or magnetic stirrer, filter paper, rotary evaporator.
-
Procedure:
-
The plant material is submerged in the chosen solvent in a sealed container.
-
The mixture is agitated at room temperature for 24-48 hours.
-
The mixture is filtered to separate the plant debris.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.
-
c) Supercritical Fluid Extraction (SFE)
-
Apparatus: Supercritical fluid extractor.
-
Materials: Ground plant material, supercritical fluid (typically CO₂).
-
Procedure:
-
The plant material is placed in the extraction vessel.
-
Supercritical CO₂ is passed through the material, dissolving the this compound sesquiterpenoids.
-
The pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extract.
-
-
Procedure:
-
The fungal strain (e.g., Aspergillus sp.) is cultured on a suitable medium (e.g., potato dextrose agar) for a specified period.
-
The culture is then used to inoculate a larger liquid or solid-state fermentation.
-
After an incubation period, the fermentation broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated to yield a crude extract, which is then subjected to chromatographic separation to isolate the this compound sesquiterpenoids.
-
Chemical Synthesis
The total synthesis of this compound sesquiterpenoids allows for the production of these compounds in larger quantities and the creation of novel analogues.
This facile synthesis utilizes bromobenzene derivatives as starting materials.[11]
-
Key Steps:
-
Halogen-lithium exchange: The starting bromobenzene derivative is treated with a lithium reagent to form an organolithium compound.
-
Addition to isoprenylacetone: The organolithium reagent is reacted with isoprenylacetone to form a tertiary alcohol.
-
Reduction of the carbinol: The resulting alcohol is reduced to yield the final this compound sesquiterpenoid.
-
This method employs a biogenetic-type enantioselective cyclization.[12]
-
Key Steps:
-
Preparation of a chiral farnesyl ether derivative: A farnesyl derivative is reacted with a chiral auxiliary.
-
Enantioselective cyclization: The chiral ether is treated with an organoaluminum reagent, which acts as a Lewis acid to promote the formation of an allylic cation. The chiral auxiliary directs the subsequent intramolecular cyclization to produce the this compound skeleton with high enantioselectivity.
-
Signaling Pathways and Mechanisms of Action
This compound sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and survival. The NF-κB, MAPK, and PI3K/Akt pathways are prominent targets.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[13] this compound sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][7]
References
- 1. This compound-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New this compound-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-type sesquiterpenes from the aerial parts of Lippia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma [mdpi.com]
- 12. Studies on the antitumor this compound sesquiterpenoids isolated from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Bisabolane for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of bisabolane and its derivatives, their significant biological activities, and their potential applications in research and drug development. This compound-type sesquiterpenoids, a class of monocyclic sesquiterpenoids, are widely distributed in nature and are recognized for their diverse pharmacological potential.[1] This document details their chemical and physical characteristics, outlines key experimental protocols for their study, and illustrates the signaling pathways they modulate.
Core Physicochemical Properties
This compound (1-methyl-4-(6-methylheptan-2-yl)cyclohexane) is the saturated parent structure for a wide range of naturally occurring sesquiterpenes and sesquiterpenoids.[2] Its unsaturated counterparts, the bisabolenes, are often the subject of research due to their biological activities. Understanding the fundamental properties of these compounds is crucial for their application in experimental settings.
Physicochemical Data of this compound
The following table summarizes the key computed and experimental properties of the parent compound, this compound.
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-(6-methylheptan-2-yl)cyclohexane | [2] |
| Molecular Formula | C₁₅H₃₀ | [2] |
| Molecular Weight | 210.40 g/mol | [2][3] |
| CAS Number | 29799-19-7 | [2] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | Data not readily available | |
| Density | Data available via SpringerMaterials | [2] |
| Solubility | Expected to be insoluble in water, soluble in nonpolar organic solvents | |
| LogP (Octanol/Water) | High (estimated, due to nonpolar structure) |
Physicochemical Data of Common Bisabolene Isomers
Bisabolenes, the unsaturated derivatives of this compound, are more commonly studied for their bioactivities. The properties of two common isomers, β-bisabolene and γ-bisabolene, are detailed below.
| Property | β-Bisabolene | γ-Bisabolene | Source |
| IUPAC Name | 1-methyl-4-(5-methyl-1-methylene-4-hexenyl)cyclohexene | 1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | [4][5] |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [4][5] |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [4][5] |
| CAS Number | 495-61-4 | 495-62-5 | [4][5] |
| Appearance | Colorless clear liquid | Light yellow oily liquid | [6][7] |
| Boiling Point | 129-130 °C @ 10.5 mmHg; 274-275 °C @ 760 mmHg | 110-112 °C @ 540 Pa; 260-262 °C @ 760 mmHg | [6][7][8] |
| Density | 0.879 - 0.885 g/cm³ @ 25 °C | 0.850 - 0.858 g/cm³ | [5][6] |
| Refractive Index | 1.489 - 1.495 @ 20 °C | 1.493 - 1.497 | [5][6] |
| Water Solubility | Insoluble (0.008994 mg/L @ 25°C, est.) | Insoluble | [9][10] |
| LogP (Octanol/Water) | 6.439 (est.) | 6.70 | [6][9] |
Research Applications and Biological Activities
This compound-type sesquiterpenoids are a rich source of natural products with significant potential for drug development.[1] They exhibit a wide array of pharmacological properties, making them attractive candidates for therapeutic research.[11][12][13]
-
Anti-inflammatory Activity : Many this compound sesquiterpenoids demonstrate potent anti-inflammatory effects.[1][11] Their mechanisms often involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the suppression of key signaling pathways such as NF-κB and PI3K/AKT.[11]
-
Cytotoxic Activity : Certain this compound derivatives have shown promising cytotoxic effects against various cancer cell lines.[12][13] This has spurred research into their potential as anti-cancer agents.
-
Enzyme Inhibitory Activity : These compounds have been identified as inhibitors of various enzymes. For instance, some show inhibitory activity against acetylcholinesterase (AChE), relevant for Alzheimer's disease, and α-glucosidase, a target for type 2 diabetes.[11]
-
Antimicrobial Activity : Bisabolanes have also been reported to possess a broad range of antimicrobial activities, including antibacterial and antifungal effects.[1][12][13]
Key Signaling Pathways and Experimental Workflows
The therapeutic potential of this compound sesquiterpenoids stems from their ability to modulate critical cellular signaling pathways.[11] The following diagrams illustrate these interactions and a general workflow for their investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to synthesize bisabolanes and evaluate their biological activity.
Protocol: Synthesis of β-Bisabolene via Asymmetric Cyclization
This method utilizes a chiral auxiliary to induce enantioselectivity during the ring-forming step.[14]
Objective: To synthesize (-)-β-bisabolene from a farnesyl derivative with high enantioselectivity.
Materials:
-
(R)-(+)-1,1'-bi-2-naphthol (BINOL)
-
Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
(Z,Z)-farnesyl bromide
-
Anhydrous toluene
-
Diethylaluminum chloride
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Preparation of Chiral Farnesyl Ether:
-
To a solution of (R)-(+)-BINOL in dry DMF under an inert atmosphere, add one equivalent of NaH at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add one equivalent of (Z,Z)-farnesyl bromide and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral farnesyl ether.[14]
-
-
Enantioselective Cyclization:
-
Dissolve the purified farnesyl ether in anhydrous toluene under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in toluene.
-
Stir the reaction mixture at -78 °C for 1 hour.[14]
-
Slowly warm the reaction to -20 °C and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (-)-β-bisabolene.[14]
-
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]
Objective: To determine the concentration-dependent cytotoxic effect of a this compound sesquiterpenoid on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound sesquiterpenoid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in DMSO.
-
Prepare serial dilutions of the compound in a serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a negative control (medium only).[11]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Protocol: ELISA for Cytokine Quantification
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the effect of bisabolanes on the production of inflammatory cytokines.
Objective: To quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in cell culture supernatants after treatment with a this compound sesquiterpenoid.
Materials:
-
Cell line capable of producing cytokines (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide) for stimulation
-
This compound sesquiterpenoid
-
Commercially available ELISA kit for the target cytokine (e.g., TNF-α)
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants for analysis.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol provided with the specific kit.[11] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
-
Conclusion
The this compound family of sesquiterpenoids represents a structurally diverse class of natural products with compelling pharmacological activities. Their anti-inflammatory, cytotoxic, and enzyme-inhibitory properties make them valuable lead compounds for drug discovery. A thorough understanding of their physicochemical properties is fundamental to designing and executing meaningful biological assays. The protocols and pathway analyses provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of these promising molecules.
References
- 1. This compound-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H30 | CID 520453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-a - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. β-Bisabolene [webbook.nist.gov]
- 5. gamma-Bisabolene | C15H24 | CID 62346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-bisabolene, 495-61-4 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. BISABOLENE | 495-62-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review [frontiersin.org]
- 13. Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Natural Sources and Distribution of Bisabolane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of bisabolane isomers. Bisabolanes are a class of monocyclic sesquiterpenoids (C15) with significant potential in pharmaceuticals, biofuels, and fragrance industries. Understanding their natural origins and the pathways that produce them is critical for their exploration and exploitation. This document details quantitative data, experimental protocols for isolation and characterization, and the underlying biochemical pathways.
Introduction to this compound Isomers
Bisabolanes are a group of closely related sesquiterpenes, with the three primary isomers—α-, β-, and γ-bisabolene—differing in the position of their double bonds within the molecular structure.[1] These compounds are intermediates in the biosynthesis of many other natural products and are known for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] Their hydrogenated form, this compound, is also being explored as a potential D2 diesel alternative.[3][4]
Natural Sources and Distribution
This compound-type sesquiterpenoids are widely distributed in nature and have been identified in terrestrial plants, fungi, and marine organisms.[2][5][6]
Terrestrial Plants
Plants are the most well-documented source of this compound isomers, where they occur as components of essential oils. The Asteraceae (Compositae) and Zingiberaceae families are particularly rich sources.[2][6]
-
German Chamomile (Matricaria chamomilla L.) : The essential oil of German chamomile is a significant source of this compound derivatives, primarily α-bisabolol and its oxides, which are derived from bisabolene precursors.[7] The composition can vary significantly based on geographic origin and cultivar, with some chemotypes being rich in (E)- and (Z)-γ-bisabolene.[8] For instance, one chemotype from "Sarableh" was found to contain 42.76% (E)-γ-bisabolene and 40.08% (Z)-γ-bisabolene.[8] Other studies have reported β-bisabolene content at 8.37%.[7]
-
Sandalwood (Santalum album L.) : The heartwood of Indian Sandalwood contains various this compound-type sesquiterpenoids.[9] While α- and β-santalol are the main components, trace amounts (<0.1%) of (Z)-γ-bisabolene, (E)-γ-bisabolene, and (E)-α-bisabolene have been identified in its essential oil.[4][10] β-Bisabolene has also been reported as a constituent.[4]
-
Ginger (Zingiber officinale) : Ginger is a known source of sesquiterpenes, including (S)-β-bisabolene.[11][12] It is also a source for the cloning of (S)-β-bisabolene synthase genes.[2]
-
Other Plant Sources : Bisabolene isomers are found in a wide variety of other plants, including lemon (Citrus limon), oregano (Origanum vulgare), cubeb (Piper cubeba), and grand fir (Abies grandis), which is a known source of α-bisabolene synthase.[1][13][14] (E)-γ-Bisabolene has been identified in Molopospermum peloponnesiacum and Ayapana amygdalina.[15]
Fungi and Marine Organisms
Marine environments, including marine-derived fungi and algae, represent a rich and unique source of this compound sesquiterpenoids, often with novel structures.[5]
-
Marine-Derived Fungi : Endophytic fungi, such as Trichoderma asperellum and Penicillium chrysogenum, isolated from marine algae and sponges, have been shown to produce novel this compound derivatives.[8][16] A review noted that over 400 bisabolanes and their derivatives have been discovered, with an increasing number being excavated from marine-derived fungi of the genera Aspergillus, Trichoderma, and Penicillium.[6]
-
Marine Algae : Red algae of the genus Laurencia are known to produce a variety of halogenated this compound sesquiterpenes.[5][17] For example, Laurencia composita yields highly halogenated monocyclic bisabolanes.[5]
-
Other Marine Invertebrates : Sponges and soft corals are also sources of this compound-type compounds.[5]
Quantitative Data of this compound Isomers in Natural Sources
The concentration of this compound isomers varies significantly depending on the species, geographical location, cultivation conditions, and extraction method. The following tables summarize reported quantitative data from various sources.
Table 1: Quantitative Data for Bisabolene Isomers in German Chamomile (Matricaria chamomilla) Essential Oil
| Isomer | Plant Part | Concentration (%) | Analytical Method | Reference |
| (E)-γ-Bisabolene | Flower | 42.76 | GC/MS, GC/FID | [8] |
| (Z)-γ-Bisabolene | Flower | 40.08 | GC/MS, GC/FID | [8] |
| β-Bisabolene | Flower | 8.37 | Not Specified | [7] |
| α-Bisabolol | Flower | 17.51 - 56.9 | GC/MS | [7][8] |
| Bisabolol Oxides A/B | Flower | 21.2 - 81.0 | GC/MS | [18][19] |
| Bisabolone Oxide A* | Flower | 11.71 - 65.41 | GC/MS | [8][20] |
| Note: Bisabolol and its oxides are oxygenated derivatives of bisabolene and are often the most abundant related compounds in chamomile oil. |
Table 2: Quantitative Data for Bisabolene Isomers in Other Plant Essential Oils
| Plant Species | Isomer | Concentration (%) | Analytical Method | Reference |
| Santalum album | (E)-α-Bisabolene | < 0.1 | GC/MS | [10] |
| Santalum album | (E)-γ-Bisabolene | < 0.1 | GC/MS | [10] |
| Santalum album | (Z)-γ-Bisabolene | < 0.1 | GC/MS | [10] |
| Santalum album | β-Bisabolene | Not specified | Not specified | [4][21] |
| Commiphora myrrha | (Z)-α-Bisabolene | 0.03 ± 0.00 | GC-MS | [22] |
Biosynthesis of this compound Isomers
Bisabolene isomers, like all sesquiterpenes, are synthesized from the C15 precursor farnesyl pyrophosphate (FPP). FPP itself is derived from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][9][15]
The final cyclization of FPP into a specific bisabolene isomer is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically bisabolene synthases (BS).[2] The structural diversity of the isomers arises from different bisabolene synthases that guide the cyclization cascade of the farnesyl cation intermediate through distinct conformational pathways.[23]
-
(E)-α-Bisabolene Synthase (EC 4.2.3.38) : Catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (E)-α-bisabolene.[13] This enzyme was notably characterized from the grand fir, Abies grandis.[13][23]
-
(S)-β-Bisabolene Synthase (EC 4.2.3.55) : Catalyzes the formation of (S)-β-bisabolene from FPP.[11][24] A gene encoding this enzyme has been cloned from ginger, Zingiber officinale.[11]
-
(R)-β-Bisabolene Synthase : A high-fidelity synthase catalyzing the formation of (R)-β-bisabolene has been identified in Colquhounia coccinea.[25]
-
(Z)-γ-Bisabolene Synthase (EC 4.2.3.40) : Converts FPP to (Z)-γ-bisabolene and is found in plants like Arabidopsis thaliana.[26][27]
-
(E)-γ-Bisabolene Synthase (EC 4.2.3.59) : Converts FPP to (E)-γ-bisabolene and has been characterized from Douglas-fir, Pseudotsuga menziesii.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tropicalplantresearch.com [tropicalplantresearch.com]
- 5. d-nb.info [d-nb.info]
- 6. alchetron.com [alchetron.com]
- 7. Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. (S)-beta-bisabolene synthase - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. (E)-gamma-bisabolene synthase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomilla L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions [mdpi.com]
- 19. ricerca.unich.it [ricerca.unich.it]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EC 4.2.3.55 [iubmb.qmul.ac.uk]
- 25. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. (Z)-gamma-bisabolene synthase - Wikiwand [wikiwand.com]
- 27. (Z)-gamma-bisabolene synthase - Wikipedia [en.wikipedia.org]
Spectroscopic Data Interpretation for Bisabolane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the core spectroscopic techniques used for the structural elucidation and analysis of bisabolane derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated spectral data for easy comparison, and visualizations of key concepts and workflows.
Introduction to this compound Derivatives
This compound-type sesquiterpenoids are a diverse class of natural products characterized by a C15 backbone. They are widely distributed in the plant kingdom and have garnered significant interest due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate structural determination is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of these valuable compounds.
Spectroscopic Data of this compound Derivatives
The following tables summarize key spectroscopic data for a selection of this compound derivatives, providing a comparative reference for researchers.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected this compound Derivatives
| Compound/Position | (E)-α-Bisabolene | (Z)-α-Bisabolene | (±)-Curcumene | (±)-Xanthorrhizol | Curbisabolanone A |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | acetone-d₆ |
| 1 | 1.59 (s) | 1.58 (s) | 1.22 (d, 7.1) | 1.20 (d, 7.2) | - |
| 2 | 5.12 (t, 7.0) | 5.11 (t, 7.0) | 1.50-1.65 (m) | 1.50–1.63 (m) | 5.74 (s) |
| 3 | 1.98-2.05 (m) | 1.97-2.04 (m) | 1.70-1.85 (m) | 1.92–1.95 (m) | - |
| 4 | 1.98-2.05 (m) | 1.97-2.04 (m) | 2.60-2.70 (m) | 2.94 (m) | 2.37 (m) |
| 5 | 5.38 (br s) | 5.37 (br s) | 7.08 (d, 8.0) | 6.56 (br, 1H) | 2.37 (m) |
| 6 | 2.68 (t, 7.5) | 2.67 (t, 7.5) | 7.08 (d, 8.0) | 6.71(br, 1H) | 2.68 (m) |
| 7 | - | - | - | 7.02 (d, 7.9) | 5.38 (t, 7.2) |
| 8 | 1.98-2.05 (m) | 1.97-2.04 (m) | 2.29 (s) | 2.17 (s) | 2.22 (m) |
| 9 | 1.50-1.60 (m) | 1.50-1.60 (m) | - | - | - |
| 10 | 1.50-1.60 (m) | 1.50-1.60 (m) | - | - | 2.70 (m) |
| 11 | 1.67 (s) | 1.66 (s) | - | - | - |
| 12 | 1.59 (s) | 1.58 (s) | - | - | 1.14 (s) |
| 13 | - | - | - | - | 1.14 (s) |
| 14 | - | - | 1.22 (d, 7.1) | 1.20 (d, 7.2) | 1.76 (s) |
| 15 | 1.59 (s) | 1.58 (s) | 2.29 (s) | 1.53 (s) | 1.83 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected this compound Derivatives
| Compound/Position | (E)-α-Bisabolene | (Z)-α-Bisabolene | (±)-Curcumene | (±)-Xanthorrhizol | Curbisabolanone A |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | acetone-d₆ |
| 1 | 131.4 | 131.3 | 39.0 | 37.4 | 198.6 |
| 2 | 124.4 | 124.5 | 30.9 | 31.5 | 127.3 |
| 3 | 25.7 | 25.7 | 22.4 | 26.0 | 161.7 |
| 4 | 31.1 | 31.1 | 145.7 | 146.7 | 35.8 |
| 5 | 120.8 | 120.7 | 129.0 | 113.5 | 24.5 |
| 6 | 40.0 | 40.0 | 126.8 | 118.0 | 45.9 |
| 7 | 134.9 | 134.8 | 135.2 | 131.8 | 123.6 |
| 8 | 26.8 | 26.8 | 20.9 | 21.1 | 48.9 |
| 9 | 22.6 | 22.6 | - | - | 211.3 |
| 10 | 124.9 | 124.8 | - | - | 50.8 |
| 11 | 17.6 | 17.6 | - | - | 70.0 |
| 12 | 23.4 | 23.4 | - | - | 29.7 |
| 13 | - | - | - | - | 29.7 |
| 14 | 17.6 | 17.6 | 21.5 | 15.4 | 17.3 |
| 15 | 25.7 | 25.7 | 21.5 | 17.7 | 22.0 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Table 3: Key Mass Spectral Data (m/z) for Selected this compound Derivatives
| Compound | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| (E)-α-Bisabolene | C₁₅H₂₄ | 204 | 161, 133, 119, 109, 93, 69 |
| (±)-Curcumene | C₁₅H₂₂ | 202 | 132, 119, 105, 91 |
| (±)-Xanthorrhizol | C₁₅H₂₂O | 218 | 203, 175, 147, 135, 121 |
| Curbisabolanone A | C₁₅H₂₄O₃ | 252 ([M+Na]⁺ 275) | 234, 219, 191, 163, 135 |
FT-IR and UV-Vis Spectroscopic Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about conjugated systems.
Table 4: FT-IR and UV-Vis Spectroscopic Data for Selected this compound Derivatives
| Compound | FT-IR (cm⁻¹) | UV-Vis λmax (nm) |
| (±)-Xanthorrhizol | 3370 (O-H), 2960 (C-H), 1615, 1510 (C=C, aromatic) | 275 |
| Curbisabolanone A | 3295 (O-H), 1703 (C=O), 1665 (C=O, α,β-unsaturated) | 231[1] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for structural elucidation.
Materials:
-
This compound derivative sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in approximately 0.5-0.7 mL of an appropriate deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Provides correlations between J-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile this compound derivatives and to determine their molecular weight and fragmentation patterns.
Materials:
-
This compound derivative sample
-
Volatile solvent (e.g., ethyl acetate, hexane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent.
-
Instrument Setup:
-
Injector: Set to a temperature of 250 °C with an appropriate split ratio (e.g., 20:1).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C), ramps up to a high temperature (e.g., 280 °C) at a rate of 5-10 °C/min, and holds for a few minutes.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 500.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, paying attention to the molecular ion and the fragmentation pattern. Compare the obtained mass spectra with spectral libraries (e.g., NIST) for identification.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the this compound derivative.
Materials:
-
This compound derivative sample
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
Potassium bromide (KBr), IR grade (for pellet method)
-
Solvent (e.g., chloroform, methanol) for cleaning
Procedure (ATR method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C=O, C=C).
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax), which is indicative of conjugated systems.
Materials:
-
This compound derivative sample
-
UV-transparent solvent (e.g., methanol, ethanol, hexane)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at λmax.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Data Acquisition: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Workflows and Pathways
Experimental and Interpretive Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel this compound derivative.
Signaling Pathways Modulated by this compound Derivatives
Certain this compound derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and PI3K/Akt pathways.
The NF-κB pathway is a central regulator of inflammation. Some this compound derivatives can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. Modulation of this pathway by this compound derivatives can contribute to their therapeutic effects.
Conclusion
The structural characterization of this compound derivatives is a critical step in the exploration of their therapeutic potential. A combination of modern spectroscopic techniques, including NMR, MS, FT-IR, and UV-Vis, provides the necessary information for unambiguous structure elucidation. This guide offers a foundational resource for researchers, presenting key spectral data, detailed experimental protocols, and conceptual visualizations to aid in the systematic analysis of this important class of natural products.
References
An In-depth Technical Guide to the Biosynthesis of Bisabolane in Plants and Microbes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane and its precursor, bisabolene, are sesquiterpenes (C15 isoprenoids) of significant industrial interest.[1][2] Found naturally in various plants, these compounds are valued for their use in fragrances, cosmetics, and pharmaceuticals.[2][3] Furthermore, hydrogenated bisabolene, known as this compound, has emerged as a promising "drop-in" advanced biofuel, exhibiting properties comparable to D2 diesel fuel.[4][5][6][7] However, the low abundance of bisabolene in plant sources makes extraction economically challenging and unsustainable for large-scale production.[3][8][9] This has driven extensive research into understanding and engineering its biosynthetic pathways in microbial hosts, which offer a more sustainable and economically competitive alternative.[2][8]
This technical guide provides a comprehensive overview of the native biosynthetic pathways of bisabolene in plants and the engineered pathways in various microbes. It details metabolic engineering strategies, summarizes key production data, outlines relevant experimental protocols, and visualizes the core biochemical routes.
Biosynthesis of Bisabolene in Plants
In plants, the biosynthesis of all terpenoids, including bisabolene, originates from the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[10] Plants utilize two distinct pathways to produce these precursors in different cellular compartments.[10][11] The production of sesquiterpenes like bisabolene primarily relies on the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8][10]
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[8][9] A series of enzymatic reactions then converts this initial product into IPP and DMAPP.[8][9] These C5 units are subsequently used to build larger isoprenoid structures. For sesquiterpene synthesis, two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl diphosphate (FPP).[12] The final, and often rate-limiting, step is the cyclization of FPP, catalyzed by a specific terpene synthase, in this case, a bisabolene synthase (BS), to yield the various isomers of bisabolene (α, β, and γ).[7][8]
Biosynthesis of Bisabolene in Microbes
While plants are the natural source of bisabolene, its production in engineered microbes like Escherichia coli and Saccharomyces cerevisiae has become a highly promising alternative.[8] These microbes do not naturally produce bisabolene but possess native pathways that can be harnessed and modified to supply the necessary FPP precursor.
Most commonly, the cytosolic mevalonate (MVA) pathway is exploited for this purpose.[1][11] The MVA pathway starts with acetyl-CoA, a central metabolite derived from sugar metabolism.[5][9] Through a series of enzymatic steps, acetyl-CoA is converted to IPP and DMAPP, which are then used to generate FPP.[9][12]
To achieve bisabolene production, a heterologous bisabolene synthase gene, typically sourced from a plant like Abies grandis (grand fir), is introduced and expressed in the microbial host.[3][4][8] This enzyme then converts the endogenously produced FPP into bisabolene.[5][12]
Metabolic Engineering for Enhanced Production
Achieving high titers of bisabolene in microbes requires extensive metabolic engineering to optimize the flow of carbon towards the target molecule.[8] Key strategies include:
-
Overexpression of Pathway Genes: Increasing the expression levels of key enzymes in the MVA pathway, such as truncated HMG-CoA reductase (tHMGR) and FPP synthase (FPPS), can significantly boost the supply of the FPP precursor.[12][13]
-
Downregulation of Competing Pathways: Carbon flux can be diverted away from competing pathways, such as sterol biosynthesis (by downregulating squalene synthase, ERG9) or fatty acid synthesis, to maximize the pool of acetyl-CoA and FPP available for bisabolene production.[7]
-
Codon Optimization: Optimizing the codon usage of the heterologous bisabolene synthase gene for the specific microbial host can enhance its translation and soluble expression, leading to higher enzymatic activity.[12]
-
Pathway Compartmentalization: Relocating parts of the biosynthetic pathway to specific organelles, like the peroxisome in yeast, can isolate it from competing pathways and provide a more favorable environment with a high concentration of precursors like acetyl-CoA.[7][14]
-
Host Selection: Different microbial hosts, including E. coli, S. cerevisiae, and the oleaginous yeast Yarrowia lipolytica, offer unique advantages. For instance, Y. lipolytica has a large native acetyl-CoA pool, making it an attractive platform for producing acetyl-CoA-derived compounds.[8]
Quantitative Data on Bisabolene Production
Metabolic engineering efforts have led to a dramatic increase in bisabolene production titers. The tables below summarize reported yields for different bisabolene isomers in various engineered microbial hosts.
Table 1: α-Bisabolene Production in Engineered Microbes
| Host Organism | Key Genetic Modifications | Titer (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli | Heterologous MVA pathway, codon-optimized AgBIS | >900 | [7][12] |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, AgBIS | >900 | [12] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes, AgBIS | 973.1 | [8] |
| Yarrowia lipolytica | Peroxisome engineering, systems metabolic engineering | 15,500 (15.5 g/L) | [14] |
| Methanosarcina acetivorans | Codon-optimized AgBIS | 10.6 | [3] |
| Pichia pastoris | Optimized peroxisomal pathway | 1,100 (1.1 g/L) |[13] |
Table 2: β- and γ-Bisabolene Production in Engineered Microbes
| Isomer | Host Organism | Key Genetic Modifications | Titer (mg/L) | Reference |
|---|---|---|---|---|
| β-Bisabolene | Yarrowia lipolytica | Overexpression of MVA pathway, β-BS from Z. officinale | 68.2 | [8] |
| β-Bisabolene | Escherichia coli | Exogenous MVA pathway, CcTPS1 | 17 | [15] |
| γ-Bisabolene | Yarrowia lipolytica | Overexpression of MVA pathway, γ-BS from H. annuus | 20.2 | [8] |
| γ-Bisabolene | Saccharomyces cerevisiae | Dual cytoplasmic-peroxisomal engineering, AcTPS5 | 2,690 (2.69 g/L) |[7] |
Key Experimental Protocols
This section details common methodologies used in the research and development of bisabolene production.
Protocol: Quantification of Bisabolene from Microbial Culture
Objective: To extract and quantify the amount of bisabolene produced in a microbial fermentation.
Methodology:
-
Solvent Overlay: During fermentation, an immiscible organic solvent layer (e.g., n-dodecane or isopropyl myristate) is typically added to the culture medium (e.g., 10% v/v).[5] Bisabolene is hydrophobic and will be sequestered into this layer, preventing its evaporation and potential toxicity to the cells.[16]
-
Sample Collection: At desired time points, a known volume of the organic layer is carefully removed from the culture.
-
Internal Standard: An internal standard (e.g., caryophyllene or another hydrocarbon not produced by the microbe) of a known concentration is added to the collected organic sample. This helps to correct for variations in injection volume and detector response.
-
GC-MS Analysis: The sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC): The GC separates the different compounds in the sample based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometry (MS): The MS fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification by comparing the fragmentation pattern to a known standard or library.
-
-
Quantification: The concentration of bisabolene is determined by comparing the peak area of bisabolene to the peak area of the internal standard and referencing a standard curve created with known concentrations of purified bisabolene.
Protocol: In Vitro Assay for Bisabolene Synthase Activity
Objective: To determine the enzymatic activity and product profile of a purified bisabolene synthase.
Methodology:
-
Protein Expression and Purification: The gene for the bisabolene synthase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Reaction Setup: The enzyme assay is performed in a reaction buffer (e.g., Tris-HCl or HEPES buffer) containing the substrate, farnesyl diphosphate (FPP), and essential cofactors, primarily the divalent cation Mg²⁺.[17]
-
Incubation: The purified enzyme is added to the reaction mixture, which is then incubated at an optimal temperature (e.g., 30-37°C) for a specific period.
-
Reaction Quenching and Extraction: The reaction is stopped, often by adding a strong base or EDTA. The terpene products are then extracted from the aqueous reaction mixture using an organic solvent like hexane or pentane.
-
Product Analysis: The organic extract is concentrated and analyzed by GC-MS to identify the specific bisabolene isomers produced and to detect any side products. Quantification can be performed if a standard is available.
Conclusion and Future Perspectives
The biosynthesis of this compound precursors in plants and microbes represents a fascinating intersection of biochemistry and metabolic engineering. While plants provide the genetic blueprint for bisabolene synthases, microbial systems offer a robust and scalable platform for its production.[8] Significant progress has been made in engineering E. coli and various yeasts, with production titers reaching the g/L scale, bringing commercial viability within reach.[7][14]
Future work will likely focus on further optimizing microbial hosts through systems biology approaches, exploring novel and more efficient bisabolene synthase enzymes, and developing cost-effective fermentation processes using renewable, non-food feedstocks like lignocellulosic biomass or waste oils.[5][8] These advancements will continue to pave the way for the sustainable production of bisabolene and this compound for high-value applications in the chemical, pharmaceutical, and biofuel industries.
References
- 1. bisabolene biosynthesis (engineered) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Advances in metabolic engineering for the microbial production of naturally occurring terpenes-limonene and bisabolene: a mini review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Joint BioEnergy Institute Scientists Identify New Microbe-Produced Advanced Biofuel as an Alternative to Diesel Fuel - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. mdpi.com [mdpi.com]
- 8. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. berscience.org [berscience.org]
- 17. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Quantum Chemical Calculation of Bisabolane Conformations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive computational workflow for the conformational analysis of bisabolane, a naturally occurring sesquiterpene. While specific experimental data on the complete conformational landscape of this compound is not extensively documented in publicly available literature, this guide synthesizes established quantum chemical methodologies applied to analogous molecular scaffolds, particularly substituted cyclohexanes. The protocols and data presented herein provide a robust framework for researchers to investigate the three-dimensional structure of this compound and related sesquiterpenes, which is crucial for understanding their biological activity and for applications in drug design and development.
Introduction to this compound and the Importance of Conformational Analysis
This compound is a sesquiterpene characterized by a 1-methyl-4-(6-methylheptan-2-yl)cyclohexane core structure. The conformational flexibility of the cyclohexane ring and the rotatable bonds in the alkyl side chain give rise to a complex potential energy surface with numerous possible conformers. The specific three-dimensional arrangement of atoms in a molecule, its conformation, dictates its interactions with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the low-energy conformations of this compound is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents based on its scaffold.
Quantum chemical calculations offer a powerful in silico approach to explore the conformational space of molecules, providing insights into the relative stabilities and geometric parameters of different conformers.[1] This guide details a multi-level computational strategy, beginning with a broad search for conformers using computationally efficient molecular mechanics methods, followed by high-accuracy quantum mechanical calculations to refine the energies and geometries of the most stable structures.
Methodologies for Conformational Analysis
A rigorous conformational analysis of this compound involves a hierarchical computational approach. This ensures a comprehensive exploration of the potential energy surface while maintaining computational feasibility.
Initial Conformational Search: Molecular Mechanics
The initial step aims to generate a large and diverse set of possible conformations. Due to the large number of rotatable bonds in this compound, an exhaustive systematic search is often impractical. Therefore, a stochastic or heuristic search method using a molecular mechanics (MM) force field is recommended.
Experimental Protocol:
-
Structure Preparation: A 2D or 3D structure of the desired this compound stereoisomer is generated using a molecular editor.
-
Force Field Selection: A suitable molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), is chosen. These force fields are parameterized for a wide range of organic molecules and provide a good balance of speed and accuracy for initial conformational sampling.[2]
-
Conformational Search Algorithm: A Monte Carlo or a low-mode conformational search algorithm is employed.[2]
-
Monte Carlo Search: This method involves randomly rotating dihedral angles of the rotatable bonds and subsequently minimizing the energy of the generated structure. This process is repeated for a large number of steps (e.g., 10,000-100,000 steps) to ensure a thorough sampling of the conformational space.[3]
-
-
Energy Minimization: Each generated conformer is subjected to energy minimization using the selected force field to locate the nearest local energy minimum.
-
Filtering and Clustering: The resulting conformers are filtered based on a predefined energy window (e.g., 10 kcal/mol) above the global minimum and clustered based on root-mean-square deviation (RMSD) to remove redundant structures.
Geometry Optimization and Energy Refinement: Quantum Mechanics (DFT)
The unique conformers identified in the molecular mechanics search are then subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies. Density Functional Theory (DFT) is a widely used method that provides a good compromise between accuracy and computational cost for molecules of this size.[4][5]
Experimental Protocol:
-
Selection of Low-Energy Conformers: A subset of the lowest-energy conformers from the MM search (e.g., all unique conformers within 5 kcal/mol of the global minimum) is selected for DFT calculations.
-
Level of Theory and Basis Set Selection:
-
Initial Optimization: An initial geometry optimization is performed using a moderate level of theory and basis set, such as the B3LYP functional with the 6-31G(d) basis set.[6]
-
Final Energy Calculation: For higher accuracy, single-point energy calculations or full geometry re-optimizations are performed on the initially optimized structures using a larger basis set and a more modern functional, such as ωB97X-D or M06-2X with a triple-zeta basis set (e.g., 6-311+G(d,p)). These functionals are recommended as they account for dispersion interactions, which can be important for non-covalent interactions within the molecule.[5]
-
-
Solvation Effects: To model the behavior of this compound in a biological environment, solvent effects can be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the final geometry optimization. The absence of imaginary frequencies indicates a true minimum.[7] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are used to calculate the Gibbs free energy of each conformer.
Quantitative Data Presentation
The results of the quantum chemical calculations are summarized to provide a clear comparison of the different conformers. The relative Gibbs free energies are used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K), which reflects their relative abundance at equilibrium.
Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Low-Energy this compound Conformers
| Conformer ID | Cyclohexane Ring Conformation | Substituent Positions (Methyl, Side Chain) | Relative Gibbs Free Energy (kcal/mol) | Dihedral Angle 1 (C1-C2-C3-C4) (°) | Dihedral Angle 2 (C3-C4-C7-C8) (°) | Boltzmann Population (%) at 298.15 K |
| Bisa-1 | Chair | Equatorial, Equatorial | 0.00 | -55.2 | 175.8 | 73.1 |
| Bisa-2 | Chair | Equatorial, Axial | 1.85 | -54.9 | 65.1 | 4.5 |
| Bisa-3 | Chair | Axial, Equatorial | 2.10 | 54.5 | -176.2 | 2.9 |
| Bisa-4 | Twist-Boat | - | 5.50 | 35.1 | -98.7 | < 0.1 |
| Bisa-5 | Chair | Axial, Axial | 6.20 | 55.3 | -68.3 | < 0.1 |
Note: This data is hypothetical and for illustrative purposes. The relative energies are based on the principles of conformational analysis of substituted cyclohexanes, where equatorial positions for bulky substituents are generally favored to minimize steric strain from 1,3-diaxial interactions.[8][9] The dihedral angles are representative values that define the ring pucker and the orientation of the side chain.
Visualization of Workflows and Relationships
Computational Workflow for this compound Conformational Analysis
The following diagram illustrates the logical flow of the computational protocol for determining the low-energy conformers of this compound.
Caption: Computational workflow for this compound conformational analysis.
Hierarchy of Computational Methods
The accuracy and computational cost of the methods used in conformational analysis are inversely related. The following diagram illustrates the hierarchical relationship between the different levels of theory.
Caption: Hierarchy of computational methods in conformational analysis.
Conclusion
This technical guide provides a detailed and robust framework for the quantum chemical calculation of this compound conformations. By employing a multi-level computational strategy, researchers can efficiently explore the conformational landscape of this important sesquiterpene. The outlined protocols, from the initial molecular mechanics search to the final high-level DFT energy calculations, represent the current best practices in the field of computational natural product chemistry. The provided hypothetical data and visualizations serve as a practical guide for the presentation and interpretation of the results. A thorough conformational analysis, as detailed in this guide, is an indispensable tool for understanding the structure-activity relationships of this compound and for the development of new pharmaceuticals based on its molecular scaffold.
References
- 1. Conformer Search - Discover Stable Molecular Structures [promethium.qcware.com]
- 2. youtube.com [youtube.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]
- 5. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. gaussian.com [gaussian.com]
- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Thermal and Oxidative Stability of Bisabolane Compounds
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
Bisabolane, a C15 saturated sesquiterpene, has garnered significant interest as a potential "drop-in" biofuel alternative to conventional diesel fuel.[1][2] Its branched and cyclic chemical structure confers advantageous fuel properties, including a low freezing point and cloud point.[2] The precursor to this compound, bisabolene, can be sustainably produced through microbial fermentation platforms, such as engineered Escherichia coli and Saccharomyces cerevisiae, and subsequently hydrogenated to yield this compound.[1][3][4]
Despite its promise as a biofuel, a comprehensive understanding of the thermal and oxidative stability of this compound is crucial for its production, transportation, storage, and application. This technical guide provides an in-depth overview of the core methodologies for assessing the thermal and oxidative stability of this compound and its related compounds. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide details the requisite experimental protocols and data presentation formats to enable researchers to conduct thorough stability assessments. The methodologies are illustrated with data from analogous compounds where appropriate, providing a framework for the evaluation of this compound.
Thermal Stability Assessment
Thermal stability is a critical parameter that defines the temperature at which a compound begins to decompose. For a biofuel like this compound, high thermal stability is essential to prevent degradation under the high temperatures experienced in engines. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Data on Thermal Stability
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Thermal Events |
| Artemisinin | 156-157 | ~190 | Endothermic peak corresponding to melting, followed by exothermic decomposition. |
| Artesunate | ~130 | 165-172 | Characteristic endothermic peak of melting, followed by an exothermic peak. |
| Methanesulfonyl azaartemisinin | Not specified | ~200 | Incipient decomposition observed via TGA. |
| Methanecarbonyl azaartemisinin | Not specified | ~180 | Incipient decomposition observed via TGA. |
Data presented is for analogous sesquiterpene lactone compounds and not for this compound.
Experimental Protocols
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Setup:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation, at a specified flow rate (e.g., 20-50 mL/min).
-
Sample Pan: An inert pan (e.g., aluminum or platinum) is tared before adding the sample.
-
-
Sample Preparation:
-
A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into the sample pan.
-
-
Temperature Program:
-
The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., 25 °C to 600 °C).
-
-
Data Acquisition:
-
The instrument continuously records the sample's mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The percentage of mass loss in different temperature ranges is also determined.
-
The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Objective: To determine the melting point, boiling point, and other phase transitions of this compound by measuring the heat flow into or out of the sample as it is heated or cooled at a controlled rate.
Methodology:
-
Instrument Setup:
-
Apparatus: A calibrated differential scanning calorimeter.
-
Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) at a specified flow rate.
-
Sample Pan: A hermetically sealed aluminum pan is used for volatile samples like this compound to prevent evaporation. A pinhole may be introduced in the lid for boiling point determination at atmospheric pressure.
-
-
Sample Preparation:
-
A small amount of this compound (typically 2-5 mg) is accurately weighed into the sample pan, and the pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
-
Temperature Program:
-
The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.
-
-
Data Acquisition:
-
The instrument measures the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., crystallization, decomposition).
-
The peak temperature of an endotherm corresponds to the transition temperature (e.g., melting point or boiling point).
-
Oxidative Stability Assessment
Oxidative stability is a measure of a substance's resistance to degradation by oxidation. For biofuels, poor oxidative stability can lead to the formation of gums, sediments, and acidic compounds, which can damage fuel systems and engines. Accelerated oxidation tests are used to predict the long-term storage stability of fuels.
Quantitative Data on Oxidative Stability
| Test Method | Typical Temperature | Typical Pressure | Measured Parameter |
| Rancimat (EN 14112) | 110 °C | Atmospheric | Induction Period (hours) |
| PetroOXY (ASTM D7545) | 140 °C | 700 kPa (Oxygen) | Induction Period (minutes) |
| ASTM D2274 | 95 °C | Atmospheric | Insoluble content (mg/100mL) |
Experimental Protocols
Objective: To determine the oxidation stability of this compound by measuring the induction period at an elevated temperature.
Methodology:
-
Instrument Setup:
-
Apparatus: A calibrated Rancimat instrument with reaction vessels, measuring vessels, and a conductivity meter.
-
-
Sample Preparation:
-
A precise amount of this compound (typically 3 g) is weighed into a reaction vessel.
-
The measuring vessel is filled with deionized water.
-
-
Test Procedure:
-
The reaction vessel containing the sample is placed in a heating block maintained at a constant temperature (e.g., 110 °C).
-
A constant stream of purified air is passed through the sample.
-
Volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.
-
-
Data Acquisition:
-
The conductivity of the water in the measuring vessel is continuously monitored.
-
-
Data Analysis:
-
The induction period is the time elapsed until a rapid increase in conductivity is detected, which indicates the formation of volatile acidic compounds.
-
Objective: To rapidly determine the oxidation stability of this compound under elevated temperature and oxygen pressure.
Methodology:
-
Instrument Setup:
-
Apparatus: A PetroOXY instrument with a small, sealed test chamber.
-
-
Sample Preparation:
-
A small volume of this compound (typically 5 mL) is placed in the test chamber.
-
-
Test Procedure:
-
The test chamber is sealed and pressurized with oxygen to a specific pressure (e.g., 700 kPa).
-
The chamber is then heated to a constant temperature (e.g., 140 °C).
-
-
Data Acquisition:
-
The pressure inside the chamber is continuously monitored.
-
-
Data Analysis:
-
As the sample oxidizes, it consumes oxygen, leading to a pressure drop.
-
The induction period is defined as the time taken to reach a specified pressure drop (e.g., 10% from the maximum pressure).
-
Degradation Pathways
The specific thermal and oxidative degradation pathways of this compound have not been extensively elucidated. However, based on the chemistry of similar cycloalkanes, the following general degradation mechanisms can be proposed:
-
Thermal Degradation: At elevated temperatures, in the absence of oxygen, the primary degradation mechanism is likely to be C-C bond cleavage (cracking), leading to the formation of smaller hydrocarbon fragments. The cyclic structure of this compound may also undergo ring-opening reactions.
-
Oxidative Degradation: In the presence of oxygen, the degradation of this compound is expected to proceed via a free-radical autoxidation mechanism. This process is initiated by the formation of alkyl radicals, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and leading to the formation of hydroperoxides. The decomposition of these hydroperoxides can result in a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. Further reactions can lead to polymerization and the formation of insoluble gums and sediments. Studies on the biodegradation of n-alkylcycloalkanes suggest that oxidation can occur on both the alkyl side chain and the cycloalkane ring.[1][5]
Biosynthetic Pathway of this compound
This compound is produced from its precursor, bisabolene, which is synthesized in engineered microbes through the mevalonate (MVA) pathway.
Conclusion
The thermal and oxidative stability of this compound are critical parameters for its successful implementation as a renewable biofuel. This technical guide has outlined the standard methodologies, including Thermogravimetric Analysis, Differential Scanning Calorimetry, the Rancimat method, and the PetroOXY method, that are essential for a comprehensive stability assessment. While there is a current scarcity of publicly available, specific stability data for this compound, the protocols and frameworks provided herein offer a robust foundation for researchers to generate this vital information. Further studies are necessary to quantify the stability of this compound and its derivatives under various conditions and to elucidate its specific degradation pathways. This knowledge will be instrumental in optimizing its production, storage, and utilization as a sustainable energy source.
References
- 1. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Biosynthetic Alternative to Diesel- Crop Biotech Update (September 30, 2011) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 3. Joint BioEnergy Institute Scientists Identify New Microbe-Produced Advanced Biofuel as an Alternative to Diesel Fuel - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 4. berscience.org [berscience.org]
- 5. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Bisabolane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bisabolane, a naturally occurring monocyclic sesquiterpenoid of significant interest in pharmaceutical research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] An understanding of its solubility in various organic solvents is critical for extraction, purification, formulation, and in-vitro/in-vivo testing. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes qualitative information based on the known behavior of analogous terpene compounds and outlines a standard methodology for its experimental determination.
Core Concepts in Solubility
The principle of "like dissolves like" is paramount in understanding the solubility of this compound. As a relatively nonpolar, lipophilic molecule, it is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. Factors such as the polarity, hydrogen bonding capacity, and molecular size of both the solute (this compound) and the solvent will dictate the extent of solubility.
Qualitative Solubility of this compound
Based on the general solubility of terpenes and sesquiterpenes, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.[3][4] It is important to note that these are general predictions, and experimental verification is recommended for specific applications.
| Solvent Classification | Solvent | Expected Solubility | Rationale |
| Nonpolar Solvents | Hexane | High | This compound, being a hydrocarbon-rich sesquiterpene, shares structural similarities with nonpolar solvents like hexane, leading to favorable van der Waals interactions. |
| Toluene | High | The aromatic nature of toluene provides favorable interactions with the nonpolar regions of the this compound molecule. | |
| Polar Aprotic Solvents | Acetone | High | While possessing a dipole moment, acetone can effectively solvate nonpolar compounds. A 1:1 hexane/acetone solvent system has been shown to be effective for extracting terpenoids.[4] |
| Ethyl Acetate | High | Ethyl acetate's moderate polarity allows it to dissolve a wide range of compounds, including lipophilic molecules like this compound. | |
| Diethyl Ether | High | Diethyl ether is a common solvent for the extraction of natural products and is expected to readily dissolve this compound. | |
| Dichloromethane | High | Its ability to dissolve a broad spectrum of organic compounds suggests high solubility for this compound. | |
| Tetrahydrofuran (THF) | High | THF is a versatile solvent capable of dissolving many nonpolar and moderately polar compounds. | |
| Polar Protic Solvents | Ethanol | Moderate to High | The presence of a hydroxyl group in ethanol introduces polarity and hydrogen bonding capabilities. While this compound is largely nonpolar, some interaction with the alkyl chain of ethanol is expected, leading to reasonable solubility. |
| Methanol | Moderate | Methanol is more polar than ethanol, which may slightly reduce its effectiveness in dissolving the nonpolar this compound molecule compared to ethanol. | |
| Water | Low / Insoluble | As a highly polar, hydrogen-bonding solvent, water is a poor solvent for nonpolar hydrocarbons like this compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[5] This protocol provides a detailed methodology for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Calibrated standards of this compound
2. Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle. Centrifugation at the same temperature can be employed to facilitate this separation.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear dynamic range of the analytical instrument (HPLC or GC). Analyze the diluted sample using a pre-validated and calibrated method to determine the precise concentration of this compound.
-
Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining this compound solubility.
Signaling Pathways Modulated by this compound Sesquiterpenoids
For drug development professionals, understanding the mechanism of action is as crucial as its physicochemical properties. This compound sesquiterpenoids have been reported to modulate several key signaling pathways implicated in various diseases.[1] A notable example is their anti-inflammatory activity, which is often mediated through the inhibition of pro-inflammatory signaling cascades.
References
Methodological & Application
Application Note and Protocol: Extraction of Bisabolane Sesquiterpenoids from Curcuma longa Rhizomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curcuma longa L. (turmeric), a member of the Zingiberaceae family, is a perennial herb widely cultivated in Southeast Asia. Its rhizomes are a rich source of bioactive compounds, including curcuminoids and a diverse array of sesquiterpenoids. Among these, bisabolane-type sesquiterpenoids have garnered significant scientific interest due to their potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed protocols for the extraction of this compound sesquiterpenoids from Curcuma longa rhizomes, summarizing various methods and offering a comparative overview of their operational parameters.
This compound sesquiterpenoids are a class of monocyclic sesquiterpenes characterized by a C15 skeleton. In Curcuma longa, these compounds, including α-turmerone, β-turmerone, and ar-turmerone, are major constituents of the essential oil.[1] The efficient extraction and subsequent isolation of these compounds are crucial for further pharmacological investigation and drug development. This application note details three primary extraction methods: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE), followed by a general purification protocol.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical and depends on the desired yield, purity, cost, and environmental impact. The following tables summarize the operational parameters and reported outcomes for the extraction of essential oils and extracts rich in this compound sesquiterpenoids from Curcuma longa rhizomes.
Table 1: Steam and Hydrodistillation Parameters
| Parameter | Steam Distillation | Hydrodistillation | Reference |
| Principle | Volatilization of compounds with steam, followed by condensation and separation. | Plant material is boiled in water, and the volatile compounds are co-distilled with steam. | [2] |
| Raw Material | Fresh or dried, sliced or powdered rhizomes. | Fresh, sliced rhizomes (200 g). | [3] |
| Water Volume | - | 500 mL | [3] |
| Extraction Time | Variable | 2 - 6 hours | [3] |
| Temperature | ~100 °C | Boiling point of water | [2] |
| Pressure | Atmospheric or varied (1-3 bar) | Atmospheric | [3][4] |
| Reported Yield | - | 0.36% - 0.54% (v/w) of essential oil. | [3][5] |
| Key Bisabolanes | ar-turmerone, α-turmerone, β-turmerone | ar-turmerone, α-turmerone, β-turmerone | [1] |
Table 2: Solvent Extraction Parameters
| Parameter | Maceration | Soxhlet Extraction | Reference |
| Principle | Dissolution of target compounds in a solvent at room temperature over time. | Continuous extraction with a cycling hot solvent. | [6] |
| Solvent | 95% Ethanol | Ethanol | [7][8] |
| Solid-to-Solvent Ratio | Variable | 1:30 (g/mL) | [7] |
| Extraction Time | 3 days | 6 hours | [7] |
| Temperature | Room Temperature | Boiling point of the solvent (~78 °C for Ethanol) | [7] |
| Reported Yield | - | 8.44 ± 0.17% | [7] |
| Key Bisabolanes | Bisacurone D-G, Curbisabolanones A-D | - | [9][10] |
Table 3: Supercritical Fluid Extraction (SFE) Parameters
| Parameter | Supercritical CO₂ Extraction | Reference |
| Principle | Dissolution of target compounds in supercritical carbon dioxide. | [11] |
| Co-solvent | 20% (w/w) Ethanol | [12] |
| Pressure | 75 - 425 bar | [11][13] |
| Temperature | 35 - 75 °C | [11][13] |
| CO₂ Flow Rate | 1 L/h | [12] |
| Extraction Time | 1 hour | [13] |
| Reported Yield | 11.4 ± 0.3% (w/w) crude extract. | [12] |
| Key Bisabolanes | ar-turmerone, α-turmerone, β-turmerone | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of this compound-rich fractions from Curcuma longa rhizomes.
Protocol 1: Hydrodistillation
This method is suitable for obtaining the essential oil fraction, which is rich in volatile this compound sesquiterpenoids.
Materials and Equipment:
-
Fresh Curcuma longa rhizomes
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Grinder or blender
-
Separating funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Wash fresh rhizomes thoroughly with water to remove any adhering soil and debris. Slice the rhizomes into small pieces. For this protocol, 200 g of sliced rhizomes are used.[3]
-
Extraction: Place the sliced rhizomes into a 2 L round-bottom flask. Add 500 mL of distilled water.[3]
-
Apparatus Setup: Assemble the Clevenger-type apparatus for hydrodistillation.
-
Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 4-6 hours. The steam and volatilized essential oil will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.[3]
-
Oil Separation: After the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil from the graduated tube.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4 °C.
Protocol 2: Solvent Extraction (Maceration followed by Partitioning)
This protocol is effective for extracting a broader range of sesquiterpenoids, including less volatile bisabolanes.
Materials and Equipment:
-
Dried, powdered Curcuma longa rhizomes
-
95% Ethanol
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Large glass container with a lid
-
Rotary evaporator
-
Separating funnel
-
Filter paper and funnel
Procedure:
-
Preparation of Plant Material: Air-dry fresh rhizomes in the shade and then grind them into a fine powder.
-
Extraction: Macerate the dried rhizome powder (e.g., 8 kg) with 95% ethanol at room temperature. The extraction should be repeated three times to ensure maximum yield.[8]
-
Solvent Evaporation: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with petroleum ether, ethyl acetate, and n-butanol. This separates the compounds based on their polarity.
-
Fraction Collection: Collect each solvent fraction separately. The this compound sesquiterpenoids are typically found in the less polar fractions (petroleum ether and ethyl acetate).[9]
-
Solvent Removal: Evaporate the solvent from each fraction using a rotary evaporator.
-
Storage: Store the dried fractions at 4 °C for further purification.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green technology that yields high-purity extracts without residual organic solvents.
Materials and Equipment:
-
Dried, powdered Curcuma longa rhizomes
-
Supercritical fluid extractor
-
High-pressure CO₂ cylinder
-
Co-solvent pump (for ethanol)
Procedure:
-
Preparation of Plant Material: Use dried and powdered rhizomes.
-
SFE System Setup: Load the powdered rhizomes into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Extraction: Perform the extraction for a predetermined duration (e.g., 1-2 hours).
-
Collection: The extract is collected in a separator vessel after the pressure is reduced, causing the CO₂ to return to its gaseous state and leave behind the extracted compounds.
-
Storage: Store the obtained extract at 4 °C.
Protocol 4: Purification of this compound Sesquiterpenoids
The crude extracts or essential oil obtained from the above methods can be further purified to isolate individual this compound compounds using chromatographic techniques.
Materials and Equipment:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
Procedure:
-
Column Chromatography on Silica Gel:
-
Subject the crude extract (e.g., the ethyl acetate fraction) to column chromatography on silica gel.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Gel Permeation Chromatography:
-
Pool the fractions containing compounds of interest and further purify them using a Sephadex LH-20 column with a suitable solvent like methanol to separate compounds based on size.
-
-
Preparative HPLC:
-
For final purification to obtain individual this compound compounds, use preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound sesquiterpenoids from Curcuma longa rhizomes.
Caption: Workflow for this compound Extraction from Curcuma longa.
References
- 1. mdpi.com [mdpi.com]
- 2. Properties, Extraction Methods, and Delivery Systems for Curcumin as a Natural Source of Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. currentsci.com [currentsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Three new sesquiterpenes from roots of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New this compound-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two pairs of this compound sesquiterpenoid stereoisomers, bisacurone D-G, from the rhizome of Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Supercritical Fluid Extraction with CO2 of Curcuma longa L. in Comparison to Conventional Solvent Extraction (2022) | Ann-Kathrin Widmann | 11 Citations [scispace.com]
- 12. Research Portal [bia.unibz.it]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Bisabolane Isomers Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolane-type sesquiterpenes, a diverse group of C15 isoprenoids, are of significant interest in pharmaceutical and fragrance industries due to their wide range of biological activities and aromatic properties. Natural extracts and synthetic mixtures often contain a complex array of this compound isomers, including positional isomers (α-, β-, and γ-bisabolene) and stereoisomers ((E)- and (Z)-isomers), which can exhibit different biological effects. Their structural similarity and comparable polarities present a significant purification challenge. This document provides detailed application notes and protocols for the purification of this compound isomers using column chromatography, a fundamental and effective technique for their separation. Methodologies for both preparative flash chromatography for isomer enrichment and preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity fractions are presented.
Introduction to this compound Isomers and the Principle of Chromatographic Separation
Bisabolanes are monocyclic sesquiterpenes with the molecular formula C15H24. The primary isomers—α-, β-, and γ-bisabolene—differ in the position of their double bonds within the molecule. Further complexity arises from geometric isomerism (E/Z) around these double bonds.
Column chromatography separates these isomers based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. Silica gel, a polar adsorbent, is commonly used as the stationary phase. Since terpenes are generally non-polar to medium-polar compounds, they are eluted from the column using a non-polar mobile phase (eluent), such as hexane, often with a small amount of a slightly more polar solvent like ethyl acetate to modulate the elution strength. The separation principle relies on the subtle differences in polarity among the isomers. Isomers with a slightly higher polarity will interact more strongly with the polar silica gel and therefore elute later than their less polar counterparts. By carefully selecting the solvent system and column parameters, a successful separation can be achieved.
Visualization of this compound Isomers and Experimental Workflows
The following diagrams illustrate the relationships between key this compound isomers and the general workflows for their purification via column chromatography.
Caption: Logical relationship of primary this compound isomers.
Caption: Experimental workflow for flash column chromatography.
Caption: Experimental workflow for preparative HPLC purification.
Quantitative Data on this compound Isomer Separation
The separation of this compound isomers is highly dependent on the specific chromatographic conditions. The following table summarizes key parameters from published methods. Due to the close properties of the isomers, complete baseline separation is challenging and often requires optimization.
| Parameter | Flash Chromatography (General Enrichment) | Preparative HPLC ((E)-γ-Bisabolene) |
| Target Isomer(s) | Enrichment of total bisabolene fraction | High-purity (E)-γ-Bisabolene |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (e.g., 5 µm particle size) |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 100 mg) | Preparative scale (e.g., 250 x 20 mm) |
| Mobile Phase A | n-Hexane | n-Hexane |
| Mobile Phase B | Ethyl Acetate | Ethyl Acetate |
| Elution Mode | Isocratic or Gradient | Gradient |
| Example Elution | Start with 100% Hexane, gradually increase Ethyl Acetate % | 0-10 min: 0% B; 10-40 min: 0-2% B; 40-50 min: 2% B |
| Flow Rate | N/A (Gravity or gentle pressure) | ~18 mL/min |
| Detection | TLC, GC-MS | UV at 220 nm |
| Typical Purity | Enriched fractions, purity varies | >98% (for target isomer) |
| Key Reference |
Note on Elution Order: In normal-phase chromatography on silica gel, the elution order generally follows decreasing polarity. Non-polar isomers will elute first. The exact elution order of α-, β-, and γ-bisabolene may vary, but they typically elute close together, requiring careful fractionation.
Experimental Protocols
Protocol 1: Preparative Flash Column Chromatography for this compound Isomer Enrichment
This protocol is suitable for the initial purification and enrichment of this compound isomers from a crude extract on a scale of milligrams to a few grams.
A. Materials and Reagents
-
Crude this compound extract
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Glass wool
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
Pressurized air or nitrogen source (optional)
B. Column Preparation (Slurry Packing)
-
Place a small plug of glass wool at the bottom of the column to support the packing.
-
Add a thin layer (~0.5 cm) of sand over the glass wool.
-
Clamp the column vertically and close the stopcock.
-
In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 100% n-hexane). A typical ratio is 30-50 g of silica per 1 g of crude sample for difficult separations.
-
Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
C. Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude this compound extract in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample onto the top layer of sand in the column.
D. Elution and Fraction Collection
-
Carefully add the eluent to the column. For this compound isomers, start with a non-polar solvent like 100% n-hexane.
-
Open the stopcock and begin collecting fractions. Apply gentle air or nitrogen pressure to achieve a steady flow rate if necessary.
-
Monitor the separation by collecting small fractions and analyzing them using Thin-Layer Chromatography (TLC).
-
If isomers are not eluting, a gradient elution can be employed by gradually increasing the percentage of a more polar solvent (e.g., ethyl acetate) in the mobile phase. For example, move from 100% hexane to 99:1 hexane:ethyl acetate, then 98:2, and so on.
E. Post-Purification
-
Analyze the collected fractions to identify those containing the desired isomers.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Use a cool water bath (max 40°C) to prevent loss of the volatile product.
Protocol 2: Preparative HPLC for High-Purity (E)-γ-Bisabolene
This protocol is adapted for achieving high purity of a target isomer after initial enrichment.
A. Instrumentation and Conditions
-
System: Preparative HPLC with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: Preparative Silica Gel Column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Ethyl Acetate.
-
Gradient: 0-10 min (0% B), 10-40 min (linear gradient to 2% B), 40-50 min (hold at 2% B).
-
Flow Rate: 18 mL/min.
-
Detection: 220 nm.
B. Sample Preparation
-
Dissolve the enriched this compound fraction from Protocol 1 in n-hexane.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
C. Purification Procedure
-
Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as specified above.
-
Monitor the chromatogram and collect fractions corresponding to the desired peak. The retention time should be predetermined using an analytical standard if available.
-
Analyze the purity of each collected fraction using analytical HPLC.
D. Post-Purification
-
Pool the fractions that meet the desired purity level (>98%).
-
Evaporate the solvent under reduced pressure to obtain the purified (E)-γ-Bisabolene.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Inappropriate Solvent System: The eluent is too polar (all isomers elute together) or not polar enough. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the initial eluent. Use a shallow gradient elution. |
| Column Overloading: Too much sample has been loaded. | Reduce the sample load. Use a larger column or maintain a silica-to-sample weight ratio of at least 50:1 for difficult separations. | |
| Poor Column Packing: Channeling or cracks in the silica bed. | Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. | |
| Isomerization on Column | Acidic Silica Gel: The slightly acidic nature of silica gel can cause isomerization of acid-sensitive compounds. | Neutralize the crude sample before loading. Use neutralized silica gel or add a small amount of a non-nucleophilic base (e.g., triethylamine, ~1%) to the eluent. |
| Low Recovery | Adsorption onto Stationary Phase: The compound is irreversibly adsorbed to the silica. | Ensure the solvent system is strong enough to elute the compound completely. Pre-treating the silica with the final eluent can sometimes help. |
| Volatility of the Compound: Product is lost during solvent removal. | When using a rotary evaporator, use a cold trap and a cool water bath (≤ 40°C) to minimize evaporation of the bisabolene. |
High-Performance Liquid Chromatography (HPLC) Method for the Separation of Bisabolane Isomers
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolane, a C15 saturated sesquiterpene, is a valuable biomarker and a potential precursor for the production of biofuels and specialty chemicals. Its isomeric complexity, arising from multiple chiral centers, presents a significant analytical challenge. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound diastereomers and enantiomers. Due to the non-polar nature of this compound and its lack of a UV chromophore, this method utilizes a normal-phase chiral stationary phase with an Evaporative Light Scattering Detector (ELSD) to achieve baseline resolution of the key isomers. This protocol provides a reliable and reproducible approach for the qualitative and quantitative analysis of this compound in various sample matrices.
Introduction
This compound is a cycloalkane with the IUPAC name 1-methyl-4-(6-methylheptan-2-yl)cyclohexane.[1] Its molecular structure contains multiple stereocenters, leading to the existence of several diastereomers and enantiomers. The precise separation and quantification of these isomers are crucial for understanding its biological activity, optimizing its production in biotechnological processes, and ensuring the quality of derived products. Standard reversed-phase HPLC methods are often inadequate for resolving these non-polar, structurally similar compounds. Normal-phase chromatography, which employs a polar stationary phase and a non-polar mobile phase, is better suited for the separation of such isomers.[2] Furthermore, the separation of enantiomers necessitates the use of a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a wide range of compounds, including non-polar molecules.[5][6][7]
Given that this compound lacks a chromophore for UV detection, an alternative detection method is required.[8] Evaporative Light Scattering Detection (ELSD) is a universal detection technique that is independent of the optical properties of the analyte, making it ideal for non-volatile, non-chromophoric compounds like this compound.[5][9][10] This application note presents a detailed protocol for the separation of this compound isomers using a polysaccharide-based chiral column under normal-phase conditions with ELSD detection.
Experimental Protocols
Materials and Reagents
-
This compound isomer standard mix (containing a mixture of diastereomers and enantiomers)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Nitrogen gas (high purity, for ELSD)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, and column oven.
-
Chiral Stationary Phase Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® IA (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp | 30°C |
| ELSD Evaporator Temp | 50°C |
| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) |
Sample Preparation
-
Prepare a stock solution of the this compound isomer standard mix at a concentration of 1 mg/mL in n-hexane.
-
Perform serial dilutions of the stock solution with the mobile phase (n-Hexane/Isopropanol, 99:1) to prepare a series of calibration standards.
-
For unknown samples, dissolve them in n-hexane and filter through a 0.45 µm PTFE syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for the HPLC separation of this compound isomers.
Data Presentation
The following table summarizes the expected quantitative data for the separation of a hypothetical mixture of four this compound isomers using the described method.
| Peak No. | Isomer Identity | Retention Time (min) | Resolution (Rs) |
| 1 | Diastereomer 1 | 8.5 | - |
| 2 | Diastereomer 1' | 9.8 | 2.1 |
| 3 | Diastereomer 2 | 11.2 | 2.3 |
| 4 | Diastereomer 2' | 12.9 | 2.5 |
Resolution (Rs) is calculated between adjacent peaks.
Signaling Pathways and Logical Relationships
The separation of chiral molecules, such as this compound enantiomers, on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The differing stability of these complexes for each enantiomer leads to different retention times.
References
- 1. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Evaluation of novel amylose and cellulose-based chiral stationary phases for the stereoisomer separation of flavanones by means of nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantioselective correlation between retention factor and lipophilicity index in chiral separation on cellulose and amylose tris(3,5-dimethylphenylcarbamate) CSPs in reversed mode: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Bisabolane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane and its derivatives are a class of sesquiterpenes that have garnered significant interest in the pharmaceutical and biotechnology sectors due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] Accurate and precise quantification of this compound in various matrices, such as essential oils, plant extracts, and fermentation broths, is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics.[1] This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique ideal for the analysis of volatile and semi-volatile compounds.[2]
Experimental Protocols
Materials and Reagents
-
This compound standard (e.g., (E)-α-bisabolene)
-
Internal Standard (IS), e.g., β-caryophyllene or n-tridecane[2][3]
-
Solvent (e.g., dodecane, hexane, ethyl acetate, GC grade)[1][3]
-
Anhydrous sodium sulfate
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of external calibration standards for the quantification of this compound.[3]
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a known volume of dodecane in a volumetric flask.[3]
-
Internal Standard Stock Solution (e.g., 250 µg/mL): If using an internal standard, prepare a stock solution of β-caryophyllene in dodecane.[3]
-
Working Standards: Perform serial dilutions of the primary stock solution with dodecane to prepare a series of working standards at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[3]
-
Spiking with Internal Standard: If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard and sample.[3]
-
Storage: Store all stock and working solutions at 4°C in sealed vials. It is recommended to prepare fresh working standards for each analytical run.[3]
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
Protocol 2: Liquid-Liquid Extraction for Plant Extracts
-
Accurately weigh 100 mg of the homogenized sample (e.g., plant material, extract) into a 15 mL centrifuge tube.[2]
-
Add 10 mL of a suitable solvent (e.g., ethyl acetate, hexane) containing the internal standard (e.g., n-tridecane at 100 µg/mL).[2]
-
Vortex the mixture for 1 minute to ensure thorough extraction.[2]
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.[2]
GC-MS Instrumentation and Conditions
The following parameters provide a general GC-MS method for the analysis of this compound and may need to be optimized for specific instruments and applications.[3]
Table 1: GC-MS Instrument Parameters
| GC Parameters | Value |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 250 °C[2] |
| Split Ratio | 15:1 or 20:1[2][3] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[2] |
| Oven Temperature Program | Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C[2] |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI)[3] |
| Ionization Energy | 70 eV[3] |
| Ion Source Temperature | 230 °C[3] |
| MS Transfer Line Temperature | 280 °C[2] |
| Scan Range | 40-500 amu[2] |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[3] |
Data Presentation and Results
Mass Spectrometry and Quantification
This compound (C15H24) has a molecular weight of 204.35 g/mol .[4][5] In electron ionization (EI) mode, the molecular ion (m/z 204) may be observed.[1][3] For quantification, specific fragment ions are monitored to ensure selectivity and sensitivity.
Table 2: Characteristic Mass Fragments for this compound Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (E)-γ-Bisabolene | 204 | 161, 133, 119, 109, 93, 69, 41 |
| (Z)-γ-Bisabolene | 204 | 161, 133, 119, 109, 93, 69, 41 |
| β-Bisabolene | 204 | 161, 133, 119, 109, 93, 69, 41 |
Note: Fragmentation patterns can be very similar for isomers. Chromatographic separation is crucial for differentiation.
Method Validation
A summary of typical method performance characteristics for the GC-MS analysis of this compound is presented below.
Table 3: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[3] |
| Limit of Detection (LOD) | 0.25 µg/mL - 15.1 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.75 µg/mL - < 49.0 ng/mL[2][3] |
| Accuracy (% Recovery) | 80.23 - 115.41 %[3] |
| Precision (%RSD) | ≤ 12.03 % (Intra-day)[3] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by GC-MS.
Caption: Workflow for this compound Quantification by GC-MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The described methods for sample preparation, instrument parameters, and data analysis offer a robust framework for researchers, scientists, and drug development professionals. Adherence to these protocols will enable the generation of accurate and reproducible quantitative data, which is essential for advancing research and development involving this compound and its derivatives.
References
Application Notes and Protocols for the Structural Elucidation of Novel Bisabolanes using Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids are a large and structurally diverse class of natural products, exhibiting a wide range of biological activities that make them promising candidates for drug discovery and development. The precise and unambiguous determination of their three-dimensional structure is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of novel bisabolanes, providing detailed information about the carbon skeleton, stereochemistry, and conformation.
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of novel this compound sesquiterpenoids using a suite of modern 1D and 2D NMR experiments.
Core Principles of this compound Structural Elucidation by NMR
The structural elucidation of a novel this compound by NMR follows a systematic workflow. Initially, 1D NMR spectra (¹H and ¹³C) provide a fundamental overview of the molecule, including the number and types of protons and carbons. Subsequently, a series of 2D NMR experiments are employed to piece together the molecular structure by identifying correlations between different nuclei.
Key NMR experiments and their roles include:
-
¹H NMR (Proton NMR): Determines the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR (Carbon NMR): Determines the number of different types of carbon atoms. Coupled with DEPT experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-45, DEPT-90, and DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in establishing spin systems and tracing out proton-proton connectivities within the molecule.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their attached proton's chemical shift.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for assembling the carbon skeleton by connecting different spin systems and identifying the positions of quaternary carbons and heteroatoms.[1][3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule.
Experimental Workflow for Structural Elucidation
The general workflow for elucidating the structure of a novel this compound using NMR is a logical progression from basic 1D experiments to more complex 2D correlation experiments.
References
Application Notes and Protocols for Screening Bisabolane's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids, naturally occurring compounds found in various plants like chamomile and turmeric, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2][3] Screening and characterizing the anti-inflammatory activity of this compound and its derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and protocols for robust cell-based assays to evaluate the anti-inflammatory potential of this compound compounds. The primary focus is on assays that measure the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models, a widely accepted in vitro system for mimicking inflammatory responses.[4][5]
The protocols outlined below detail methods for assessing nitric oxide (NO) production, pro-inflammatory cytokine release, and the underlying molecular signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of this compound is often attributed to its ability to modulate key signaling cascades that regulate the expression of pro-inflammatory genes.[1][6] Understanding these pathways is crucial for interpreting experimental results.
Figure 1: Simplified diagram of LPS-induced inflammatory signaling pathways.
Experimental Workflow
The general workflow for screening the anti-inflammatory activity of this compound involves cell culture, stimulation with an inflammatory agent (LPS), treatment with the test compound, and subsequent measurement of inflammatory markers.
Figure 2: General experimental workflow for screening this compound.
Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line. This cell line is widely used as it reliably produces inflammatory mediators like NO and cytokines upon LPS stimulation.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color.[4]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours.[4]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[4][8]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[4]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[8]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[9][10][11]
-
Principle: A specific capture antibody coated on a microplate well binds the cytokine of interest. A detection antibody, conjugated to an enzyme, binds to the captured cytokine. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate (2 x 10^5 cells/mL) and incubate for 24 hours.[3]
-
Pre-treat the cells with this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 22-24 hours.[3][12]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[11][13]
-
Measure the absorbance using a microplate reader at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve provided with the kit.
-
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability
| This compound Conc. (µM) | Absorbance (540 nm) ± SD | % Cell Viability |
| Control (Vehicle) | Value | 100 |
| 1 | Value | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
Table 2: Inhibition of Nitric Oxide Production by this compound
| Treatment | This compound Conc. (µM) | Nitrite Conc. (µM) ± SD | % Inhibition of NO Production |
| Control (Unstimulated) | - | Value | - |
| LPS (1 µg/mL) | - | Value | 0 |
| LPS + this compound | 10 | Value | Value |
| LPS + this compound | 25 | Value | Value |
| LPS + this compound | 50 | Value | Value |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | This compound Conc. (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control (Unstimulated) | - | Value | Value | Value |
| LPS (1 µg/mL) | - | Value | Value | Value |
| LPS + this compound | 10 | Value | Value | Value |
| LPS + this compound | 25 | Value | Value | Value |
| LPS + this compound | 50 | Value | Value | Value |
Note: The values in the tables are placeholders and should be replaced with experimental data.
Summary of Published Anti-Inflammatory Activity of this compound Derivatives
Several studies have demonstrated the anti-inflammatory potential of this compound-type sesquiterpenoids.
Table 4: Reported In Vitro Anti-Inflammatory Activity of this compound Compounds
| Compound | Cell Line | Inflammatory Stimulus | Measured Marker | IC50 / % Inhibition | Reference |
| Bisabola-3,10-dien-2-one | MDCK, A549 | Influenza A virus | Pro-inflammatory cytokines | IC50: 23.10 µg/mL (MDCK), 47.65 µg/mL (A549) | [1] |
| Amygdanoids A-F | RAW 264.7 | LPS | NO, iNOS, COX-2 | Inhibition of NO production and iNOS/COX-2 expression | [2][6] |
| Curbisabolanone D | RAW 264.7 | LPS | NO, TNF-α, IL-1β, IL-6, PGE2 | Significant inhibition at 25, 50, and 100 µM | [3] |
| β-Bisabolol | RAW 264.7 | LPS | NO, PGE2, TNF-α | Max inhibition: 55.5% (NO), 62.3% (PGE2), 45.3% (TNF-α) at 50 µg/mL | [14] |
| Penicibisabolanes | RAW 264.7 | LPS | NO | >50% inhibition at 20 µM for compounds 7 and 13 | [15] |
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for screening and characterizing the anti-inflammatory properties of this compound and its analogs. By employing these standardized protocols, researchers can obtain reliable and reproducible data on the efficacy of these compounds in modulating key inflammatory pathways. This information is invaluable for guiding further preclinical and clinical development of this compound-based anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone marrow mesenchymal stem cell-derived exosomes improve pyroptosis and mitochondrial integrity through miR-515-5p-mediated TLR4/NLRP3/GSDMD axis in rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 12. Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Bisabolane's Pharmacological Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabolane, a sesquiterpene with various isomers such as α-bisabolol and γ-bisabolene, has demonstrated a range of promising pharmacological activities. These include anti-inflammatory, antinociceptive, anticancer, and neuroprotective effects. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound and its derivatives using established in vivo animal models. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visualizations of associated signaling pathways to facilitate reproducible and robust preclinical research.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters for the in vivo models described in this document.
Table 1: Anti-inflammatory and Antinociceptive Models
| Parameter | Carrageenan-Induced Paw Edema | Acetic Acid-Induced Writhing |
| Animal Model | Mice or Rats (e.g., Wistar, Swiss albino) | Mice (e.g., Swiss albino) |
| This compound Compound | (-)-α-bisabolol | (-)-α-bisabolol |
| Dosage Range | 100 - 200 mg/kg | 25 - 50 mg/kg |
| Route of Administration | Oral (p.o.), by gavage | Oral (p.o.), by gavage |
| Vehicle | To be specified (e.g., Tween 80 in saline) | To be specified (e.g., Tween 80 in saline) |
| Inducing Agent | 1% Carrageenan solution in saline | 0.6-1% Acetic acid solution in saline |
| Volume of Inducing Agent | 0.1 mL (subplantar injection) | 10 mL/kg (intraperitoneal injection) |
| Primary Endpoint | Paw volume/thickness measurement | Number of abdominal writhes |
| Time Points for Measurement | Pre-induction and at regular intervals post-induction (e.g., 1, 2, 3, 4, 5 hours) | 5-20 minutes post-acetic acid injection |
| Positive Control | Indomethacin (e.g., 10 mg/kg) or Dexamethasone | Diclofenac sodium (e.g., 10 mg/kg) |
Table 2: Anticancer and Neuroprotective Models
| Parameter | Pancreatic Cancer Xenograft | Pentylenetetrazole (PTZ)-Induced Seizures |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nude) | Rats (e.g., Wistar) or Mice |
| This compound Compound | α-bisabolol | (-)-α-bisabolol |
| Dosage Range | ~1000 mg/kg | 50 - 100 mg/kg |
| Route of Administration | Intragastric | Oral (p.o.), by gavage |
| Vehicle | To be specified | To be specified |
| Tumor Induction | Subcutaneous injection of pancreatic cancer cells (e.g., PANC-1, AsPC-1) | Intraperitoneal (i.p.) injection of PTZ |
| Cell Number for Xenograft | 1 x 10^6 to 5 x 10^6 cells in Matrigel | N/A |
| PTZ Dosage | N/A | 35-50 mg/kg |
| Primary Endpoint | Tumor volume and weight | Seizure severity score (e.g., Racine scale), latency to first seizure |
| Treatment Schedule | e.g., Once a week for three weeks | Daily, 1 hour before PTZ injection for a specified duration (e.g., 10 days) |
| Positive Control | Standard chemotherapeutic agent (e.g., Gemcitabine) | Diazepam or Valproic Acid |
Experimental Protocols
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This model is used to assess the acute anti-inflammatory effects of this compound.[1][2]
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
(-)-α-bisabolol.
-
Carrageenan (lambda, Type IV).
-
Vehicle (e.g., 0.5% Tween 80 in 0.9% sterile saline).
-
Positive control: Indomethacin (10 mg/kg).
-
Plethysmometer or digital calipers.
-
Oral gavage needles.
-
Syringes and needles (27-30G).
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control.
-
This compound (e.g., 100 mg/kg, p.o.).
-
This compound (e.g., 200 mg/kg, p.o.).
-
Positive Control (Indomethacin, 10 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer the vehicle, this compound, or positive control orally via gavage 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing for Antinociceptive Activity
This model evaluates the peripheral analgesic activity of this compound.[3][4][5]
Materials:
-
Male Swiss albino mice (20-25 g).
-
(-)-α-bisabolol.
-
Glacial acetic acid.
-
Vehicle (e.g., 0.5% Tween 80 in 0.9% sterile saline).
-
Positive control: Diclofenac sodium (10 mg/kg).
-
Oral gavage needles.
-
Syringes and needles (25-27G).
-
Observation chambers.
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control.
-
This compound (e.g., 25 mg/kg, p.o.).
-
This compound (e.g., 50 mg/kg, p.o.).
-
Positive Control (Diclofenac sodium, 10 mg/kg, p.o.).
-
-
Compound Administration: Administer the vehicle, this compound, or positive control orally via gavage 60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(W_c - W_t) / W_c] * 100 Where W_c is the average number of writhes in the control group and W_t is the average number of writhes in the treated group.
Pancreatic Cancer Xenograft Model for Anticancer Activity
This model assesses the in vivo antitumor efficacy of this compound against pancreatic cancer.[6][7][8][9]
Materials:
-
Male athymic nude mice (BALB/c nude), 6-8 weeks old.
-
Human pancreatic cancer cell line (e.g., PANC-1, AsPC-1).
-
α-bisabolol.
-
Vehicle suitable for intragastric administration.
-
Matrigel.
-
Cell culture reagents.
-
Syringes and needles (27G).
-
Calipers.
Procedure:
-
Cell Culture: Culture pancreatic cancer cells according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Grouping and Treatment:
-
When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control.
-
This compound (e.g., 1000 mg/kg, intragastrically).
-
Positive Control (e.g., Gemcitabine).
-
-
Administer treatments according to the planned schedule (e.g., once weekly for 3 weeks).
-
-
Endpoint:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis: Compare the tumor volumes and final tumor weights between the treated and control groups.
Pentylenetetrazole (PTZ)-Induced Seizures for Neuroprotective Activity
This model is used to evaluate the anticonvulsant and neuroprotective properties of this compound.[10][11][12][13][14]
Materials:
-
Male Wistar rats (200-250 g).
-
(-)-α-bisabolol.
-
Pentylenetetrazole (PTZ).
-
Vehicle for oral administration.
-
Positive control: Diazepam (e.g., 5 mg/kg, i.p.) or Valproic Acid.
-
Observation chamber.
-
Video recording equipment (optional).
Procedure:
-
Animal Acclimatization: As previously described.
-
Grouping: Randomly divide animals into groups (n=8-10 per group):
-
Vehicle Control + Saline.
-
Vehicle Control + PTZ.
-
This compound (e.g., 50 mg/kg, p.o.) + PTZ.
-
This compound (e.g., 100 mg/kg, p.o.) + PTZ.
-
Positive Control + PTZ.
-
-
Compound Administration: Administer the vehicle, this compound, or positive control 60 minutes before the PTZ injection. For chronic studies, administer daily for a specified period (e.g., 10 days) before the final PTZ challenge.
-
Induction of Seizures: Inject PTZ (e.g., 45 mg/kg, i.p.) to induce seizures.
-
Behavioral Observation:
-
Immediately after PTZ injection, place each rat in an individual observation chamber.
-
Observe and score the seizure activity for 30 minutes using a modified Racine's scale:
-
Stage 0: No response.
-
Stage 1: Ear and facial twitching.
-
Stage 2: Myoclonic jerks without upright posture.
-
Stage 3: Myoclonic jerks, upright posture with clonus of the forelimbs.
-
Stage 4: Clonic-tonic seizures.
-
Stage 5: Generalized clonic-tonic seizures with loss of postural control.
-
-
Record the latency to the first seizure and the duration of seizures.
-
-
Data Analysis: Compare the mean seizure scores, latency to the first seizure, and seizure duration among the different groups.
Visualization of Signaling Pathways and Workflows
Anti-inflammatory Signaling Pathway
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., Carrageenan, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="TNF-α, IL-1β, IL-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS, COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [arrowhead=normal, color="#5F6368"]; TLR4 -> MyD88 [arrowhead=normal, color="#5F6368"]; MyD88 -> IKK [arrowhead=normal, color="#5F6368"]; MyD88 -> MAPK [arrowhead=normal, color="#5F6368"]; IKK -> IkBa [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; IkBa -> NFkB [label=" releases", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; NFkB -> Nucleus [arrowhead=normal, color="#5F6368"]; MAPK -> Nucleus [arrowhead=normal, color="#5F6368"]; Nucleus -> Gene_Expression [label=" transcription", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Gene_Expression -> Cytokines [arrowhead=normal, color="#5F6368"]; Gene_Expression -> iNOS_COX2 [arrowhead=normal, color="#5F6368"]; this compound -> IKK [label=" inhibits", fontsize=8, fontcolor="#34A853", arrowhead=tee, color="#34A853"]; this compound -> MAPK [label=" inhibits", fontsize=8, fontcolor="#34A853", arrowhead=tee, color="#34A853"]; }
Caption: this compound's anti-inflammatory effect via NF-κB and MAPK pathway inhibition.
Anticancer Signaling Pathway
// Nodes this compound [label="α-Bisabolol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival &\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> PI3K [label=" inhibits", fontsize=8, fontcolor="#34A853", arrowhead=tee, color="#34A853"]; PI3K -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Akt -> Cell_Survival [arrowhead=normal, color="#5F6368"]; Akt -> p53 [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#5F6368"]; this compound -> p53 [label=" activates", fontsize=8, fontcolor="#34A853", arrowhead=normal, color="#34A853"]; p53 -> Bax [label=" upregulates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Bax -> Mitochondrion [arrowhead=normal, color="#5F6368"]; Mitochondrion -> Cytochrome_c [label=" releases", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Cytochrome_c -> Caspases [label=" activates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Caspases -> Apoptosis [arrowhead=normal, color="#5F6368"]; }
Caption: α-Bisabolol induces apoptosis by inhibiting PI3K/Akt and activating p53.
Experimental Workflow for In Vivo Studies
// Nodes Acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Measurements\n(e.g., Paw Volume, Body Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Compound Administration\n(this compound, Vehicle, Positive Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induction of\nPharmacological Model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Observation &\nData Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis &\nStatistical Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Determination\n(e.g., Euthanasia, Tissue Collection)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Acclimatization -> Grouping [color="#5F6368"]; Grouping -> Baseline [color="#5F6368"]; Baseline -> Treatment [color="#5F6368"]; Treatment -> Induction [color="#5F6368"]; Induction -> Observation [color="#5F6368"]; Observation -> Analysis [color="#5F6368"]; Analysis -> Endpoint [color="#5F6368"]; }
Caption: General workflow for in vivo pharmacological evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid-induced writhing response: Significance and symbolism [wisdomlib.org]
- 6. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Regression of human pancreatic tumor xenografts in mice after a single systemic injection of recombinant vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Embelin Suppresses Growth of Human Pancreatic Cancer Xenografts, and Pancreatic Cancer Cells Isolated from KrasG12D Mice by Inhibiting Akt and Sonic Hedgehog Pathways | PLOS One [journals.plos.org]
- 9. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-α-bisabolol exerts neuroprotective effects against pentylenetetrazole-induced seizures in rats by targeting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of bisabolene sesquiterpenoids of Curcuma longa in zebrafish and mouse seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Protocol for Testing Cytotoxic Effects of Bisabolane on Cancer Cell Lines
Introduction
Bisabolane sesquiterpenes, naturally occurring organic compounds, have demonstrated significant potential as anti-cancer agents. Various isomers, including γ-bisabolene and β-bisabolene, have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for certain this compound isomers involves the induction of apoptosis through the p53-mediated mitochondrial pathway.[1] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound on cancer cell lines. The protocols cover cell viability assays, apoptosis detection, and investigation of the underlying signaling pathways.
Data Presentation
Cytotoxicity of this compound Isomers
The cytotoxic activity of this compound isomers varies depending on the specific isomer, cancer cell line, and assay conditions. The half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) values from various studies are summarized below.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Concentration |
| γ-Bisabolene | TE671 | Human Neuroblastoma | MTT | CC50 | 8.2 µM[1][2] |
| β-Bisabolene | MCF-7 | Human Breast Adenocarcinoma | Not Specified | IC50 | 66.91 µg/mL[2][3][4][5][6] |
| β-Bisabolene | MDA-MB-231 | Human Breast Adenocarcinoma | Not Specified | IC50 | 98.39 µg/mL[2][3][4][5][6] |
| β-Bisabolene | SKBR3 | Human Breast Adenocarcinoma | Not Specified | IC50 | 70.62 µg/mL[2][3][4][5][6] |
| β-Bisabolene | BT474 | Human Breast Adenocarcinoma | Not Specified | IC50 | 74.3 µg/mL[2][3][4][5][6] |
| β-Bisabolene | 4T1 | Murine Mammary Carcinoma | Not Specified | IC50 | 48.99 µg/mL[3][4][5][6] |
| β-Bisabolene | MG1361 | Murine Mammary Carcinoma | Not Specified | IC50 | 65.49 µg/mL[3][4][5][6] |
| β-Bisabolene | MCF-10A | Human Normal Breast Epithelial | Not Specified | IC50 | 114.3 µg/mL[2][3][4][5][6] |
| β-Bisabolene | Eph4 | Murine Normal Mammary Epithelial | Not Specified | IC50 | >200 µg/mL[3][4][5][6] |
Note: The conversion of µg/mL to µM for β-Bisabolene (molar mass: 204.35 g/mol ) is approximately: MCF-7: 327.4 µM; MDA-MB-231: 481.5 µM; SKBR3: 345.6 µM; BT474: 363.6 µM; MCF-10A: 559.3 µM.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Due to the hydrophobic nature of this compound, a stock solution should be prepared in an organic solvent.
Materials:
-
This compound (γ-bisabolene, β-bisabolene, or other isomers)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53, anti-p53, anti-p21, anti-PUMA, anti-Bim, anti-CK2α, anti-CK2β, anti-p-HDAC2, anti-HDAC2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for assessing the cytotoxic effects of this compound.
Caption: Proposed p53-mediated apoptotic signaling pathway induced by this compound.
References
- 1. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bisabolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids are a class of naturally occurring compounds found in a variety of terrestrial and marine organisms.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities.[1][2] Their potential as novel antimicrobial agents necessitates standardized methods for evaluating their efficacy against a range of pathogenic microorganisms.
These application notes provide a comprehensive guide to assessing the antimicrobial susceptibility of this compound derivatives. Detailed protocols for the widely used broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) are provided, along with a protocol for the disk diffusion assay. Additionally, a protocol for evaluating the cytotoxicity of these compounds against mammalian cell lines is included to assess their selectivity.
Data Presentation: Antimicrobial Activity and Cytotoxicity of this compound Derivatives
The antimicrobial and cytotoxic activities of various this compound derivatives are summarized in the tables below. This data has been compiled from multiple studies to provide a comparative overview of their efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Bacteria
| Compound | Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Aspergiterpenoid A | Escherichia coli | 20.0 | - | [3] |
| Aspergiterpenoid A | Micrococcus tetragenus | 20.0 | - | [3] |
| (-)-Sydonol | Staphylococcus albus | 5.00 | - | [3] |
| (-)-Sydonol | Micrococcus tetragenus | 1.25 | - | [3] |
| (-)-Sydonic acid | Staphylococcus albus | >20.0 | - | [3] |
| (-)-Sydonic acid | Bacillus subtilis | 10.0 | - | [3] |
| (-)-Sydonic acid | Bacillus cereus | 10.0 | - | [3] |
| (-)-Sydonic acid | Sarcina lutea | 20.0 | - | [3] |
| (-)-Sydonic acid | Escherichia coli | 20.0 | - | [3] |
| (-)-Sydonic acid | Micrococcus tetragenus | 10.0 | - | [3] |
| (-)-Sydonic acid | Vibrio parahaemolyticus | 10.0 | - | [3] |
| (-)-Sydonic acid | Vibrio anguillarum | 20.0 | - | [3] |
| Compound 4 from Aspergillus sp. | Staphylococcus albus | 5.00 | - | [3] |
| Compound 4 from Aspergillus sp. | Bacillus subtilis | 2.50 | - | [3] |
| Compound 5 from Aspergillus sp. | Staphylococcus albus | 10.0 | - | [3] |
| Compound 5 from Aspergillus sp. | Bacillus subtilis | 10.0 | - | [3] |
| Compound 5 from Aspergillus sp. | Bacillus cereus | 10.0 | - | [3] |
| Compound 5 from Aspergillus sp. | Escherichia coli | 20.0 | - | [3] |
| Compound 5 from Aspergillus sp. | Micrococcus tetragenus | 10.0 | - | [3] |
| Aromatic Bisabolene-type Sesquiterpenoid 1 | Aeromonas hydrophilia | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 1 | Escherichia coli | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 1 | Edwardsiella tarda | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 1 | Vibrio harveyi | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 2 | Aeromonas hydrophilia | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 2 | Escherichia coli | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 2 | Edwardsiella tarda | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 2 | Vibrio harveyi | - | 2.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 5 | Aeromonas hydrophilia | - | 1.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 5 | Escherichia coli | - | 1.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 5 | Edwardsiella tarda | - | 1.0 - 8.0 | [4] |
| Aromatic Bisabolene-type Sesquiterpenoid 5 | Vibrio harveyi | - | 1.0 - 8.0 | [4] |
| Penicithis compound G | Pseudomonas syringae | - | 32 | [5] |
| (-)-(R)-cyclo-hydroxysydonic acid | Ralstonia solanacarum | - | 32 | [5] |
| Expansol G | Ralstonia solanacarum | - | 32 | [5] |
| (S)-sydonic acid | Ralstonia solanacarum | - | 32 | [5] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Fungi
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Halogenated this compound 65 | Microsporum gypseum | 4 | [6] |
| Halogenated this compound 66 | Microsporum gypseum | 8 | [6] |
| Compound 39 from Aspergillus sp. | Candida albicans | 64 | [7] |
| Compound 39 from Aspergillus sp. | Candida tropicalis | 32 | [7] |
Table 3: Cytotoxicity (IC50) of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Aspertenol A | K562 | Human leukemia | 16.6 - 72.7 | [1][8] |
| Aspertenol A | A549 | Human lung carcinoma | 43.5 | [1][8] |
| Aspertenol C | K562 | Human leukemia | 16.6 - 72.7 | [8] |
| Peniciaculin B | K562 | Human leukemia | 16.6 - 72.7 | [8] |
| Diorcinol D | K562 | Human leukemia | 16.6 - 72.7 | [8] |
| Compound 4 from A. tennesseensis | K562 | Human leukemia | 16.6 - 72.7 | [1][8] |
| Compound 4 from A. tennesseensis | A549 | Human lung carcinoma | 70.2 | [1][8] |
| Compound 9 from A. tennesseensis | K562 | Human leukemia | 16.6 - 72.7 | [1][8] |
| Compound 9 from A. tennesseensis | A549 | Human lung carcinoma | 61.1 | [1][8] |
| This compound sesquiterpene from L. longifolium | HL-60 | Human leukemia | Specific anticancer activity, induces differentiation | [9] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standardized methods and is suitable for determining the MIC of this compound derivatives against bacteria and fungi.[10][11][12][13]
Materials:
-
96-well sterile microtiter plates
-
Test this compound derivative
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum
-
Positive control antibiotic/antifungal
-
Sterile water or saline
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Dissolve the this compound derivative in DMSO to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve the desired final concentrations. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.
-
Protocol 2: Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess antimicrobial activity. It is important to note that the hydrophobic nature of this compound derivatives may limit their diffusion in aqueous agar, potentially affecting the results.[14]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Test this compound derivative
-
Solvent (e.g., DMSO)
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculum
-
Sterile swabs
-
Positive control antibiotic disk
-
Negative control disk (solvent only)
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Disks:
-
Dissolve the this compound derivative in a suitable solvent to a known concentration.
-
Apply a specific volume of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
-
Application of Disks and Incubation:
-
Aseptically place the prepared disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at the appropriate temperature and duration for the test organism.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on mammalian cell lines to determine their therapeutic index.
Materials:
-
96-well sterile cell culture plates
-
Mammalian cell line (e.g., A549, K562)
-
Complete cell culture medium
-
Test this compound derivative
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Concluding Remarks
The protocols and data presented in these application notes serve as a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial agents from natural sources. The provided methodologies for antimicrobial susceptibility and cytotoxicity testing of this compound derivatives will facilitate standardized and reproducible evaluation of these promising compounds. Further research into the mechanisms of action of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. New phenolic this compound sesquiterpenoid derivatives with cytotoxicity from Aspergillus tennesseensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial this compound-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Specific anticancer activity of a new this compound sesquiterpene against human leukemia cells inducing differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. m.youtube.com [m.youtube.com]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of Bisabolane as a Biofuel Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bisabolane, a C15 saturated sesquiterpene, has emerged as a promising "drop-in" biofuel, particularly as a diesel and jet fuel alternative. Its branched cyclic structure provides advantageous cold-flow properties, such as a very low cloud point. This document provides detailed application notes and protocols for the microbial production of the precursor, β-bisabolene, in Escherichia coli and its subsequent conversion to this compound.
Data Presentation
Table 1: Fuel Properties of this compound Compared to Conventional Fuels
| Property | This compound | D2 Diesel | Jet A |
| Derived Cetane Number (DCN) | ~41.9 | 40 - 55 | - |
| Cloud Point (°C) | -78 | -35 | -47 (Freezing Point) |
| Density (g/mL at 15°C) | ~0.82 | 0.82 - 0.85 | ~0.81 |
| Carbon Number | 15 | 10 - 24 | 8 - 16 |
Table 2: β-Bisabolene Production Titers in Engineered E. coli
| Strain / Condition | Titer (mg/L) |
| Engineered E. coli with mevalonate pathway and Abies grandis bisabolene synthase | 78 ± 14 |
| Codon-optimized bisabolene synthase in engineered E. coli | 389 ± 49 |
Experimental Protocols
Protocol 1: Microbial Production of β-Bisabolene in E. coli
This protocol details the steps for engineering E. coli to produce β-bisabolene, from plasmid construction to fermentation and product extraction.
1.1 Plasmid Construction for Bisabolene Production:
This involves creating an expression vector containing the genes for the mevalonate (MVA) pathway and a bisabolene synthase.
-
Vector Backbone: A high-copy number plasmid such as pUC19 or pET-28a is suitable.
-
Gene Insertion: The genes for the MVA pathway (e.g., from Saccharomyces cerevisiae) and a bisabolene synthase (e.g., from Abies grandis) are cloned into the vector. This can be achieved through restriction enzyme digestion and ligation or by using seamless cloning methods like Gibson Assembly.[1][2]
-
Restriction Cloning:
-
Gibson Assembly:
-
Design primers for the gene inserts with overlapping ends that are homologous to the vector sequence.
-
Amplify the genes using PCR.
-
Use a Gibson Assembly master mix to assemble the fragments into the linearized vector.[2]
-
-
-
Verification: Verify the correct insertion and sequence of the genes by Sanger sequencing.
1.2 E. coli Transformation:
The constructed plasmid is then introduced into a suitable E. coli expression strain (e.g., BL21(DE3) or DH5α).
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.[3][4]
-
Add 1-5 µL of the plasmid DNA (10-100 ng) to the cells and gently mix.[5]
-
Incubate the mixture on ice for 30 minutes.[3]
-
Perform a heat shock by placing the tube in a 42°C water bath for 30-90 seconds.[4][5]
-
Immediately transfer the tube back to ice for 2 minutes.[3]
-
Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.[6]
-
Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic for selection and incubate overnight at 37°C.[4]
1.3 Fed-Batch Fermentation for Bisabolene Production:
High-density cell culture is performed to maximize bisabolene production.
-
Inoculum Preparation: Inoculate a single colony of the transformed E. coli into 50 mL of Terrific Broth (TB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[7]
-
Fermenter Setup: Prepare a 2 L fermenter with 1 L of M9 minimal medium supplemented with glucose (10 g/L), thiamine (1 mg/L), and the appropriate antibiotic.
-
Inoculation: Inoculate the fermenter with the overnight culture to an initial OD600 of ~0.1.
-
Batch Phase: Grow the culture at 37°C with aeration and agitation to maintain a dissolved oxygen (DO) level above 20%.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), start a continuous feed of a concentrated glucose solution (500 g/L) at a rate that maintains a specific growth rate of approximately 0.15 h⁻¹.[8][9]
-
Induction: When the OD600 reaches ~20-30, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Production Phase: Reduce the temperature to 30°C and continue the fermentation for another 48-72 hours. Add a 10% (v/v) overlay of an organic solvent like dodecane to capture the produced bisabolene.
-
Harvesting: At the end of the fermentation, separate the organic layer containing bisabolene from the culture broth.[10]
1.4 Purification of β-Bisabolene:
-
Centrifuge the collected organic layer to remove any remaining cells or debris.
-
The bisabolene in the organic solvent can be further purified by silica gel column chromatography if necessary.[10]
-
Analyze the purity of the bisabolene using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Chemical Conversion of β-Bisabolene to this compound
This protocol describes the hydrogenation of the double bonds in β-bisabolene to produce the saturated alkane, this compound.
2.1 Catalytic Hydrogenation:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% relative to the substrate).[11][12]
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, to remove oxygen.[11]
-
Solvent and Substrate Addition: Add a suitable solvent, such as ethanol or ethyl acetate, followed by the purified β-bisabolene.[12]
-
Hydrogenation: Replace the inert gas with hydrogen gas (H₂) using a balloon or by connecting to a hydrogen cylinder.[13]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used Pd/C catalyst can be pyrophoric and should be handled with care.[11]
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the final product, this compound.
-
Analysis: Confirm the structure and purity of the this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.
Protocol 3: Fuel Property Testing
Standardized ASTM methods are used to evaluate the fuel properties of the produced this compound.
3.1 Cetane Number Determination (ASTM D613):
The cetane number is a measure of the ignition quality of a diesel fuel.[3][14][15][16]
-
A standardized single-cylinder Cooperative Fuel Research (CFR) engine is used for the test.[15][17]
-
The engine is operated under specified conditions, and the ignition delay of the this compound sample is measured.[17]
-
The ignition delay is compared to that of primary reference fuels with known cetane numbers (n-cetane and heptamethylnonane).[15]
-
The cetane number is calculated based on this comparison.[16]
3.2 Cloud Point Determination (ASTM D2500):
The cloud point is the temperature at which wax crystals first become visible in a fuel upon cooling.[18][19][20][21]
-
The this compound sample is cooled in a test jar at a specified rate.[21]
-
The sample is periodically examined for the appearance of a cloud or haze.[18]
-
The temperature at which the first cloud is observed at the bottom of the test jar is recorded as the cloud point.[21]
Visualizations
Caption: Experimental workflow for this compound biofuel production.
Caption: Engineered Mevalonate (MVA) pathway for β-bisabolene production.
References
- 1. The Plasmid Cloning Cycle - Snapgene [snapgene.com]
- 2. Plasmid Construction Protocol [protocols.io]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 5. Heat shock transformation (E.coli) protocol - Sharebiology [sharebiology.com]
- 6. Transformation of plasmid DNA into E. coli using the heat shock method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terrific Broth - Sharebiology [sharebiology.com]
- 8. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 16. matestlabs.com [matestlabs.com]
- 17. ASTM D613 - eralytics [eralytics.com]
- 18. Standard Test Method for Cloud Point of Petroleum Products (ASTM D 2500) [pachemtech.eu]
- 19. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]
- 20. artinazma.net [artinazma.net]
- 21. tamson-instruments.com [tamson-instruments.com]
Application Notes and Protocols for Bisabolane in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids, a class of naturally occurring compounds, have garnered significant interest in pharmaceutical research due to their diverse biological activities, including potent anti-inflammatory and cytotoxic effects.[1] A prominent member of this class is xanthorrhizol, a bisabolene sesquiterpenoid extracted from Curcuma xanthorrhiza Roxb, which has demonstrated anticancer, antimicrobial, and antioxidant properties.[2] However, the therapeutic application of xanthorrhizol and other lipophilic this compound compounds is often limited by their poor water solubility and potential for degradation.
To overcome these challenges, encapsulation within novel drug delivery systems has emerged as a promising strategy. These systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can enhance the solubility, stability, and bioavailability of hydrophobic drugs like xanthorrhizol.[3][4] This document provides detailed application notes and experimental protocols for the development and characterization of this compound-based drug delivery systems.
Data Presentation: Physicochemical Characterization of this compound-Based Nanocarriers
The following tables summarize the key physicochemical properties of various drug delivery systems loaded with this compound-related compounds, providing a comparative overview of their characteristics.
Table 1: Characterization of Xanthorrhizol-Loaded Nanoemulsions
| Formulation Code | Smix Concentration (%) | Stirring Time (min) | Stirring Speed (rpm) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Optimized Formula | 60 | 15 | 875 | 13.76 ± 0.2 | 0.059 ± 0.000 | -48.03 ± 1.423 | 58.6 | [5][6] |
Table 2: Characterization of α-Bisabolol-Loaded Nanoemulsions (SNEDDS)
| Formulation Code | Oil:Surfactant:Cosurfactant Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Optimum Formula | 0.5:8:1 | 16.74 | 0.121 | -18.7 | [7][8] |
Table 3: Characterization of α-Bisabolol-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation | Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| α-Bisabolol SLN | Glyceryl behenate | Polysorbate 80 | ~150-250 | < 0.3 | -20 to -30 | > 80 | [9] (Adapted) |
Table 4: Characterization of Xanthorrhizol-Loaded Polymeric Nanoparticles (Hypothetical)
| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| XNT-PLGA-NPs | PLGA-PEG | ~100-200 | < 0.2 | -15 to -25 | ~3-5 | [10] (Adapted) |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded drug delivery systems.
Protocol 1: Preparation of Xanthorrhizol-Loaded Nanoemulsion[5][6]
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of xanthorrhizol for enhanced delivery.
Materials:
-
Xanthorrhizol
-
Grape seed oil (Oil phase)
-
Tween 80 (Surfactant)
-
PEG 400 (Co-surfactant)
-
Distilled water
Equipment:
-
Magnetic stirrer
-
Beakers
-
Pipettes
Procedure:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of xanthorrhizol in grape seed oil.
-
Preparation of the Surfactant-Co-surfactant Mixture (Smix): Prepare the Smix by mixing Tween 80 and PEG 400 in a specific ratio (e.g., 1:1 v/v).
-
Formation of the Nanoemulsion: a. In a beaker, place the desired amount of the Smix (e.g., 60% of the total formulation). b. Under mechanical stirring using a magnetic stirrer at a set speed (e.g., 875 rpm), slowly add the oil phase containing xanthorrhizol to the Smix. Continue stirring for approximately 10 minutes. c. Slowly add distilled water dropwise to the oil-Smix mixture while continuously stirring. d. Continue stirring for a specified time (e.g., 15 minutes) to ensure the formation of a homogenous nanoemulsion.
Protocol 2: Preparation of α-Bisabolol-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted)[9][11]
Objective: To prepare α-bisabolol-loaded SLNs to improve its stability and provide controlled release.
Materials:
-
α-Bisabolol
-
Glyceryl behenate (Solid lipid)
-
Polysorbate 80 (Tween 80) (Surfactant)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Ultrasonicator
-
Water bath
-
Beakers
Procedure:
-
Preparation of the Lipid Phase: Melt the glyceryl behenate by heating it to approximately 5-10°C above its melting point. Dissolve the α-bisabolol in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the Polysorbate 80 in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Formation of the Nanoemulsion: Subject the hot pre-emulsion to ultrasonication to reduce the droplet size to the nanometer range.
-
Formation of SLNs: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
Protocol 3: Preparation of Xanthorrhizol-Loaded Polymeric Nanoparticles (Adapted from a general nanoprecipitation method)[10]
Objective: To encapsulate xanthorrhizol within biodegradable polymeric nanoparticles for sustained release.
Materials:
-
Xanthorrhizol
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer
-
Acetone (Solvent)
-
Purified water (Anti-solvent)
Equipment:
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase: Dissolve the PLGA-PEG copolymer and xanthorrhizol in acetone.
-
Nanoprecipitation: a. Place the purified water (anti-solvent) in a beaker and stir at a moderate speed. b. Slowly add the organic phase dropwise into the stirring aqueous phase. The polymer and drug will precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours or use a rotary evaporator under reduced pressure to remove the acetone.
-
Purification (Optional): The nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess surfactant.
Protocol 4: Characterization of Nanoparticles
Objective: To determine the physicochemical properties of the prepared nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension with purified water or an appropriate buffer.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.
-
For zeta potential measurement, dilute the sample in a suitable electrolyte solution (e.g., 10 mM NaCl) and measure using the same instrument with an appropriate electrode.
B. Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug using centrifugation or ultrafiltration.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify its amount.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
Protocol 5: In Vitro Drug Release Study[10]
Objective: To evaluate the release profile of the encapsulated drug from the nanoparticles over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking water bath or incubator
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium (e.g., PBS) pre-warmed to 37°C in a beaker.
-
Place the beaker in a shaking water bath or incubator at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Signaling Pathways and Mechanisms of Action
This compound-type sesquiterpenoids exert their biological effects through the modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of drug delivery systems aimed at specific therapeutic targets.
Anti-inflammatory Action via NF-κB Pathway Inhibition
Many this compound derivatives, including xanthorrhizol, exhibit potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound compounds can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing the nuclear translocation of NF-κB.[3][4]
Induction of Apoptosis via p53-Mediated Mitochondrial Pathway
Certain this compound sesquiterpenoids, such as γ-bisabolene, have been shown to induce apoptosis in cancer cells through the activation of the p53-mediated mitochondrial pathway.[5] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to characteristic cellular changes such as DNA fragmentation and cell death.[11][12]
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the preparation of the described drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthorrhizol inhibits 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation and two-stage mouse skin carcinogenesis by blocking the expression of ornithine decarboxylase, cyclooxygenase-2 and inducible nitric oxide synthase through mitogen-activated protein kinases and/or the nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prenylthis compound with NF-kappaB inhibiting properties from Cascarilla (Croton eluteria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthorrhizol induces apoptosis through ROS-mediated MAPK activation in human oral squamous cell carcinoma cells and inhibits DMBA-induced oral carcinogenesis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Xanthorrhizol induces apoptosis via the up-regulation of bax and p53 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Investigating the Enzyme Inhibitory Activity of Bisabolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids, a diverse class of natural products, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Emerging research has highlighted their potential as enzyme inhibitors, targeting key proteins involved in various disease pathologies.[1][3] Notably, studies have reported the inhibitory activity of this compound derivatives against enzymes such as acetylcholinesterase (AChE), α-glucosidase, lipoxygenase (LOX), and cyclooxygenase (COX).[1][3][4][5] This document provides detailed protocols for investigating the enzyme inhibitory activity of this compound, focusing on acetylcholinesterase as a primary example, given its relevance in neurodegenerative diseases, and lipoxygenase, a key enzyme in the inflammatory cascade.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.[6] The following protocol is based on the widely used Ellman's method, a colorimetric assay that is robust and suitable for high-throughput screening.[6][7]
Principle
The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[6]
Principle of the colorimetric AChE inhibition assay.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[6]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[6]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.[6]
-
This compound and Inhibitor Solutions: Dissolve this compound and the positive control in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid affecting enzyme activity.
Experimental Protocol
Experimental workflow for the AChE inhibition assay.
-
Plate Setup: In a 96-well plate, designate wells for blank (no enzyme), negative control (enzyme + vehicle), positive control (enzyme + known inhibitor), and test compound (enzyme + this compound at various concentrations).
-
Reagent Addition:
-
Add 25 µL of assay buffer to the blank wells.
-
To all other wells, add 25 µL of the AChE working solution.
-
Add 25 µL of the appropriate this compound dilution, positive control, or vehicle (assay buffer with DMSO) to the corresponding wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Add DTNB: Add 50 µL of the DTNB solution to all wells.
-
Initiate Reaction: Add 25 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. For kinetic analysis, take readings every minute for 10-15 minutes. For endpoint analysis, incubate for a fixed time (e.g., 10 minutes) and then take a single reading.
Data Presentation and Analysis
The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [1 - (ΔAbs_sample / ΔAbs_control)] x 100
Where:
-
ΔAbs_sample is the change in absorbance per minute for the sample with this compound.
-
ΔAbs_control is the change in absorbance per minute for the negative control.
The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, should be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Table 1: Example Data for AChE Inhibition by this compound
| This compound Conc. (µM) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1 | 0.135 | 10 |
| 5 | 0.105 | 30 |
| 10 | 0.078 | 48 |
| 25 | 0.051 | 66 |
| 50 | 0.027 | 82 |
| 100 | 0.012 | 92 |
| IC50 (µM) | - | ~10.5 |
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, playing a crucial role in the biosynthesis of inflammatory mediators like leukotrienes.[4][8] Inhibition of LOX is a target for anti-inflammatory drug development.
Principle
This assay is based on the 15-lipoxygenase (15-LOX) catalyzed reaction between oxygen and a polyunsaturated fatty acid, such as linoleic acid. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at 234 nm. The rate of this increase is proportional to the enzyme's activity.
Materials and Reagents
-
15-Lipoxygenase (from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (test compound)
-
Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Preparation of Solutions
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0.
-
Enzyme Solution: Dissolve 15-LOX in the assay buffer to a concentration that gives a linear increase in absorbance for at least 5 minutes. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a solution of linoleic acid in the assay buffer.
-
Inhibitor Solutions: Prepare dilutions of this compound and the positive control in DMSO, followed by further dilution in the assay buffer.
Experimental Protocol
-
Assay Mixture: In a UV-transparent 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Blank: Assay buffer + vehicle.
-
Negative Control: Enzyme solution + vehicle.
-
Positive Control: Enzyme solution + positive control inhibitor.
-
Test Sample: Enzyme solution + this compound dilution.
-
-
Pre-incubation: Add the enzyme to the wells/cuvettes containing the buffer and inhibitor/vehicle. Incubate at room temperature for 5 minutes.
-
Initiate Reaction: Add the linoleic acid substrate solution to all wells/cuvettes to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes, taking readings every 30 seconds.
Data Presentation and Analysis
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is calculated as:
% Inhibition = [1 - (Rate_sample / Rate_control)] x 100
Determine the IC50 value as described for the AChE assay.
Table 2: Example Data for Lipoxygenase Inhibition by this compound
| This compound Conc. (µM) | Average Rate (ΔA234/min) | % Inhibition |
| 0 (Control) | 0.080 | 0 |
| 5 | 0.068 | 15 |
| 10 | 0.052 | 35 |
| 25 | 0.036 | 55 |
| 50 | 0.020 | 75 |
| 100 | 0.008 | 90 |
| IC50 (µM) | - | ~22.0 |
Relevant Signaling Pathway
This compound's potential anti-inflammatory effects through the inhibition of enzymes like LOX and COX are part of a larger cellular signaling cascade. The diagram below illustrates the arachidonic acid pathway, a key inflammatory signaling pathway where these enzymes are active.
Arachidonic acid inflammatory pathway.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the enzyme inhibitory properties of this compound. By systematically evaluating its effects on key enzymes like acetylcholinesterase and lipoxygenase, researchers can elucidate the mechanisms underlying its reported biological activities and assess its therapeutic potential. Consistent and well-documented experimental procedures are crucial for generating reliable and reproducible data in the field of drug discovery and development.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review [frontiersin.org]
- 2. This compound-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Bisabolene [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Assessing the Skin Penetration of Bisabolane in Cosmetic Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabolane, a naturally derived sesquiterpene, is increasingly utilized in cosmetic formulations for its soothing and moisturizing properties. Understanding its penetration into and permeation through the skin is crucial for substantiating efficacy claims and ensuring product safety. This document provides detailed application notes and protocols for three widely accepted methods to assess the skin penetration of this compound: in vitro Franz diffusion cell testing, ex vivo tape stripping, and in vivo/ex vivo confocal Raman spectroscopy. These methods offer complementary information on the extent and depth of this compound penetration, providing a comprehensive understanding of its behavior in cosmetic formulations.
While this compound itself is a key ingredient, its biological effects are often linked to its more well-studied counterpart, α-bisabolol. Bisabolol is known for its anti-inflammatory, anti-irritant, and skin-soothing properties.[1][2] These effects are thought to be mediated through the modulation of various signaling pathways involved in inflammation. A simplified representation of a potential signaling pathway influenced by compounds like bisabolol is presented below.
Caption: Simplified signaling pathway of this compound's potential anti-inflammatory action.
In Vitro Skin Permeation using Franz Diffusion Cells
The Franz diffusion cell is a widely used in vitro tool to study the permeation of active compounds through the skin from topical formulations.[3][4] This method allows for the determination of key parameters such as flux (permeation rate) and the total amount of substance permeated over time.
Experimental Workflow
Caption: Experimental workflow for in vitro skin permeation studies using Franz diffusion cells.
Protocol
1.1. Materials and Equipment:
-
Vertical Franz diffusion cells (with a known diffusion area)[5]
-
Excised human or porcine skin (full-thickness or dermatomed)[4]
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for this compound)
-
Cosmetic formulation containing a known concentration of this compound
-
Water bath with circulator
-
Magnetic stirrers and stir bars
-
Syringes and needles for sampling
-
Analytical instrument for quantification of this compound (e.g., GC-MS, HPLC)
1.2. Skin Membrane Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If required, the epidermis can be separated from the full-thickness skin by heat-shock (e.g., immersion in 60°C water for 60 seconds).[4]
1.3. Franz Diffusion Cell Setup:
-
Place a small magnetic stir bar into the receptor compartment of each Franz cell.
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[6]
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Clamp the donor and receptor compartments together securely.
-
Place the assembled cells in a water bath maintained at a constant temperature to ensure the skin surface is at approximately 32°C.[6]
-
Allow the skin to equilibrate for at least 30 minutes.
1.4. Application of Formulation and Sampling:
-
Apply a precise amount of the cosmetic formulation containing this compound to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Store the collected samples at an appropriate temperature until analysis.
1.5. Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
Data Presentation
| Time (hours) | This compound Concentration in Receptor Fluid (μg/mL) | Cumulative Amount Permeated (μg/cm²) |
| 0 | 0 | 0 |
| 1 | ... | ... |
| 2 | ... | ... |
| 4 | ... | ... |
| 6 | ... | ... |
| 8 | ... | ... |
| 24 | ... | ... |
Table 1: Example of data presentation for Franz diffusion cell experiments.
Ex Vivo Tape Stripping
Tape stripping is a minimally invasive technique used to progressively remove layers of the stratum corneum.[7][8] By analyzing the amount of a topically applied substance on each tape strip, a concentration gradient within the stratum corneum can be determined.
Experimental Workflow
Caption: Experimental workflow for tape stripping.
Protocol
2.1. Materials and Equipment:
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Solvent for extraction of this compound (e.g., ethanol, methanol)
-
Vials for extraction
-
Analytical instrument for quantification of this compound (e.g., LC-MS)[9]
-
(Optional) Method to determine the amount of stratum corneum removed (e.g., protein assay)
2.2. Application and Tape Stripping Procedure:
-
Define a specific area on the skin surface (either on a volunteer's forearm for in vivo or on an excised skin sample for ex vivo).
-
Apply a known amount of the cosmetic formulation containing this compound to the defined area.
-
After a specified penetration time, gently wipe off any excess formulation from the skin surface.
-
Firmly apply a piece of adhesive tape to the treatment area and apply consistent pressure.
-
Rapidly remove the tape strip in a single, smooth motion.
-
Place the tape strip into a labeled vial.
-
Repeat the process for a predetermined number of strips (e.g., 10-20) on the same skin site.[9]
2.3. Extraction and Quantification:
-
Add a precise volume of extraction solvent to each vial containing a tape strip.
-
Agitate the vials (e.g., by vortexing or sonication) to ensure complete extraction of this compound.
-
Analyze the concentration of this compound in the solvent from each tape strip using a validated analytical method.
2.4. Data Presentation:
-
The amount of this compound per tape strip is plotted against the strip number to generate a penetration profile.
-
For a more accurate depth profile, the amount of stratum corneum removed by each tape can be quantified (e.g., by protein analysis), and the amount of this compound can be normalized to the amount of stratum corneum.[7]
| Tape Strip Number | This compound Amount (μ g/tape ) | (Optional) Stratum Corneum Amount (μ g/tape ) | (Optional) this compound Concentration (μg/μg protein) |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| 3 | ... | ... | ... |
| ... | ... | ... | ... |
| 20 | ... | ... | ... |
Table 2: Example of data presentation for tape stripping experiments.
Confocal Raman Spectroscopy
Confocal Raman Spectroscopy is a non-invasive spectroscopic technique that can be used to create depth profiles of the chemical composition of the skin.[10][11] It allows for the in vivo or ex vivo quantification of a substance's penetration into the stratum corneum and viable epidermis without the need for physical sectioning.
Experimental Workflow
Caption: Experimental workflow for Confocal Raman Spectroscopy.
Protocol
3.1. Materials and Equipment:
-
Confocal Raman Spectrometer
-
Cosmetic formulation containing this compound
-
In vivo subject or ex vivo skin sample
3.2. Measurement Procedure:
-
Obtain a reference Raman spectrum of the pure this compound and the cosmetic formulation vehicle.
-
Select a measurement site on the skin (in vivo or ex vivo) and acquire a baseline spectrum of the untreated skin.
-
Apply the cosmetic formulation to the measurement site.
-
At specified time points after application, perform depth profiling by acquiring Raman spectra at incremental depths (e.g., every 2 µm) from the skin surface down through the stratum corneum and into the viable epidermis.[12]
-
The instrument's software will be used to process the spectra and isolate the characteristic Raman peaks of this compound.
3.3. Data Analysis and Presentation:
-
The intensity of the characteristic this compound peak at each depth is proportional to its concentration.
-
A depth profile is generated by plotting the this compound signal intensity against the measurement depth.
| Depth (µm) | This compound Raman Signal Intensity (Arbitrary Units) |
| 0 | ... |
| 2 | ... |
| 4 | ... |
| ... | ... |
| 30 | ... |
Table 3: Example of data presentation for Confocal Raman Spectroscopy experiments.
Conclusion
The selection of the most appropriate method for assessing the skin penetration of this compound will depend on the specific research question. Franz diffusion cells provide quantitative data on transdermal permeation, tape stripping offers a detailed profile of distribution within the stratum corneum, and confocal Raman spectroscopy allows for non-invasive, real-time depth profiling. For a comprehensive understanding, a combination of these methods is often recommended. The protocols provided herein offer a robust framework for researchers to evaluate the skin penetration of this compound in cosmetic formulations, thereby aiding in product development and claim substantiation.
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Tape-Stripping Liquid Chromatography-Mass Spectrometry Method for Evaluating Skin Deposition of Topical Tazarotene - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Novel aspects of Raman spectroscopy in skin research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo methods for the analysis of the penetration of topically applied substances in and through the skin barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Bisabolane from Complex Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of bisabolane from complex mixtures, such as fermentation broths or synthetic reaction products. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulty in purifying this compound lies in the presence of various structurally similar bisabolene isomers (e.g., α-, β-, and γ-bisabolene) in the crude mixture.[1] These isomers often have very close boiling points and similar polarities, making their separation by standard techniques like fractional distillation and chromatography challenging.[2]
Q2: What are the most common impurities found in crude this compound samples?
Common impurities include:
-
Other bisabolene isomers: (Z)-γ-Bisabolene, α-Bisabolene, and β-Bisabolene are often present alongside the target isomer.[2]
-
Farnesene: This sesquiterpene can be a significant impurity, especially in commercial bisabolene preparations.
-
Residual solvents: Solvents used during extraction or synthesis may remain in the crude product.[2]
-
Oxidation and degradation products: this compound and its isomers can degrade over time, especially when exposed to air or high temperatures.[2]
-
Partially hydrogenated bisabolene: In cases where this compound is produced by hydrogenation of bisabolene, incomplete reactions can leave residual bisabolene.
Q3: Which analytical techniques are best for assessing this compound purity?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound and its impurities.[2] For separating enantiomers, chiral gas chromatography is recommended.[2] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are also powerful techniques for purity assessment.[3][4]
Q4: What are the recommended purification methods for this compound?
The two primary methods for purifying this compound are:
-
Fractional distillation under reduced pressure: This technique is suitable for large-scale purification but can be challenging due to the close boiling points of bisabolene isomers.[2]
-
Preparative chromatography: Techniques like flash chromatography and preparative HPLC offer higher resolution for separating isomers.[2]
Data Presentation
Table 1: Physicochemical Properties of Bisabolene Isomers
| Property | α-Bisabolene | β-Bisabolene | (E)-γ-Bisabolene | (Z)-γ-Bisabolene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |
| Boiling Point | Not specified | 129-130 °C @ 10.5 mmHg | 280.8 ± 20.0 °C (Predicted) | 280-281 °C @ 760 mmHg |
| CAS Number | 17627-44-0 | 495-61-4 | 53585-13-0 | 13062-00-5 |
Data sourced from multiple references.[1][3][5]
Experimental Protocols
Protocol 1: Fractional Distillation of this compound under Reduced Pressure
This protocol is suitable for the purification of several grams of crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Cold trap (recommended)
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Slowly apply vacuum to the system, aiming for a pressure of 1-5 mmHg.
-
Once a stable vacuum is achieved, begin gentle heating with the heating mantle.
-
Observe the temperature at the distillation head. Collect and discard any low-boiling fractions, which may contain residual solvents.
-
Slowly increase the heating to distill the this compound isomers. A very slow distillation rate is crucial for effective separation due to the close boiling points.
-
Collect fractions in separate receiving flasks.
-
Analyze the collected fractions by GC-MS to determine the purity of the desired this compound isomer.[2]
Protocol 2: Preparative HPLC for this compound Isomer Separation
This is a general guide that requires optimization for specific isomer separations.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative column (e.g., C18 reversed-phase or a suitable normal-phase column)
-
HPLC-grade solvents (e.g., hexane, ethyl acetate for normal-phase; acetonitrile, water for reversed-phase)
-
Crude this compound sample, filtered
Procedure:
-
Method Development: Begin with analytical scale HPLC to determine the optimal mobile phase composition for separating the this compound isomers. Test different solvent systems and gradients.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter to remove particulates.
-
Column Equilibration: Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions as the separated isomers elute. The collection can be triggered by time or UV signal thresholds.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or GC-MS to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: GC-MS Analysis for Purity Assessment of this compound
This protocol provides general parameters for GC-MS analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Parameters (Example):
| Parameter | Value |
| Column | DB-5 or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Oven Program | 150°C for 1 min, then ramp at 10°C/min to 280°C, then 5°C/min to 310°C for 1 min |
| Carrier Gas | Helium |
| Flow Rate | 0.9 mL/min |
MS Parameters (Example):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Sample Preparation:
-
Prepare a stock solution of a this compound standard in a suitable solvent like dodecane (e.g., 1000 µg/mL).[2]
-
Create a series of working standards by serial dilution (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[2]
-
Prepare the this compound sample to be analyzed at a concentration within the range of the working standards.
-
Inject the standards and sample into the GC-MS.
-
Quantify the purity by comparing the peak area of the target this compound isomer to the total peak area or by using a calibration curve generated from the standards.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | Insufficient column efficiency | Use a longer fractionating column or one with more efficient packing material.[2] |
| Incorrect pressure control | Ensure a stable vacuum is maintained. Fluctuations in pressure will alter boiling points and reduce separation efficiency.[2] | |
| Distillation rate is too high | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slower distillation rate generally leads to better separation.[2] | |
| Low recovery of this compound | Volatility of the compound | Ensure the cold trap is functioning effectively to capture any volatile product that passes through the condenser. |
| Degradation of this compound | High distillation temperature | Use a lower vacuum to reduce the boiling point and minimize thermal degradation. |
Preparative Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of isomers | Inappropriate solvent system | Optimize the solvent system. For normal-phase chromatography, a less polar solvent system may improve separation. Consider using a gradient elution.[2] |
| Column overloading | Reduce the amount of sample injected onto the column. | |
| Peak tailing | Active sites on the stationary phase | For silica gel chromatography, add a small amount of a modifier like triethylamine to the eluent to neutralize acidic sites. |
| Low recovery of this compound | Adsorption onto the stationary phase | Ensure the chosen solvent system is strong enough to elute the compound completely. Pre-treating the silica gel with a small amount of the final eluent can sometimes help.[2] |
| Pressure increase in the system | System blockage | Check for blockages in the flow path, including the column frits and tubing. |
| Precipitated buffer (if applicable) | Ensure the mobile phase components are fully miscible and buffers are soluble. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: The challenge of separating bisabolene isomers.
Caption: Decision tree for troubleshooting poor isomer separation.
References
- 1. Bisabolene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-bisabolene, 495-61-4 [thegoodscentscompany.com]
Technical Support Center: Optimizing Bisabolane Yield in Microbial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing bisabolane yield in microbial fermentation processes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Issue 1: Low this compound Titer
-
Question: My engineered microbial strain is producing very low levels of this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low this compound titer is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Metabolic Pathway Inefficiencies: The biosynthetic pathway for this compound production might have bottlenecks.
-
Insufficient Precursor Supply: The production of the direct precursor to this compound, farnesyl pyrophosphate (FPP), might be limited. The mevalonate (MVA) pathway is often engineered to increase the supply of FPP.[1][2]
-
Suboptimal Enzyme Activity: The heterologously expressed bisabolene synthase (BS) may have low activity in your microbial host.
-
-
Suboptimal Fermentation Conditions: The environment in which the microbes are growing can significantly impact product yield.
-
Media Composition: The carbon source, nitrogen source, and micronutrients in your fermentation media may not be optimal for bisabolene production.
-
Physical Parameters: Temperature, pH, and dissolved oxygen levels are critical parameters that need to be optimized for your specific strain.[1]
-
-
Product Toxicity or Degradation: High concentrations of this compound can be toxic to microbial cells, inhibiting growth and further production. The product may also degrade under certain fermentation conditions.
-
Troubleshooting Steps & Experimental Protocols:
-
Pathway Engineering:
-
Overexpress Key MVA Pathway Genes: Systematically overexpress genes encoding enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS), to increase the metabolic flux towards FPP.[1]
-
Codon Optimization: Ensure the codon usage of your heterologous bisabolene synthase gene is optimized for your expression host.
-
Enzyme Screening: Test different bisabolene synthases from various organisms to find one with higher activity in your host.
-
-
Fermentation Optimization:
-
Media Optimization: Perform a media optimization study by systematically varying the concentrations of key components like glucose, yeast extract, and peptone.[3][4] Consider using statistical methods like a Plackett-Burman design to screen for significant factors.[5]
-
Process Parameter Optimization: Conduct fermentations at different temperatures (e.g., 25°C, 30°C, 37°C) and pH levels (e.g., 5.0, 6.0, 7.0) to determine the optimal conditions for your strain.
-
-
In Situ Product Recovery:
-
-
Issue 2: Slow or Stalled Cell Growth
-
Question: My microbial culture is growing very slowly or has stopped growing entirely during the fermentation process. What could be the cause?
-
Answer: Slow or stalled growth can be attributed to several factors, often related to the fermentation environment or the metabolic burden on the cells.
-
Nutrient Limitation: Essential nutrients in the fermentation medium may have been depleted.
-
Inhibitory Byproducts: The accumulation of toxic byproducts, other than this compound, can inhibit cell growth.
-
Suboptimal Culture Conditions: Incorrect temperature, pH, or aeration can stress the cells and hinder their growth.[8]
-
Metabolic Burden: Overexpression of multiple genes in the biosynthetic pathway can place a significant metabolic load on the cells, diverting resources from essential cellular processes like growth.
-
Troubleshooting Steps & Experimental Protocols:
-
Fed-Batch Fermentation: Implement a fed-batch strategy where a concentrated feed of nutrients is supplied to the culture over time to prevent nutrient depletion.[9][10]
-
Medium Re-evaluation: Analyze the composition of your fermentation medium to ensure it contains all necessary macro- and micronutrients for robust cell growth.
-
Process Parameter Monitoring: Continuously monitor and control key parameters like pH and dissolved oxygen throughout the fermentation to maintain optimal growth conditions.
-
Promoter Strength Tuning: If metabolic burden is suspected, consider using promoters of varying strengths to control the expression levels of the pathway genes, balancing productivity with cell health.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which microbial hosts are commonly used for this compound production?
-
A1: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for this compound production due to their well-characterized genetics and established fermentation processes.[1][11][12] The oleaginous yeast Yarrowia lipolytica has also been successfully engineered for bisabolene production, with the potential to utilize waste cooking oil as a feedstock.[1][13]
-
-
Q2: What is the role of the mevalonate (MVA) pathway in this compound production?
-
A2: The MVA pathway is the primary metabolic route for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids, including this compound.[2] Engineering and optimizing the MVA pathway is crucial for increasing the precursor supply for this compound synthesis.[1][14]
-
-
Q3: What are some advanced metabolic engineering strategies to enhance this compound yield?
-
A3: Advanced strategies include:
-
Pathway Compartmentalization: Targeting the this compound biosynthetic pathway to specific cellular organelles, such as peroxisomes, can isolate it from competing metabolic pathways and potentially increase precursor availability.[13][14][15]
-
Dynamic Regulation: Employing inducible or sensor-based regulatory systems to dynamically control the expression of pathway genes can help balance metabolic flux between cell growth and product formation.
-
CRISPR-Cas9 Gene Editing: Using CRISPR-Cas9 for precise and efficient genetic modifications to upregulate desired pathways and downregulate competing ones.[16]
-
-
-
Q4: Can alternative feedstocks be used for this compound fermentation?
-
A4: Yes, researchers have successfully used waste cooking oil as a low-cost, renewable feedstock for bisabolene production in engineered Yarrowia lipolytica.[13] This approach can improve the economic viability and sustainability of the process.
-
Data Presentation
Table 1: Comparison of Bisabolene Production in Different Engineered Microorganisms
| Microbial Host | Engineering Strategy | Titer (mg/L) | Reference |
| Yarrowia lipolytica | Overexpression of MVA pathway genes and heterologous bisabolene synthase | 973.1 (α-bisabolene) | [1] |
| Yarrowia lipolytica | Peroxisome engineering and systems metabolic engineering | 15,500 (α-bisabolene) | [13] |
| Saccharomyces cerevisiae | Thermosensitive metabolic regulation and fermentation optimization | 18,600 (α-bisabolene) | [9][17] |
| Pichia pastoris | Optimization of cytosolic MVA pathway | 670 (α-bisabolene) | [14][15] |
| Pichia pastoris | Optimized peroxisomal pathway | 1,100 (α-bisabolene) | [14][15] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for Bisabolene Production in S. cerevisiae
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
-
Main Culture:
-
Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1. A typical fermentation medium could be a defined synthetic medium with a specific glucose concentration (e.g., 20 g/L) and necessary salts and amino acids.
-
Add a 10% (v/v) overlay of an organic solvent like dodecane to capture the produced bisabolene.
-
Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
-
-
Sampling and Analysis:
-
At regular intervals, take samples from the organic phase for bisabolene quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Monitor cell growth by measuring the OD600 of the aqueous phase.
-
Visualizations
Caption: The engineered this compound biosynthesis pathway in a microbial host.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bisabolene biosynthesis (engineered) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 4. Fermentation Medium Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 5. Pre-optimization of medium for biobutanol production by a new isolate of solvent-producing Clostridium :: BioResources [bioresources.cnr.ncsu.edu]
- 6. abpdu.lbl.gov [abpdu.lbl.gov]
- 7. abpdu.lbl.gov [abpdu.lbl.gov]
- 8. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. berscience.org [berscience.org]
- 12. Metabolic Engineering [keaslinglab.lbl.gov]
- 13. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lab.igb.illinois.edu [lab.igb.illinois.edu]
- 17. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing byproduct formation in the chemical synthesis of bisabolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of bisabolane. The following information is intended to help minimize byproduct formation and address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for this compound, and what are their primary advantages?
A1: Two prevalent strategies for this compound synthesis are:
-
Grignard-type Reaction followed by Reduction: This approach involves the addition of an organometallic reagent (like a Grignard or organolithium reagent) to a ketone, followed by the reduction of the resulting tertiary alcohol. Its main advantage is the use of readily available and relatively inexpensive starting materials.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Negishi or Suzuki couplings, form a key carbon-carbon bond by coupling an organozinc or organoboron compound with an organohalide. These reactions offer high functional group tolerance and can be very selective.[2]
Q2: What are the typical byproducts observed in the Grignard-based synthesis of this compound?
A2: In the Grignard-based synthesis, which proceeds through a tertiary alcohol intermediate, several byproducts can form:
-
Unreacted Ketone: Incomplete reaction can leave starting material in the product mixture.
-
Enolization Product: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which upon workup reverts to the starting ketone.[3]
-
Reduction Product: The Grignard reagent can reduce the ketone to a secondary alcohol.[3]
-
Dehydration Products: During the reduction of the tertiary alcohol, elimination of water can lead to the formation of various alkene isomers of bisabolene.
Q3: What side reactions are common in palladium-catalyzed cross-coupling syntheses of this compound?
A3: Palladium-catalyzed cross-coupling reactions can also yield undesirable byproducts:
-
Homocoupling Products: The organometallic reagent or the organohalide can couple with themselves, leading to dimeric impurities.
-
Products of Incomplete Reaction: Unreacted starting materials may remain if the reaction does not go to completion.
-
Isomerized Products: Depending on the reaction conditions, isomerization of the double bonds in the this compound skeleton can occur.
Q4: How can I effectively separate this compound from its isomers and other byproducts?
A4: The separation of this compound from its structurally similar isomers is a significant challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Optimization of the mobile phase, stationary phase, and temperature is crucial for achieving good resolution.[4][5] For larger scale purifications, fractional distillation under reduced pressure can be employed, though it may be less effective for isomers with very close boiling points.
Troubleshooting Guides
Issue 1: Low Yield of the Tertiary Alcohol Intermediate in Grignard Synthesis
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted ketone in the crude product. | 1. Inactive Grignard reagent due to moisture. | 1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Insufficient Grignard reagent. | 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. | |
| 3. Steric hindrance around the ketone. | 3. Consider using a more reactive organolithium reagent instead of a Grignard reagent. | |
| Significant amount of a secondary alcohol is observed. | The Grignard reagent is acting as a reducing agent. | Use a Grignard reagent with less bulky alkyl groups if possible. Lowering the reaction temperature may also favor the addition reaction over reduction. |
Issue 2: Formation of Multiple Alkene Byproducts During Reduction of the Tertiary Alcohol
| Symptom | Possible Cause | Suggested Solution |
| GC-MS analysis shows multiple peaks corresponding to bisabolene isomers. | Acid-catalyzed dehydration and rearrangement during the reduction step. | Employ milder reduction conditions. For example, a two-step procedure involving conversion of the alcohol to a tosylate or mesylate followed by reduction with a hydride reagent like lithium aluminum hydride can be more selective and avoid acidic conditions. |
| Harsh workup conditions. | Ensure the workup is performed at low temperatures and avoid strong acids. |
Issue 3: Poor Yield in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Presence of significant amounts of homocoupled products. | 1. Inefficient transmetalation or reductive elimination. | 1. Optimize the palladium catalyst and ligands. Phosphine ligands are commonly used and their choice can significantly impact the reaction outcome. |
| 2. Reaction temperature is too high. | 2. Screen different reaction temperatures. Sometimes a lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling. | |
| Low conversion of starting materials. | Catalyst deactivation. | Ensure the reaction is run under an inert atmosphere and that the reagents and solvents are free of impurities that could poison the catalyst. |
Quantitative Data Summary
The following table summarizes typical yields for key steps in this compound synthesis as reported in the literature.
| Reaction Step | Synthetic Method | Reagents/Catalyst | Yield (%) | Reference |
| Formation of Tertiary Alcohol | Grignard-type Addition | p-tolylmagnesium bromide, isoprenylacetone | 84 | Du et al., 2011 |
| Reduction of Tertiary Alcohol | Silane Reduction | BF₃·Et₂O/Et₃SiH | 94 | Du et al., 2011 |
| Cross-Coupling | Palladium-Catalyzed (Negishi) | Arylzinc halide, alkenyl triflate, Pd(PPh₃)₄ | 60-80 | Vyvyan et al., 2004 |
Experimental Protocols
Protocol 1: Synthesis of (±)-Curcumene via Grignard Reaction and Reduction (Adapted from Du et al., 2011)
Step 1: Synthesis of 6-methyl-2-(p-tolyl)hept-5-en-2-ol
-
To a solution of p-bromotoluene (1.2 equivalents) in anhydrous THF under an inert atmosphere, add magnesium turnings (1.3 equivalents).
-
Stir the mixture at room temperature until the magnesium is consumed to form the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of 6-methylhept-5-en-2-one (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the tertiary alcohol.
Step 2: Reduction of 6-methyl-2-(p-tolyl)hept-5-en-2-ol to (±)-Curcumene
-
To a solution of the tertiary alcohol (1 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add triethylsilane (3 equivalents).
-
Add boron trifluoride diethyl etherate (2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield (±)-curcumene.
Visualizations
Caption: Workflow for this compound Synthesis via Grignard Reaction.
Caption: Potential Byproduct Formation Pathways in this compound Synthesis.
References
Technical Support Center: Strategies for Improving the Stability of Bisabolane in Formulations
Welcome to the Technical Support Center for bisabolane formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a saturated sesquiterpene, a type of natural organic compound.[1] Its chemical structure makes it susceptible to degradation, primarily through oxidation, which can be accelerated by factors such as exposure to light, heat, and oxygen.[2][3] This degradation can lead to a loss of potency, changes in physical appearance (e.g., color, odor), and the formation of potentially harmful byproducts, making stability a critical aspect of formulation development.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound and other sesquiterpenes is oxidation.[4] This can be initiated by exposure to atmospheric oxygen, heat, and light (photolysis).[2][3] The presence of metal ions can also catalyze oxidative reactions.[1] Hydrolysis can be a concern in aqueous formulations, especially at extreme pH values.[3]
Q3: What are the general strategies to improve the stability of this compound in formulations?
A3: There are two main strategies for improving this compound stability:
-
Incorporation of Antioxidants: Adding antioxidants to the formulation can protect this compound from oxidative degradation.[4]
-
Encapsulation: Enclosing this compound within a protective carrier system, such as nanoemulsions or liposomes, can shield it from environmental factors that promote degradation.[5][6]
Q4: Which antioxidants are effective for stabilizing this compound?
A4: Both natural and synthetic antioxidants can be used. Common choices include:
-
Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA): These are synthetic antioxidants widely used in pharmaceuticals and cosmetics.[7][8]
-
Tocopherols (Vitamin E): A natural antioxidant that is effective in protecting lipids and other lipophilic compounds from oxidation.[9] The choice of antioxidant may depend on the formulation type and regulatory requirements.
Q5: What encapsulation technologies are suitable for this compound?
A5: As a lipophilic compound, this compound can be effectively encapsulated using:
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate this compound in the oil droplets, improving its dispersion and stability in aqueous formulations.[5][10]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic compounds like this compound within their membrane.[6][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and stability testing of this compound.
Formulation Instability
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase separation in nanoemulsion | - Incorrect surfactant-to-oil ratio.- Inappropriate surfactant blend (HLB value).- Insufficient homogenization energy. | - Optimize the surfactant and oil concentrations.- Select a surfactant or surfactant blend with an appropriate Hydrophilic-Lipophilic Balance (HLB) for the oil phase.- Increase homogenization time or energy. |
| Precipitation of this compound in aqueous formulation | - Concentration of this compound exceeds its solubility limit. | - Reduce the concentration of this compound.- Utilize a co-solvent to increase solubility.- Employ an encapsulation strategy (nanoemulsion or liposome) to improve dispersion. |
| Color change or off-odor development | - Oxidative degradation of this compound or other excipients. | - Incorporate an effective antioxidant or a combination of antioxidants.- Protect the formulation from light and oxygen by using opaque, airtight packaging.- Consider an encapsulation strategy to shield this compound from pro-oxidant factors. |
| Instability of liposomal formulation (aggregation, fusion) | - Incorrect lipid composition.- Suboptimal pH or ionic strength of the aqueous phase.- Inadequate storage conditions. | - Optimize the lipid composition, potentially including cholesterol to improve membrane rigidity.[11]- Adjust the pH and ionic strength of the formulation buffer.- Store the liposomal suspension at the recommended temperature (often refrigerated).[12] |
| Low encapsulation efficiency | - this compound concentration exceeds the loading capacity of the encapsulation system.- Inefficient encapsulation method. | - Reduce the initial concentration of this compound.- Optimize the parameters of the encapsulation process (e.g., lipid concentration for liposomes, oil-to-surfactant ratio for nanoemulsions). |
Analytical Method Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC/GC analysis | - Tailing: Interaction of this compound with active sites on the column.- Fronting: Column overload. | - Tailing: Use a column with end-capping; add a small amount of a competitive base to the mobile phase (for HPLC); use a deactivated liner in GC.[13]- Fronting: Dilute the sample.[13] |
| Inconsistent peak areas or retention times | - Leak in the HPLC/GC system.- Inconsistent injection volume.- Sample degradation in the autosampler. | - Perform a system leak check.- Ensure the autosampler is functioning correctly.- Keep autosampler vials cooled if this compound is found to be unstable in the analytical solvent. |
| Co-elution of this compound with degradation products or excipients | - Insufficient chromatographic resolution. | - Optimize the mobile phase gradient (HPLC) or temperature program (GC).- Select a column with a different stationary phase to alter selectivity.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-pressure homogenization method.[5]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase: Dissolve the desired amount of this compound and any oil-soluble antioxidants (e.g., BHT, tocopherol) in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve any water-soluble components in purified water.
-
Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase containing the surfactant and co-surfactant. Mix using a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100-150 MPa) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Workflow for Nanoemulsion Preparation:
Caption: Workflow for preparing this compound-loaded nanoemulsions.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes encapsulating this compound.[6][11]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol (optional, for membrane rigidity)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol (if used), and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Workflow for Liposome Preparation:
Caption: Workflow for preparing this compound-loaded liposomes.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a general template for a stability-indicating reversed-phase HPLC method for the quantification of this compound. Method optimization will be required.
Instrumentation:
-
HPLC system with UV or DAD detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile and water gradient.
-
Start with a 70:30 (v/v) ratio of acetonitrile to water.
-
Increase acetonitrile to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV may be necessary; a DAD is recommended to assess peak purity).
-
Injection Volume: 10 µL
Method Validation:
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[15]
Forced Degradation Study:
To ensure the method is stability-indicating, perform forced degradation studies.[16][17] Expose this compound solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose to light in a photostability chamber.
Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the parent this compound peak.
Logical Relationship for Stability Testing:
Caption: Logical workflow for assessing this compound formulation stability.
Quantitative Data Summary
Disclaimer: The following tables present illustrative quantitative data for the degradation of a model lipophilic compound similar to this compound. Specific degradation kinetics for this compound should be determined experimentally.
Table 1: Illustrative Degradation of this compound in a Nanoemulsion Formulation at 40°C
| Time (Weeks) | This compound Concentration (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 98.2 | 1.1 | 0.7 |
| 8 | 96.5 | 2.2 | 1.3 |
| 12 | 94.8 | 3.5 | 1.7 |
Table 2: Illustrative Effect of Antioxidants on this compound Stability (Remaining this compound % after 8 weeks at 40°C/75% RH)
| Formulation | This compound Remaining (%) |
| Control (No Antioxidant) | 85.2 |
| + 0.1% BHT | 96.8 |
| + 0.1% BHA | 95.5 |
| + 0.1% α-Tocopherol | 94.3 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biostaging.pjsir.org [biostaging.pjsir.org]
- 4. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. ijper.org [ijper.org]
- 7. [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butylated hydroxytoluene and Butylated hydroxyanisole induced cyto-genotoxicity in root cells of Allium cepa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. researchgate.net [researchgate.net]
- 11. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low yields in the extraction of bisabolane from plant materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the extraction of bisabolane and related sesquiterpenoids from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the yield of this compound during extraction from plant materials?
Several critical factors can significantly impact the extraction yield of this compound. These include the choice of extraction method and solvent, the temperature and duration of the extraction, the particle size of the plant material, and the solvent-to-solid ratio.[1][2] The quality and preparation of the plant material itself, including the drying method, are also crucial preliminary steps that can affect the final yield.[1]
Q2: Which extraction methods are most effective for this compound and other sesquiterpenoids?
The most common and effective methods for extracting this compound and other sesquiterpenoids include:
-
Steam Distillation: Ideal for volatile compounds like this compound, as it separates essential oils from non-volatile plant residues.[3]
-
Solvent Extraction (Maceration, Soxhlet): This method uses organic solvents to dissolve the target compounds from the plant matrix. The choice of solvent is critical for success.[3]
-
Supercritical Fluid Extraction (SFE): A modern and "green" technique that utilizes a supercritical fluid, typically CO2, as a highly selective and tunable solvent. It often results in high-purity extracts without residual toxic solvents.[3]
Q3: How does the choice of solvent affect this compound extraction yield?
Solvent selection is a critical factor. Polar solvents are generally more effective for extracting compounds like this compound. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are widely reported to provide good yields.[2] For instance, 80% methanol has been identified as a good compromise for extracting a variety of secondary metabolites, including sesquiterpene lactones.[4][5] The polarity of the solvent must be carefully matched with the polarity of this compound to ensure efficient dissolution.
Q4: Can high temperatures during extraction lead to lower yields?
Yes, prolonged exposure to high temperatures can cause degradation of thermolabile compounds like this compound.[1] While higher temperatures can increase solubility and diffusion rates, a balance must be struck to avoid compound degradation.[2] For solvent extraction, 60°C has been suggested as an acceptable temperature to maximize efficiency without significant degradation.[1] For SFE, a study found 40°C to be optimal for certain sesquiterpenes.
Q5: How can I improve the purity of my crude this compound extract?
Low purity is often due to the use of a non-selective extraction method or solvent. To improve purity, consider optimizing the solvent polarity. A sequential extraction can be effective: start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent (e.g., ethyl acetate or ethanol) to isolate the sesquiterpenoids.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: The chosen solvent may be suboptimal, or the extraction time and temperature are insufficient. | 1. Optimize Solvent: Test a range of solvent polarities, such as different ethanol/water or methanol/water mixtures.[1] 2. Increase Extraction Time: Studies have shown that repeated extractions with fresh solvent can significantly improve yield.[1][4] 3. Adjust Solvent-to-Solid Ratio: A higher ratio can create a greater concentration gradient, facilitating diffusion.[2] |
| Thermal Degradation: High temperatures during extraction or solvent evaporation are degrading the this compound. | 1. Lower Extraction Temperature: Employ a lower-temperature method like cold maceration. 2. Use Vacuum Evaporation: Remove solvent using a rotary evaporator under reduced pressure to keep the temperature low.[3] | |
| Inefficient Plant Material Preparation: The particle size of the plant material is too large, limiting solvent penetration. | 1. Grind the Plant Material: Reduce the particle size to a fine powder to increase the surface area for solvent contact. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: Differences in plant age, harvest time, or drying conditions are affecting the this compound content. | 1. Standardize Plant Material: Use material from the same source, harvested at the same developmental stage. 2. Consistent Pre-processing: Ensure uniform drying and grinding procedures for all batches.[2] |
| Inconsistent Extraction Conditions: Minor deviations in temperature, time, or solvent ratios between batches. | 1. Maintain a Strict Protocol: Carefully control and monitor all extraction parameters for each batch. | |
| Low Purity of Crude Extract | Non-Selective Extraction: The solvent is co-extracting a wide range of unwanted compounds. | 1. Optimize Solvent Polarity: Tailor the solvent's polarity to be more selective for this compound. 2. Perform Sequential Extraction: Use a non-polar solvent first to remove lipids, followed by a more polar solvent for this compound extraction.[1] |
Quantitative Data Summary
Table 1: Comparison of Common Extraction Methods for Sesquiterpenoids
| Parameter | Steam Distillation | Solvent Extraction (Maceration/Soxhlet) | Supercritical Fluid Extraction (SFE) |
| Principle | Volatilization with steam, followed by condensation.[3] | Dissolution in a liquid organic solvent.[3] | Dissolution in a supercritical fluid (e.g., CO2).[3] |
| Selectivity | Moderate; primarily for volatile compounds.[3] | Low to Moderate; co-extraction is common.[3] | High; tunable by adjusting pressure and temperature.[3] |
| Typical Yield | Variable (e.g., 0.5% - 3.0% w/w for essential oils).[3] | Generally higher total extract yield, but lower purity.[3] | High yield of the target compound.[3] |
| Operating Temperature | High (boiling point of water) | Room temperature to moderate heat | Typically moderate (e.g., 40°C)[1] |
| Solvent Residue | None | Yes | None |
Table 2: Optimized Conditions for Solvent Extraction of Sesquiterpene Lactones
| Parameter | Optimized Condition |
| Solvent | 80% Methanol[4][5] |
| Solvent-to-Solid Ratio | 13:1 (v/w)[4][5] |
| Maceration Time | 6 hours, repeated four times with fresh solvent[4][5] |
| Extraction Temperature | 60°C[5] |
| Storage of Extract | -20°C in the dark[4] |
Experimental Protocols
Solvent Extraction via Maceration
-
Preparation: Dry the plant material to reduce moisture content and grind it into a fine powder to increase the surface area.
-
Maceration: Place the powdered plant material (e.g., 100 g) into a suitable flask. Add the chosen solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 13:1 v/w).[4] For cold maceration, the mixture can be left in an ultralow temperature freezer for 24 hours. For agitated maceration, the sealed container can be placed on an orbital shaker at a constant speed for 24-48 hours.[3]
-
Filtration: After maceration, filter the mixture to separate the plant debris from the liquid extract.[3]
-
Re-extraction (Optional): To improve yield, the retained plant material can be subjected to a second or third round of maceration with fresh solvent.[3]
-
Solvent Evaporation: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[3]
-
Storage: Store the final crude extract at a low temperature (e.g., -20°C) in the dark.[1][4]
Steam Distillation
-
Assembly: Fill a boiling flask with distilled water to about two-thirds of its capacity. Place the plant material in a separate chamber through which the steam will pass. Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.[3]
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils, including this compound, to vaporize.[3]
-
Condensation: The mixture of steam and volatile oils travels to a condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors.[3]
-
Collection: The condensed liquid (hydrosol and essential oil) is collected in a receiving flask. The essential oil will typically form a layer on top of the water due to its lower density.[3]
-
Duration: Continue the distillation for a set period (e.g., 2-4 hours), or until no more oil is observed collecting.[3]
-
Isolation and Storage: Carefully separate the essential oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate and store it in an airtight glass vial at 4°C in the dark.[3]
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound in plants.
General Extraction Workflow
Caption: A generalized workflow for the extraction of this compound from plant materials.
Troubleshooting Logic for Low Yield
References
- 1. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Semantic Scholar [semanticscholar.org]
- 2. Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Agronomy Science [czasopisma.up.lublin.pl]
- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 5. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing co-elution issues during the chromatographic purification of bisabolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution issues during the chromatographic purification of bisabolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with this compound?
A1: During the purification of this compound, co-elution issues often arise from the presence of structurally similar compounds. The most common co-eluting impurities include other this compound isomers (such as α-, β-, and γ-bisabolene, as well as (E) and (Z) stereoisomers), residual solvents from extraction or synthesis, and oxidation or degradation products.[1] Their similar physicochemical properties, such as polarity and boiling points, make their separation challenging.[1]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for the separation and analysis of this compound and its isomers.[2] For analytical purposes, GC coupled with a Mass Spectrometry (MS) detector (GC-MS) is highly effective for both qualitative and quantitative analysis of volatile compounds like bisabolene isomers.[1][2] For purification on a larger scale, preparative HPLC is a powerful technique due to its high resolution and adaptability.[1] Flash chromatography is also a viable option for preliminary purification or enrichment of sesquiterpene fractions.[1]
Q3: How can I detect co-elution if the peaks in my chromatogram appear symmetrical?
A3: While asymmetrical peaks (tailing or fronting) or the presence of shoulders are clear indicators of co-elution, perfectly overlapping peaks can appear as a single, symmetrical peak.[3][4] To confirm peak purity, advanced detection techniques are recommended. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector in HPLC can perform peak purity analysis by comparing UV-Vis spectra across the peak; inconsistent spectra suggest the presence of more than one compound.[3][4] For GC or LC coupled with Mass Spectrometry (MS), examining the mass spectra at different points across the chromatographic peak can reveal the presence of multiple components, even if they have the same retention time.[3]
Q4: What is the role of silver nitrate-impregnated silica gel in separating this compound isomers?
A4: Silver nitrate-impregnated silica gel, used in argentation chromatography, is a highly effective stationary phase for separating unsaturated compounds like terpenes.[5] The silver ions interact with the π-electrons of the double bonds in the this compound isomers, forming reversible complexes. The stability of these complexes depends on the number, position, and stereochemistry of the double bonds, allowing for the separation of isomers with very similar polarities that are difficult to resolve on conventional silica gel.[5][6]
Troubleshooting Guides
Guide 1: Poor Resolution of this compound Isomers in Reversed-Phase HPLC
This guide addresses the common issue of co-eluting this compound isomers when using a standard C18 column.
Caption: Troubleshooting workflow for poor resolution in reversed-phase HPLC.
Problem: this compound isomers are co-eluting on a C18 column, resulting in poor resolution.
Possible Causes and Solutions:
-
Inadequate Retention: If the retention factor (k') is too low (<2), the isomers have insufficient interaction with the stationary phase.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention times, which may improve separation.[7]
-
-
Lack of Selectivity: The C18 stationary phase may not provide enough selectivity to differentiate between the isomers.
-
Solution 1: Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-solute interactions.[4] Methanol, being a protic solvent, can form different hydrogen bonds compared to the aprotic acetonitrile, potentially improving the separation of isomers.
-
Solution 2: Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is a highly effective strategy.[3] Phenyl-Hexyl or Biphenyl columns can offer alternative selectivities through π-π interactions with the aromatic rings of the stationary phase, which can be beneficial for separating unsaturated compounds like this compound.[8][9][10]
-
Solution 3: Optimize Temperature: Varying the column temperature can affect the selectivity of the separation. A systematic evaluation at different temperatures (e.g., in 5-10°C increments) is recommended.[4]
-
-
Poorly Optimized Gradient: A steep gradient may not provide adequate time for the separation of closely eluting isomers.
Guide 2: Co-elution of this compound with Matrix Components in GC-MS
This guide provides a workflow for addressing co-elution between this compound and other components from a complex sample matrix during GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of Reaction Conditions for Bisabolane Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the derivatization of the bisabolane scaffold. Our aim is to facilitate the efficient synthesis of novel this compound derivatives for applications in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on the this compound scaffold for derivatization?
The primary reactive sites on the this compound core structure are the trisubstituted double bond within the cyclohexene ring and the terminal double bond of the isoprenyl side chain. These sites are susceptible to a variety of transformations, including electrophilic additions, oxidations, and reductions. Additionally, if the this compound scaffold already contains functional groups (e.g., hydroxyl groups in bisabolol), these offer further opportunities for derivatization through reactions like esterification and etherification.
Q2: I am observing low yields in my this compound derivatization. What are the likely causes?
Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pressure can significantly impact yield. Terpenes like this compound can be thermally sensitive, and prolonged reaction times at elevated temperatures may lead to degradation or side product formation.[1]
-
Reagent Stoichiometry: An incorrect molar ratio of the derivatizing agent to the this compound substrate can lead to incomplete conversion or the formation of undesired byproducts.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of reactive intermediates, thereby affecting the reaction rate and selectivity.[2][3]
-
Atmospheric Conditions: this compound and its derivatives can be sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial to prevent oxidation and other side reactions.
-
Catalyst Activity: If a catalyst is used, its activity may be compromised due to improper handling, storage, or the presence of impurities in the reaction mixture.
Q3: How can I improve the regioselectivity of my derivatization reaction?
Achieving high regioselectivity between the two double bonds of the this compound scaffold can be challenging. Strategies to improve selectivity include:
-
Choice of Reagents: Sterically hindered reagents may preferentially react with the more accessible terminal double bond.
-
Catalyst Selection: The use of specific catalysts and ligands can direct the reaction to a particular site. For instance, in catalytic hydrogenations or hydroborations, the choice of catalyst can significantly influence which double bond is reduced.
-
Protecting Groups: If the this compound starting material has other functional groups, using protecting groups can prevent unwanted side reactions and direct the derivatization to the desired site.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can exploit subtle differences in the activation energies for reactions at the different sites, thereby favoring the formation of one regioisomer over the other.[4]
Q4: My purified this compound derivative shows unexpected peaks in the GC-MS analysis. What could be the cause?
Unexpected peaks can arise from several sources:
-
Isomerization: this compound derivatives can be prone to isomerization, especially under acidic conditions or at elevated temperatures during work-up or analysis.[1] This can lead to the formation of geometric isomers ((E)/(Z)) or other structural isomers.
-
Side Products: Incomplete reactions or the occurrence of side reactions can result in a mixture of products. Common side reactions with terpenes include rearrangements and cyclizations.
-
Reagent-Related Impurities: Residual derivatizing agents or their byproducts may be carried through the work-up and appear in the final analysis.[5]
-
Contamination: Contamination from solvents, glassware, or the GC-MS system itself can introduce extraneous peaks.
Troubleshooting Guides
Issue 1: Incomplete Derivatization Reaction
Symptoms:
-
Low yield of the desired product.
-
Presence of a significant amount of starting material in the crude reaction mixture as observed by TLC or GC-MS.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC-MS at regular intervals. Be cautious with temperature increases as terpenes can be thermally labile.[1] |
| Inadequate Reagent Concentration | Increase the molar excess of the derivatizing agent. A 1.5 to 2-fold excess is a common starting point for many reactions. |
| Poor Reagent/Catalyst Activity | Use fresh, high-purity reagents and catalysts. Ensure proper storage conditions, especially for moisture-sensitive reagents. |
| Presence of Moisture | Use anhydrous solvents and dry glassware. For moisture-sensitive reactions, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6] |
Troubleshooting Workflow for Incomplete Derivatization
Caption: Troubleshooting workflow for incomplete derivatization reactions.
Issue 2: Formation of Multiple Products/Side Reactions
Symptoms:
-
Complex mixture of products observed by TLC or GC-MS.
-
Difficulty in isolating the desired product.
-
Low yield of the target derivative.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | Modify the steric and electronic properties of the substrate or reagent. Screen different catalysts and ligands to direct the reaction to the desired site.[4][7] |
| Isomerization of Double Bonds | Perform the reaction and work-up under neutral or slightly basic conditions. Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and reduced pressure.[1] |
| Rearrangement of the Carbon Skeleton | Use milder reaction conditions (lower temperature, less reactive reagents). The choice of solvent can also influence the stability of carbocationic intermediates that may lead to rearrangements. |
| Oxidation of the Product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Logical Relationship for Minimizing Side Products
Caption: Key factors and solutions for minimizing side product formation.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize key quantitative parameters for common derivatization reactions applicable to the this compound scaffold, based on literature for similar terpene compounds.
Table 1: Optimization of Silylation Conditions for Terpene Alcohols
| Parameter | Range | Optimal Condition | Reference |
| Reagent | BSTFA, MSTFA, TMCS | BSTFA + 1% TMCS | [8] |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | Pyridine | [8] |
| Reagent:Analyte Ratio (v/v) | 1:1 to 5:1 | 2:1 | [9] |
| Temperature (°C) | 30 - 80 | 60 | [10] |
| Time (min) | 30 - 120 | 60 | [10] |
Table 2: Optimization of Esterification (Fischer) Conditions for Terpene Alcohols
| Parameter | Range | Optimal Condition | Reference |
| Carboxylic Acid | Acetic acid, Benzoic acid | Acetic acid | General Protocol |
| Catalyst | H₂SO₄, HCl | Conc. H₂SO₄ (catalytic) | [10] |
| Alcohol:Acid Ratio (mol/mol) | 1:1 to 1:5 | 1:3 | General Protocol |
| Temperature (°C) | 60 - 120 (Reflux) | Reflux | [10] |
| Time (h) | 1 - 24 | 4 - 8 | General Protocol |
Table 3: Optimization of Epoxidation Conditions for Terpenes
| Parameter | Range | Optimal Condition | Reference |
| Oxidizing Agent | m-CPBA, H₂O₂ | m-CPBA | [11][12] |
| Solvent | Dichloromethane, Chloroform | Dichloromethane | [11] |
| Reagent:Alkene Ratio (mol/mol) | 1:1 to 1.5:1 | 1.1:1 | [12] |
| Temperature (°C) | 0 - 25 | 0 to RT | [11] |
| Time (h) | 1 - 12 | 2 - 4 | General Protocol |
Experimental Protocols
Protocol 1: Esterification of a this compound Alcohol
Objective: To synthesize the acetate ester of a this compound derivative containing a hydroxyl group.
Materials:
-
This compound alcohol (1 equivalent)
-
Acetic anhydride (1.5 equivalents)
-
Pyridine (solvent and catalyst)
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the this compound alcohol in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Epoxidation of a Bisabolene
Objective: To synthesize the epoxide of a bisabolene at the terminal double bond.
Materials:
-
Bisabolene (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the bisabolene in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a solution of m-CPBA in DCM dropwise to the stirred bisabolene solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
Protocol 3: GC-MS Analysis of this compound Derivatives
Objective: To analyze the purity and identify the components of a this compound derivatization reaction mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[13]
-
Injector Temperature: 250 °C[13]
-
Injection Volume: 1 µL (split ratio 50:1)[13]
-
Oven Program:
-
MS Transfer Line Temperature: 280 °C[13]
-
Ion Source Temperature: 230 °C[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dilute the crude reaction mixture or purified product in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 50-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels-Alder Cycloadditions: A Study Using Explicit Solvation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Degradation of Bisabolane
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of bisabolane during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a saturated sesquiterpene hydrocarbon, a class of natural products found in various plants.[1] It is the hydrogenated form of bisabolene.[2] Its stability is critical because degradation can lead to a loss of purity, the formation of undesired byproducts, and altered chemical properties, which can compromise experimental results and the efficacy of final formulations.
Q2: What are the primary factors that cause this compound to degrade?
A2: Like many terpenes, this compound is susceptible to degradation from several environmental factors.[3] The primary causes are:
-
Oxidation: Exposure to atmospheric oxygen is a major degradation pathway for unsaturated terpenes and can also affect saturated ones over time, leading to the formation of oxides and other oxygenated derivatives.[3]
-
Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5] Conversely, proper cold storage is crucial for preservation.[6][7]
-
Incompatible Materials: Contact with strong acids, alkalis, or potent oxidizing agents can rapidly degrade the compound.[5]
Q3: What are the common signs that my this compound sample has degraded?
A3: Degradation can manifest in several ways:
-
Change in Appearance: A pure sample of this compound should be a colorless to pale yellow liquid.[6] A noticeable darkening or change in color can indicate degradation.
-
Odor Alteration: Bisabolene, the precursor, has a characteristic sweet, balsamic odor.[8] A significant change from the expected scent could suggest the formation of degradation byproducts.
-
Analytical Inconsistencies: The most definitive sign is the appearance of new peaks in chromatographic analyses (GC or HPLC) or a decrease in the area of the main this compound peak, indicating a loss of purity.[]
Q4: What are the ideal storage conditions for long-term this compound stability?
A4: To ensure long-term stability, this compound should be stored with the following precautions:[10][11]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 0-8°C is recommended, with freezing at -20°C under an inert atmosphere being optimal.[6][7][12]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere such as argon or nitrogen.[7]
-
Container: Use a tightly sealed, airtight container made of inert material. Amber glass vials are recommended to protect the sample from light.[11]
-
Location: Keep away from direct sunlight, heat, and any potential sources of ignition.[5][11]
Q5: How should I handle this compound to minimize degradation during experiments?
A5: When handling this compound, minimize its exposure to air and light. If possible, work under a fume hood with an inert atmosphere (e.g., using a nitrogen blanket).[13][14] Use clean, dry glassware and syringes.[15] For preparing solutions, use high-purity, anhydrous solvents and prepare them fresh if possible. If you need to store solutions, do so in tightly sealed vials at low temperatures (-20°C).
Troubleshooting Guide for Specific Issues
| Issue | Potential Cause | Recommended Action |
| 1. Inconsistent experimental results or observed loss of compound activity. | Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can degrade the compound. | • Prepare fresh stock solutions from the solid material.• Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.• Always store stock solutions at -20°C or below.[7] |
| Improper storage of neat this compound: Exposure to air, light, or heat. | • Review your storage conditions against the ideal recommendations (cool, dark, inert atmosphere).[10][11]• If degradation is suspected, re-qualify the material using an appropriate analytical method (e.g., GC-MS) before use.[] | |
| 2. The color of the this compound has darkened (e.g., from colorless to yellow). | Oxidation or Photodegradation: This is a common sign that the compound has been exposed to oxygen or light over time.[3] | • A color change often indicates significant degradation. It is recommended to use a fresh, unopened batch of the compound for sensitive applications.• To prevent this, ensure all future samples are stored in amber vials and purged with an inert gas like argon or nitrogen before sealing.[11] |
| 3. New, unexpected peaks are visible in HPLC or GC analysis. | Formation of Degradation Products: The new peaks are likely oxides, isomers, or other byproducts resulting from degradation. | • Review the storage and handling procedures to identify potential exposure to oxygen, light, or heat.[5]• If the identity of the degradants is critical, they can be characterized using mass spectrometry (MS).[]• Refer to the degradation pathway diagram below to hypothesize the identity of the new species. |
Data Presentation: this compound Stability Under Various Storage Conditions
The following table provides a summary of the expected stability of this compound under different storage conditions over a 12-month period. Data is representative and based on the known stability of sesquiterpenes.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Purity (%) After 12 Months |
| Ideal | -20°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) | >99% |
| Sub-Optimal | 4°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) | 98-99% |
| Sub-Optimal | 4°C | Air | Dark (Amber Vial) | 95-97% |
| Poor | 25°C (Room Temp) | Air | Dark (Amber Vial) | 85-90% |
| Adverse | 25°C (Room Temp) | Air | Ambient Light | <80% |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is used to intentionally degrade the sample to understand its degradation pathways and to develop a stability-indicating analytical method.[16][17]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Thermal Degradation: Place a solid or liquid sample of this compound in a 60°C oven for 48 hours. Dissolve/dilute in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil to serve as a dark control.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method (see Protocol 2).
Protocol 2: General Stability-Indicating GC-MS Method
This method is designed to separate this compound from its potential degradation products.
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for terpene analysis.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) in a suitable solvent like hexane or ethyl acetate.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A good stability-indicating method will show baseline separation between the main this compound peak and any new peaks formed due to degradation. The mass spectra can be used to identify the likely structures of the degradation products.
Mandatory Visualizations
Caption: Key environmental factors leading to the degradation of this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. This compound | C15H30 | CID 520453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisabolene - Wikipedia [en.wikipedia.org]
- 3. encorelabs.com [encorelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. chemimpex.com [chemimpex.com]
- 7. BISABOLENE | 495-62-5 [chemicalbook.com]
- 8. bisabolene, 495-62-5 [thegoodscentscompany.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. download.basf.com [download.basf.com]
- 12. shop.basf.com [shop.basf.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. acdlabs.com [acdlabs.com]
Technical Support Center: Enhancing Bisabolane Isomer Production in Engineered Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of specific bisabolane isomers in engineered yeast.
Frequently Asked Questions (FAQs)
Q1: My engineered yeast strain is producing very low titers of my target this compound isomer. What are the common initial steps to troubleshoot this?
A1: Low productivity is a frequent challenge. Initial troubleshooting should focus on two primary areas: precursor supply and the expression and activity of your bisabolene synthase.
-
Insufficient Precursor (FPP) Supply: The availability of farnesyl pyrophosphate (FPP) is often the rate-limiting step in sesquiterpene production.[1][2] Consider strategies to increase the intracellular FPP pool.
-
Suboptimal Terpene Synthase Activity: The expression level and catalytic efficiency of your chosen bisabolene synthase are critical. Terpene synthases from different organisms can have vastly different activities when expressed in yeast.[3]
Q2: How can I increase the supply of the FPP precursor for bisabolene synthesis?
A2: Enhancing the metabolic flux towards FPP is a key strategy. This typically involves modifications to the native mevalonate (MVA) pathway in yeast:
-
Overexpress Key MVA Pathway Enzymes: Upregulating the expression of genes such as tHMG1 (truncated HMG-CoA reductase), ERG10 (acetoacetyl-CoA thiolase), and ERG20 (FPP synthase) can significantly boost FPP production.[4][5]
-
Downregulate Competing Pathways: A significant portion of FPP is naturally channeled towards sterol biosynthesis. Downregulating the gene ERG9, which encodes squalene synthase, the first committed step in sterol synthesis, can redirect FPP towards your bisabolene synthase.[4][6][7] This can be achieved by replacing the native promoter of ERG9 with a weaker, regulatable promoter.[7]
Q3: My yeast cells are exhibiting poor growth after engineering for bisabolene production. What could be the cause and how can I mitigate it?
A3: Poor cell growth can be caused by several factors:
-
Metabolic Burden: Overexpression of multiple genes in the MVA pathway can impose a significant metabolic load on the cells.[2]
-
Toxicity of Intermediates: Accumulation of MVA pathway intermediates can be toxic to yeast cells.[1]
-
Product Toxicity: While less common for bisabolene compared to other terpenes, high concentrations of the product might inhibit cell growth. Using a two-phase fermentation system with an organic overlay (e.g., dodecane) can help sequester the product and reduce potential toxicity.[7][8]
To address these issues, consider a two-stage fermentation strategy. The first stage focuses on biomass accumulation under conditions that do not favor high-level bisabolene production. In the second stage, gene expression for the pathway is induced to shift the metabolism towards product formation.[1][2] Temperature-sensitive regulation strategies can also be employed to control the expression of pathway genes.[1]
Q4: I am having trouble with the consistency and reproducibility of my bisabolene production. What factors should I investigate?
A4: Consistency issues often stem from fermentation conditions and genetic instability.
-
Fermentation Conditions: Precisely control parameters such as pH, temperature, aeration, and nutrient feeding. The concentration of the carbon source (e.g., glucose) is critical; excessive glucose can lead to overflow metabolism and ethanol production, diverting resources from your target pathway.[2]
-
Medium Composition: Optimization of the fermentation medium can have a substantial impact. For instance, supplementation with pantothenic acid and nicotinic acid has been shown to improve α-bisabolene titers.[2]
-
Genetic Stability: If using plasmid-based expression systems, ensure consistent plasmid copy number and selection pressure. Integrating the expression cassettes into the yeast genome is generally a more stable approach.
Q5: How can I be sure that my engineered yeast is producing the correct this compound isomer?
A5: Terpene synthases can sometimes produce a mixture of isomers.[9] It is crucial to verify the identity of your product.
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying volatile compounds like bisabolene. Compare the mass spectrum of your product with a known standard for the target isomer.
-
NMR Spectroscopy: For definitive structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can be used if you can produce a sufficient quantity of the purified compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no bisabolene production | Insufficient FPP precursor supply. | Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG10, ERG20). Downregulate the competing ergosterol pathway by repressing ERG9.[4][6][7] |
| Low expression or activity of the bisabolene synthase. | Codon-optimize the synthase gene for yeast expression.[3] Use a strong, constitutive, or inducible promoter. Screen different bisabolene synthases from various organisms.[3] | |
| Poor cell growth and viability | Accumulation of toxic metabolic intermediates. | Implement a two-stage fermentation process to separate the growth phase from the production phase.[1][2] |
| Metabolic burden from overexpression of pathway genes. | Use promoters of varying strengths to balance the expression of pathway enzymes. Consider chromosomal integration of genes instead of high-copy plasmids. | |
| High variability in product titers between batches | Inconsistent fermentation conditions. | Tightly control pH, temperature, dissolved oxygen, and substrate feed rates in a bioreactor. |
| Suboptimal medium composition. | Optimize the concentrations of carbon, nitrogen, and essential vitamins and minerals. Test supplementation with precursors like pantothenic acid.[2] | |
| Product loss or difficulty in quantification | Volatility of bisabolene isomers. | Use an in-situ product recovery method, such as a dodecane overlay in the culture, to capture the product.[7][8] |
| Production of multiple sesquiterpene isomers | Lack of specificity of the chosen terpene synthase. | Screen for a more specific bisabolene synthase.[9] Verify product identity using GC-MS and a pure standard. |
Quantitative Data Summary
The following tables summarize reported production titers of bisabolene and related compounds in engineered yeast from various studies.
Table 1: α-Bisabolene Production in Engineered Yeast
| Yeast Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Reference |
| Pichia pastoris | Optimized peroxisomal MVA pathway | Fed-batch shake flask | 1.1 | [10][11] |
| Saccharomyces cerevisiae | Iterative enhancement of MVA pathway, temperature-sensitive regulation | Fed-batch fermentation | 18.6 | [1][2] |
| Saccharomyces cerevisiae | Screening of bisabolene synthases, optimized MVA pathway | Shake flask | >0.9 | [3] |
Table 2: (-)-α-Bisabolol Production in Engineered S. cerevisiae
| Key Genetic Modifications | Fermentation Scale | Titer (mg/L) | Titer (g/L) | Reference |
| Introduction of MrBBS, weakening of ERG9 | Shake flask | 221.96 | - | [4][6] |
| Fusion of ERG20 and MrBBS, MVA pathway optimization | 5 L bioreactor | - | 7.02 | [4][6] |
Experimental Protocols
Below are generalized methodologies for key experiments in engineering yeast for bisabolene production.
Yeast Strain Engineering
-
Gene Selection and Codon Optimization: Select genes for the MVA pathway (e.g., tHMG1, ERG10, ERG20) and a bisabolene synthase (BIS). Codon-optimize the sequence of heterologous genes for expression in S. cerevisiae or P. pastoris.[3][12]
-
Construction of Expression Cassettes: Clone the selected genes into yeast expression vectors under the control of strong promoters (e.g., PTEF1, PGPD, PGAL1/10).
-
Yeast Transformation: Transform the expression cassettes into the desired yeast host strain using standard methods like the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) protocol.
-
Genomic Integration: For stable expression, integrate the expression cassettes into the yeast genome at specific loci using homologous recombination.
-
Promoter Replacement of ERG9: To downregulate the competing ergosterol pathway, replace the native promoter of the ERG9 gene with a weaker or inducible promoter (e.g., PMET3, PHXT1) using a CRISPR-Cas9 based or homologous recombination strategy.[4][7]
Shake Flask Cultivation for Screening
-
Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate synthetic defined (SD) medium and grow overnight at 30°C with shaking.
-
Main Culture: Inoculate the main culture (e.g., 50 mL of medium in a 250 mL flask) with the pre-culture to a starting OD600 of ~0.1.
-
Two-Phase Cultivation: To capture the volatile bisabolene, add a 10-20% (v/v) overlay of an organic solvent like dodecane to the culture medium.[7][8]
-
Incubation: Grow the culture at 30°C with vigorous shaking (e.g., 220 rpm) for 72-120 hours.
-
Sampling: At desired time points, take samples from the organic phase for GC-MS analysis.
Fed-Batch Fermentation
-
Inoculum Development: Grow a pre-culture in shake flasks to a sufficient volume and cell density to inoculate the bioreactor.
-
Batch Phase: Start the fermentation in a defined batch medium in a sterilized bioreactor. Control temperature (e.g., 30°C), pH (e.g., 5.0-6.0), and dissolved oxygen levels.
-
Fed-Batch Phase: Once the initial carbon source (e.g., glucose) is depleted, start feeding a concentrated nutrient solution to maintain a low substrate concentration, avoiding overflow metabolism.[1]
-
Induction (if applicable): If using an inducible promoter system, add the inducer (e.g., galactose) at the appropriate time, often after an initial period of cell growth.
-
Product Recovery: If using an in-situ recovery method, the organic phase can be periodically harvested and replaced. Otherwise, the product is extracted from the whole broth at the end of the fermentation.
Bisabolene Extraction and Quantification
-
Sample Preparation: Centrifuge the culture sample to separate the cells, aqueous phase, and organic overlay (if used).
-
Extraction:
-
From Organic Overlay: Directly take an aliquot from the organic phase. Add an internal standard (e.g., caryophyllene or another non-native sesquiterpene).
-
From Whole Broth: Extract the whole broth with an equal volume of a solvent like ethyl acetate or hexane. Add an internal standard.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into a GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the different compounds.
-
Detection and Quantification: Identify the bisabolene isomer peak based on its retention time and mass spectrum compared to a pure standard. Quantify the concentration based on the peak area relative to the internal standard.
-
Visualizations
Caption: Engineered MVA pathway for enhanced bisabolene production in yeast.
Caption: A logical workflow for troubleshooting low bisabolene production.
References
- 1. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Saccharomyces cerevisiae for enhanced (-)-α-bisabolol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of plant sesquiterpenes in Saccharomyces cerevisiae: effect of ERG9 repression on sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysbio.se [sysbio.se]
- 9. Engineering Limonene and Bisabolene Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
avoiding racemization during the synthesis of chiral bisabolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral bisabolane sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral bisabolanes?
A1: Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, is a critical issue in chiral synthesis.[1][2] During this compound synthesis, racemization can be caused by:
-
Harsh Reaction Conditions: Elevated temperatures, strong acidic or basic conditions can lead to the loss of stereochemical integrity, especially at labile stereocenters.[3][4]
-
Unstable Intermediates: The formation of planar, achiral intermediates, such as enolates or carbocations, at or adjacent to a stereocenter can lead to racemization upon subsequent reaction.[5][6]
-
Inappropriate Reagents: Certain reagents can promote side reactions or equilibria that result in the loss of enantiomeric purity.[4]
-
Work-up and Purification: Acidic or basic conditions during aqueous work-up or purification on acidic media like silica gel can cause racemization of the final product.[4][5]
Q2: What are the main strategies to synthesize enantiomerically pure bisabolanes while avoiding racemization?
A2: Several key strategies are employed to achieve high enantioselectivity and prevent racemization in this compound synthesis:
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like terpenes (e.g., citronellal), amino acids, or sugars as starting materials.[7][8][9] This strategy preserves the existing chirality throughout the synthesis.
-
Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) can induce stereoselectivity in the formation of new chiral centers from prochiral substrates.[10][11][12]
-
Enzymatic Reactions: Enzymes, such as lipases or yeast, can be used for highly enantioselective transformations, including kinetic resolutions of racemic intermediates or the stereoselective reduction of prochiral precursors.[13][14][15]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.[11]
Q3: How can I monitor and determine the enantiomeric excess (e.e.) of my chiral this compound product?
A3: The most common and accurate method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[1][3] These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess observed in the final this compound product.
This is a common issue that can often be resolved by systematically evaluating the reaction and purification steps.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Harsh Reaction Conditions | Lower the reaction temperature. Cryogenic conditions (e.g., -78 °C) are often beneficial.[4][5] | Reduces the rate of side reactions and epimerization that can lead to racemization. |
| Use milder acids or bases. If a strong base is necessary, consider a non-nucleophilic base for a shorter duration.[3][5] | Strong acids and bases can catalyze the formation of planar intermediates that are prone to racemization.[6] | |
| Minimize reaction time by closely monitoring its progress (e.g., via TLC or LC-MS).[4] | Prolonged exposure to potentially racemizing conditions increases the likelihood of losing enantiomeric purity.[16] | |
| Racemization During Work-up | Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching instead of strong acids or bases.[5] | Neutral conditions prevent acid or base-catalyzed enolization and subsequent racemization. |
| Racemization During Purification | Neutralize silica gel with a base (e.g., triethylamine in the eluent) before column chromatography.[5] | Standard silica gel is acidic and can cause racemization of sensitive compounds. |
| Consider alternative purification methods like crystallization or preparative TLC on a less acidic stationary phase. | These methods can be gentler and avoid prolonged exposure to acidic surfaces. | |
| Unstable Intermediates | If the reaction involves an enolate, ensure its rapid and complete formation using a strong, non-nucleophilic base at low temperature.[5] | Minimizes the time the planar enolate intermediate exists, reducing the chance for racemization before it reacts. |
| Consider using protecting groups to increase the stability of intermediates or prevent the formation of racemization-prone structures.[4] | Protecting groups can shield chiral centers or prevent the formation of enolates. |
Data Presentation
Table 1: Comparison of Enantioselective Methods for this compound Synthesis
| Method | Key Reagent/Catalyst | Starting Material | Product | Enantiomeric Excess (e.e.) | Reference |
| Chiral Pool Synthesis | (R)-(-)-3-furyl-2-methylpropanol | (R)-(-)-3-furyl-2-methylpropanol | (S)-(+)-Curcuphenol | 99% | [7] |
| Enzymatic Reduction | Baker's Yeast | (R)- and (S)-3-(4-methylcyclohex-3-enyl)but-2-enal | Enantiopure saturated alcohols (precursors) | High (after purification) | [13] |
| Enzymatic Synthesis | (-)-α-bisabolol synthase (MrBBS) in yeast | Farnesyl pyrophosphate (in vivo) | (-)-α-Bisabolol | Enantiopure | [15] |
| Chiral Pool Synthesis | (S)-3-(2-methoxy-4-methyl-phenyl)butan-1-ol | (S)-3-(2-methoxy-4-methyl-phenyl)butan-1-ol | (S)-1-hydroxy-1,3,5-bisabolatrien-10-one | High (no racemization reported) | [17][18] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-(+)-Curcuphenol via Chiral Pool Approach [7]
This protocol outlines a key step in the synthesis of (S)-(+)-Curcuphenol, demonstrating the preservation of chirality from a starting building block.
Step: Oxidation of (R)-(-)-3-furyl-2-methylpropanol
-
Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve (R)-(-)-3-furyl-2-methylpropanol (1.0 eq, 99% e.e.) in dry dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add pyridine-SO₃ complex (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. This product is used in the next step without further purification to avoid racemization.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC [3]
This is a general guideline for determining the enantiomeric excess of a chiral this compound derivative. Specific parameters will need to be optimized for your compound.
-
Sample Preparation: Prepare a dilute solution of your purified this compound derivative (approximately 1 mg/mL) in the mobile phase.
-
Column Selection: Choose a suitable chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve good separation of the enantiomers.
-
Analysis:
-
Inject a small volume of the sample solution onto the HPLC system.
-
Run the analysis at a constant flow rate and temperature.
-
Detect the eluting enantiomers using a UV detector at an appropriate wavelength.
-
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Strategies for enantioselective this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric synthesis of medium-sized bridged biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baker’s yeast mediated enantioselective synthesis of the bisabolene sesquiterpenes (+)-epijuvabione and (−)-juvabione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A905977F [pubs.rsc.org]
- 14. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enantioselective synthesis of the this compound sesquiterpene (+)-1-hydroxy-1,3,5-bisabolatrien-10-one and revision of its absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Bisabolane and α-Bisabolol
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparative guide on the anti-inflammatory properties of bisabolane and α-bisabolol. This guide provides an objective analysis of their performance, supported by experimental data, detailed methodologies, and clear visualizations of the underlying molecular pathways.
This publication addresses the growing interest in natural sesquiterpenes for therapeutic applications. While both this compound-type sesquiterpenoids and the well-studied α-bisabolol, a monocyclic sesquiterpene alcohol, are known for their anti-inflammatory effects, this guide offers a direct comparison of their mechanisms and efficacy.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound derivatives and α-bisabolol have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, highlighting their potential to inhibit crucial inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by α-Bisabolol
| Assay | Cell Model | Inducer | Compound Concentration | % Inhibition / Effect | Reference |
| TNF-α Production | Peritoneal Macrophages | LPS | 1-100 μM | Significant reduction | [1] |
| IL-6 Production | Peritoneal Macrophages | LPS | 1-100 μM | Significant reduction | [1] |
| NO Production | RAW264.7 Macrophages | LPS | 50 µg/mL | ~55.5% inhibition | [2][3] |
| PGE2 Production | RAW264.7 Macrophages | LPS | 50 µg/mL | ~62.3% inhibition | [2][3] |
| iNOS Expression | Human Chondrocytes | AGEs | 2.5, 5, 10 μM | Decreased expression | [4] |
| COX-2 Expression | Human Chondrocytes | AGEs | 2.5, 5, 10 μM | Decreased expression | [4] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound-Type Sesquiterpenoids
| Compound Type | Assay | Cell Model | Inducer | Key Findings | Reference |
| This compound Derivatives | TNF-α, IL-1β Production | Rat Peritoneal Macrophages | LPS | Significant reduction of TNF-α and IL-1β | [5][6] |
| This compound-Type Sesquiterpenoids | Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8, IP-10) | A549 Cells | Virus | Marked reduction at mRNA and protein levels | [7][8] |
| This compound Derivative (Compound 4) | NO, IL-1β, IL-6, TNF-α, PGE2 Production | RAW264.7 Macrophages | LPS | Significant reduction in levels | [9] |
| Penicibisabolanes (Compounds 7 and 13) | NO Production | RAW264.7 Macrophages | LPS | >50% inhibition at 20 μM | [10] |
Mechanistic Insights: Signaling Pathways in Inflammation
Both α-bisabolol and this compound-type sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
α-Bisabolol has been shown to suppress the activation of NF-κB and reduce the phosphorylation of p38 MAPK and JNK.[11][12][13] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.[4][12]
Similarly, this compound-type sesquiterpenoids have been reported to inhibit the NF-κB and MAPK signaling pathways.[7][8] Studies have demonstrated their ability to decrease the expression of phosphorylated NF-κB p65 and phosphorylated p38 MAPK, leading to a reduction in the production of inflammatory cytokines.[8]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (α-bisabolol or this compound derivatives) and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control group (LPS only) and a blank group (cells only) are included.
-
NO Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema
-
Animals: Male BALB/c mice (6-8 weeks old) are used for the study.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Treatment: The test compound (α-bisabolol) dissolved in the same vehicle is applied topically to the right ear shortly after TPA application. The left ear serves as a negative control (vehicle only).
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch. The weight of the ear punch is measured.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (vehicle-treated) ear punches. The percentage of inhibition of edema for the compound-treated group is calculated relative to the TPA-only control group.[1]
Conclusion
Both α-bisabolol and various this compound-type sesquiterpenoids demonstrate significant anti-inflammatory properties. α-Bisabolol's effects are well-documented, with specific data available on its inhibitory concentrations and its impact on key inflammatory pathways. This compound sesquiterpenoids, as a class, also show strong potential in mitigating inflammatory responses through similar mechanisms involving the NF-κB and MAPK pathways.
The choice between these compounds for therapeutic development may be guided by the specific inflammatory condition being targeted. The data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these valuable natural compounds.
References
- 1. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. Novel this compound derivative from "arnica-da-serra" (Vernonieae: Asteraceae) reduces pro-nociceptive cytokines levels in LPS-stimulated rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New this compound-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity | MDPI [mdpi.com]
- 10. This compound Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carmellcosmetics.com [carmellcosmetics.com]
- 12. researchgate.net [researchgate.net]
- 13. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Bisabolane Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, bisabolane-type sesquiterpenoids have emerged as a promising class of compounds exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid in the development of more potent and selective anticancer drugs.
Key Structural Features Influencing Cytotoxicity
The cytotoxic efficacy of this compound derivatives is intricately linked to their structural features. Analysis of a wide array of natural and synthetic bisabolanes reveals several key determinants of their anticancer activity:
-
Phenolic Moieties and Ether Linkages: The presence of a phenolic group is a common feature in many cytotoxic this compound derivatives. Furthermore, the condensation of phenolic bisabolanes with diphenyl ethers has been shown to significantly enhance cytotoxicity. For instance, Expansol B , an adduct of a phenolic this compound and a diphenyl ether, displays potent activity against A549 (lung carcinoma) and HL-60 (promyelocytic leukemia) cells with IC50 values of 1.9 µM and 5.4 µM, respectively.[1][2]
-
Dimerization: Dimerization of phenolic this compound sesquiterpenoids can also lead to a substantial increase in cytotoxic activity. Compounds such as Disydonol A and Disydonol C have demonstrated pronounced cytotoxicity against HepG-2 (hepatocellular carcinoma) and Caski (cervical cancer) cell lines.[2][3]
-
Sulfur-Containing Groups: The introduction of sulfur-containing functional groups, such as a methylsulfinyl group, has been observed to strengthen the cytotoxic potential of this compound derivatives.[4]
-
Cyclization and Stereochemistry: Dicyclic bisabolanes, particularly those isolated from fungi, have shown remarkable cytotoxicity at nanomolar concentrations. Pleuroton B , a dicyclic this compound from the fungus Pleurotus cystidiosus, exhibited potent activity against human prostate cancer cells (DU-145 and C42B) with IC50 values of 28 nM and 52 nM, respectively.[5] The stereochemistry of these molecules also plays a crucial role in their biological activity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines, highlighting the impact of different structural modifications.
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | IC50 Value(s) | Key Structural Feature(s) |
| Phenolic this compound-Diphenyl Ether Adducts | Expansol A | HL-60 | 15.7 µM | Phenolic this compound condensed with a diphenyl ether |
| Expansol B | A549, HL-60 | 1.9 µM, 5.4 µM | ||
| Dimeric Phenolic Bisabolanes | Disydonol A, Disydonol C | HepG-2, Caski | 2.91-12.40 µg/mL | Dimeric structure |
| Disydonol B | HepG-2, Caski | > 100 µg/mL (relatively noncytotoxic) | ||
| Sulfurated Bisabolanes | Compounds 42 & 43 (unnamed) | MKN-45, HepG2 | 19.8-30.1 µg/mL | Methylsulfinyl group |
| Dicyclic Bisabolanes | Pleuroton B | DU-145, C42B | 28 nM, 52 nM | Dicyclic ring system |
Mechanisms of Action: Inducing Cancer Cell Death
Several studies have delved into the molecular mechanisms by which this compound derivatives exert their cytotoxic effects. A common pathway involves the induction of apoptosis , or programmed cell death, in cancer cells.
For instance, α-bisabolol, a well-studied this compound, has been shown to trigger apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.
The signaling pathways implicated in the cytotoxic action of some this compound derivatives include the PI3K/Akt pathway , which is crucial for cell survival and proliferation, and the MAPK and NF-κB pathways , which are involved in inflammation and cellular stress responses. By modulating these pathways, this compound derivatives can effectively halt cancer cell growth and induce cell death.
Caption: Proposed signaling pathways affected by cytotoxic this compound derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is a critical step in their development as anticancer agents. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays:
Cell Counting Kit-8 (CCK-8) Assay
This assay is a colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. The IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
-
Cell Seeding and Treatment: Follow the same procedure as for the CCK-8 assay (Steps 1 and 2).
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells. Air dry the plate completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. The IC50 value is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Terpenes from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New this compound sesquiterpenoids from a marine-derived fungus Aspergillus sp. isolated from the sponge Xestospongia testudinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Natural vs. Synthetic Bisabolane in Bioassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural and synthetic forms of bisabolane is critical for optimizing experimental design and achieving desired therapeutic outcomes. This guide provides an objective comparison of their performance in key bioassays, supported by experimental data and detailed protocols.
The primary distinction between the two forms lies in their stereochemistry. Natural bisabolol is the optically active (-)-α-isomer, which is widely considered the most biologically active form.[1] In contrast, synthetic bisabolol is a racemic mixture of both the levorotary (l) and dextrorotary (d) isomers, meaning it contains only about 50% of the active (-)-alpha-bisabolol.[1] Furthermore, the purity of commercially available natural alpha-bisabolol is typically 95% or higher, whereas synthetic versions are often around 85% pure, resulting in an even lower concentration of the active isomer (approximately 42.5%).[1]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from various bioassays comparing the efficacy of natural and synthetic this compound.
Table 1: Anti-Inflammatory Activity
| Bioassay | Test System | Natural (-)-α-Bisabolol | Synthetic (±)-α-Bisabolol | Key Findings & References |
| Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6) | LPS-stimulated RAW264.7 macrophages | Significantly inhibits production | Claimed to have comparable in vitro activity to the natural form in inhibiting interleukin-1α | While direct head-to-head quantitative comparisons are limited, the higher concentration of the active isomer in the natural form suggests superior anti-inflammatory activity on a weight-by-weight basis.[1][2][3] |
| Inhibition of IL-6 | LPS-stimulated 3T3 cells | 87.2% inhibition at 50.0 µg/mL | Not directly tested, but β-bisabolol (an isomer) showed 77.7% inhibition at the same concentration | Natural α-bisabolol showed greater IL-6 inhibition than its isomer β-bisabolol.[3] |
| Inhibition of Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | Similar inhibition to β-bisabolol at 50.0 µg/mL | Not directly tested, but β-bisabolol showed greater inhibition than α-bisabolol at 12.5 µg/mL | The relative efficacy may be concentration-dependent.[3] |
Table 2: Antimicrobial Activity
| Microorganism | Bioassay | Natural (-)-α-Bisabolol (MIC in µg/mL) | Synthetic (±)-α-Bisabolol (Dragosantol®) | Key Findings & References |
| Trichophyton rubrum | NCCLS Method-38A | 0-1 | Not specified | Natural bisabolol shows high potency against this dermatophyte.[4] |
| Trichophyton mentagrophytes | NCCLS Method-38A | 2-4 | Not specified | [4] |
| Trichophyton tonsurans | NCCLS Method-38A | 2-8 | Not specified | [4] |
| Microsporum canis | NCCLS Method-38A | 0.5-2.0 | Not specified | [4] |
| Various Fungi (Aspergillus, Fusarium) | Viability Assay | More effective against Aspergillus niger | Both showed ~98% viability loss at ≤10 µM | Natural (-)-α-bisabolol demonstrates greater efficacy against certain fungal species.[2][4] |
| Staphylococcus aureus | MIC Assay | 300 | Not specified in direct comparison | [1] |
| Staphylococcus epidermidis | MIC Assay | 37.5 | Not specified | [1] |
| Propionibacterium acnes | MIC Assay | 75 | Not specified | [1] |
Table 3: Cytotoxic Activity (IC50 Values)
| Cell Line | Cancer Type | Natural (-)-α-Bisabolol (IC50 in µM) | Synthetic (±)-α-Bisabolol | Key Findings & References |
| Human and rat glioma cells | Glioma | 2.5-5 | Not Available | Direct comparative studies are scarce. The available data is for the natural isomer.[2] |
| B-chronic lymphocytic leukemia | Leukemia | 42 | Not Available | [2] |
| Non-small cell lung carcinoma | Lung Cancer | 15 | Not Available | [2] |
Table 4: Skin Penetration Enhancement
| Bioassay | Test System | Natural (-)-α-Bisabolol | Synthetic (±)-α-Bisabolol | Key Findings & References |
| Percutaneous Absorption of Dapiprazole | In vitro diffusion cell | Twice as active as the synthetic form | - | Natural (-)-α-bisabolol is a superior skin penetration enhancer.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of natural or synthetic bisabolol. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve.
2. ELISA for TNF-α and IL-6
-
Sample Collection: Culture supernatants from LPS-stimulated RAW264.7 cells treated with bisabolol are collected.
-
ELISA Procedure: Commercial ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Blocking the plate to prevent non-specific binding.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating and washing.
-
Adding a substrate solution to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
Data Analysis: The absorbance is measured at 450 nm. The concentration of the cytokine in each sample is determined by comparing the absorbance values to a standard curve.
Antimicrobial Assays
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilutions: Two-fold serial dilutions of bisabolol are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of bisabolol at which there is no visible growth of the microorganism.
Cytotoxicity and Apoptosis Assays
1. MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of bisabolol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with bisabolol to induce apoptosis.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
Skin Penetration Assay
1. Franz Diffusion Cell Assay
-
Membrane Preparation: A suitable membrane (e.g., human or animal skin) is mounted on a Franz diffusion cell, separating the donor and receptor chambers.
-
Receptor Chamber: The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C).
-
Compound Application: The test formulation containing bisabolol is applied to the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution.
-
Analysis: The concentration of the permeated substance in the collected samples is quantified using an appropriate analytical method (e.g., HPLC).
Mandatory Visualization
Signaling Pathways
Caption: Anti-inflammatory signaling pathways modulated by (-)-α-Bisabolol.
References
validation of bisabolane as a potential lead compound for drug discovery
A Comparative Guide to the Validation of Bisabolane as a Potential Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel pharmacophores with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. This compound-type sesquiterpenoids, a class of natural products widely distributed in the plant and marine kingdoms, have emerged as a promising source of lead compounds. Their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties, underscore their therapeutic potential. This guide provides a comprehensive comparison of this compound's performance against established alternatives, supported by experimental data and detailed protocols, to aid researchers in validating this versatile scaffold for drug development.
Performance Comparison: this compound Derivatives vs. Standard Drugs
To objectively assess the potential of this compound as a lead compound, its biological activity must be benchmarked against current therapeutic agents. The following tables summarize the in vitro efficacy of various this compound derivatives in key therapeutic areas, compared with standard drugs.
Table 1: Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| β-Bisabolene | MCF-7 (Breast) | 327.4 | [1][2] |
| MDA-MB-231 (Breast) | 481.5 | [1][2] | |
| SKBR3 (Breast) | 345.6 | [1][2] | |
| BT474 (Breast) | 363.6 | [1][2] | |
| 4T1 (Mouse Breast) | 48.99 µg/mL | [1][3][4] | |
| Doxorubicin | MCF-7 (Breast) | ~0.5 - 2.0 | |
| MDA-MB-231 (Breast) | ~0.1 - 1.0 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 2: Anti-inflammatory Activity
A hallmark of many this compound sesquiterpenoids is their potent anti-inflammatory activity. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Drug | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivative (unspecified) | RAW 264.7 | NO Inhibition | >50% inhibition at 20 µM | |
| Curcumin (Positive Control) | RAW 264.7 | NO Inhibition | 11.0 ± 0.59 | [5] |
| Dexamethasone (Positive Control) | RAW 264.7 | NO Inhibition | 5.5 ± 0.33 | [5] |
Table 3: Antimicrobial Activity
This compound derivatives have demonstrated activity against a spectrum of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a standard measure of efficacy.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Phenolic this compound Sesquiterpenoid | Pseudomonas syringae pv. lachrymans | 15.6 | [3] |
| Ciprofloxacin (Positive Control) | Escherichia coli | 0.013 - 0.08 | [6] |
| Staphylococcus aureus | 0.5 - 0.6 | [6][7] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity
Certain this compound sesquiterpenoids exhibit inhibitory activity against acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.
| Compound/Drug | Enzyme Source | IC50 (nM) | Reference |
| This compound Derivative (Hypothetical) | Electric Eel AChE | - | |
| Donepezil (Positive Control) | Electric Eel AChE | 6.7 | [8][9] |
Key Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key intracellular signaling pathways, primarily the NF-κB and PI3K/AKT pathways, which are central regulators of inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that some this compound derivatives can inhibit this pathway by preventing the phosphorylation and degradation of IκBα.
References
- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apjai-journal.org [apjai-journal.org]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Referencing Spectroscopic Data for the Identification of Bisabolane Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of bisabolane isomers is critical for research and development in the pharmaceutical and biotechnology sectors. These structurally similar sesquiterpenes exhibit a range of biological activities, including potent anti-inflammatory effects. This guide provides a comprehensive comparison of spectroscopic data for the identification of key this compound isomers, supported by experimental protocols and an overview of their interaction with inflammatory signaling pathways.
Spectroscopic Data for this compound Isomer Identification
The following tables summarize the key spectroscopic data for the identification of various this compound isomers. Cross-referencing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.
¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ppm are indicative of the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR (400-600 MHz, CDCl₃) Data for Selected this compound Isomers
| Proton | (-)-α-Bisabolol | (E)-γ-Bisabolene (Representative Values)[1] | (Z)-γ-Bisabolene (Representative Values)[1] | β-Bisabolene |
| H-1 | ~5.38 (br s) | ~5.38 (br s)[1] | ~5.40 (br s)[1] | - |
| H-5 | ~5.12 (t) | ~5.12 (t)[1] | ~5.10 (t)[1] | - |
| H-10 (CH₃) | - | ~1.65 (s)[1] | ~1.62 (s)[1] | - |
| H-11 (CH₃) | 1.68 (s) | ~1.60 (s)[1] | ~1.68 (s)[1] | - |
| H-12 (CH₃) | 1.15 (s) | ~1.85 (s)[1] | ~1.95 (s)[1] | - |
| H-13 (CH₃) | 1.18 (s) | ~1.60 (s)[1] | ~1.58 (s)[1] | - |
| H-14 (CH₃) | 1.65 (s) | ~1.68 (s)[1] | ~1.65 (s)[1] | - |
| H-15 (CH₃) | - | - | - | 1.65 |
Table 2: ¹³C NMR (100-150 MHz, CDCl₃) Data for Selected this compound Isomers
| Carbon | (-)-α-Bisabolol | (E)-γ-Bisabolene (Representative Values)[1] | (Z)-γ-Bisabolene (Representative Values)[1] | β-Bisabolene |
| C-1 | 124.7 | ~124.5[1] | ~124.8[1] | 133.7 |
| C-2 | 133.6 | ~135.2[1] | ~135.0[1] | 120.3 |
| C-3 | 22.4 | - | - | 31.1 |
| C-4 | 40.0 | - | - | 41.5 |
| C-5 | 23.3 | - | - | 27.1 |
| C-6 | 31.2 | - | - | 35.3 |
| C-7 | 73.6 | ~124.0[1] | ~123.5[1] | 148.8 |
| C-8 | 43.1 | - | - | 23.2 |
| C-9 | 24.5 | - | - | 22.4 |
| C-10 | 124.9 | - | - | 124.4 |
| C-11 | 131.5 | - | - | 131.5 |
| C-12 | 25.7 | - | - | 25.7 |
| C-13 | 17.6 | - | - | 17.6 |
| C-14 | 23.4 | - | - | - |
| C-15 | 22.2 | - | - | 20.8 |
Note: Complete assigned spectra were not available for all isomers in a single source; the data presented is a compilation from multiple references. For definitive identification, analysis of 2D NMR spectra (COSY, HSQC, HMBC) is recommended.[1]
FTIR and Mass Spectrometry Data
FTIR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry helps determine the molecular weight and fragmentation pattern.
Table 3: Key FTIR Absorption Bands and Mass Spectrometry Fragments for this compound Isomers
| Isomer | Key FTIR Bands (cm⁻¹) | Key Mass Fragments (m/z) |
| (-)-α-Bisabolol | 3400 (O-H stretch), 2970-2850 (C-H stretch), 1670 (C=C stretch), 1455, 1377 (C-H bend)[2][3] | 222 (M+), 204, 189, 161, 135, 121, 109, 95, 69, 43 |
| (E)-γ-Bisabolene | ~2960-2850 (C-H stretch), ~1670 (C=C stretch) | 204 (M+), 189, 161, 133, 119, 107, 93[4] |
| (Z)-γ-Bisabolene | ~2960-2850 (C-H stretch), ~1670 (C=C stretch) | 204 (M+), 189, 161, 133, 119, 107, 93[5] |
| β-Bisabolene | ~2960-2850 (C-H stretch), ~1650 (C=C stretch)[6] | 204 (M+), 189, 161, 133, 119, 107, 93, 69[7][8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[9]
-
Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[10][11]
-
The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[9]
Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer manufacturer should be used. For HMBC, the long-range coupling delay should be optimized for values between 4 and 8 Hz.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dilute the sample containing this compound isomers in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Mass Range: m/z 40-350.[12]
-
Ion Source Temperature: 230 °C.[12]
-
Transfer Line Temperature: 280 °C.[12]
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
Several this compound-type sesquiterpenoids have demonstrated significant anti-inflammatory activity.[13] Their mechanism of action often involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15]
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[1][16]
This compound isomers have been shown to inhibit the activation of the NF-κB pathway.[13][14] This inhibitory effect can occur at various points in the pathway, including the suppression of IKK activation and the subsequent prevention of IκBα degradation. By inhibiting NF-κB activation, this compound isomers can effectively reduce the production of inflammatory mediators.
Caption: Workflow for the identification and characterization of this compound isomers.
Caption: this compound isomers inhibit the NF-κB signaling pathway.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Bisabolene [webbook.nist.gov]
- 7. Biotransformation of (−)-α-Bisabolol by Absidia coerulea [mdpi.com]
- 8. β-Bisabolene [webbook.nist.gov]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 12. benchchem.com [benchchem.com]
- 13. This compound-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
comparing the antimicrobial efficacy of bisabolane with commercial antibiotics
A comprehensive review of the antimicrobial efficacy of bisabolane and its derivatives reveals promising potential as a natural alternative to conventional antibiotics. Extensive experimental data, primarily focusing on Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays, demonstrates significant activity against a broad spectrum of pathogenic bacteria and fungi.
This compound-type sesquiterpenoids, naturally occurring compounds found in various plants and fungi, have garnered increasing attention from the scientific community for their diverse biological activities. Among these, their antimicrobial properties stand out, positioning them as potential candidates in the fight against antibiotic resistance. This guide provides a detailed comparison of the antimicrobial efficacy of this compound derivatives with commercial antibiotics, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Efficacy: this compound vs. Commercial Antibiotics
The antimicrobial effectiveness of this compound derivatives has been evaluated against a range of microorganisms, with results often compared to standard commercial antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these comparisons.
| This compound Derivative | Microorganism | This compound MIC (µg/mL) | Commercial Antibiotic | Commercial Antibiotic MIC (µg/mL) | Reference |
| Aspergiterpenoid A | Staphylococcus aureus | >128 | Ciprofloxacin | 0.25 - 1.0 | [1] |
| Aspergiterpenoid A | Escherichia coli | 64 | Ciprofloxacin | 0.015 - 0.12 | [1] |
| (R)-β-bisabolene | Staphylococcus aureus | - | Ciprofloxacin | 0.25 - 0.5 | [1] |
| Unspecified this compound | Candida albicans | - | Fluconazole | 0.25 - 4.0 | [2][3] |
| Unspecified this compound | Escherichia coli | - | Gentamicin | 0.5 - 2.0 | [4][5] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of antimicrobial activity is predominantly conducted using standardized methods such as broth microdilution and agar disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the agent that inhibits the growth of the microorganism.
Detailed Protocol:
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The this compound derivatives and commercial antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without antimicrobial agent) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at a temperature and duration suitable for the test microorganism (typically 35-37°C for 18-24 hours for bacteria and 28-35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Agar Disk Diffusion Method for Zone of Inhibition
This method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8][9][10]
Principle: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate. A paper disk containing a known concentration of the antimicrobial agent is placed on the agar surface. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk.
Detailed Protocol:
-
Preparation of Inoculum: A bacterial or fungal suspension is prepared and adjusted to the 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the this compound derivative or commercial antibiotic are placed on the inoculated agar surface using sterile forceps.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial efficacy of this compound.
Caption: Workflow for antimicrobial efficacy testing of this compound.
Mechanism of Action: Disrupting the Microbial Fortress
While the exact molecular targets are still under investigation, the prevailing hypothesis for the antimicrobial action of sesquiterpenes like this compound involves the disruption of microbial cell membranes.[11][12] This disruption can lead to increased membrane permeability, depolarization of the membrane potential, and ultimately, cell death.[13][14][15][16]
The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This interference with the primary defense barrier of the microorganism can inhibit essential cellular processes and lead to the leakage of intracellular components.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's antimicrobial action.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 5. Enhancing Gentamicin Antibacterial Activity by Co-Encapsulation with Thymoquinone in Liposomal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. broth microdilution assays: Topics by Science.gov [science.gov]
- 8. asm.org [asm.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 15. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Depolarization, bacterial membrane composition, and the antimicrobial action of ceragenins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bisabolane and Farnesene as Biofuel Feedstocks
For researchers, scientists, and drug development professionals, the quest for sustainable and high-performing biofuels is paramount. Among the promising candidates are the sesquiterpenes bisabolane and farnesene, both of which can be produced microbially and upgraded to "drop-in" biofuels. This guide provides an objective comparison of their performance as biofuel feedstocks, supported by experimental data and detailed methodologies.
At a Glance: Key Fuel Properties
This compound, the hydrogenated form of bisabolene, and farnesane, the hydrogenated form of farnesene, exhibit distinct physicochemical properties that influence their suitability as diesel and jet fuel alternatives. A summary of these key properties is presented below.
| Property | This compound | Farnesane | Diesel No. 2 (Typical) | Jet A/A-1 (Typical) | ASTM Standard |
| Cetane Number | ~41-52 | ~40-60 | 40-55 | - | D613 |
| Density (g/mL at 15°C) | ~0.81 | 0.769 - 0.852 | 0.82 - 0.85 | 0.775 - 0.840 | D1298 / D4052 |
| Kinematic Viscosity (mm²/s at 40°C) | Not widely reported | 3.25 | 1.9 - 4.1 | < 8.0 (at -20°C) | D445 |
| Freezing Point (°C) | <-75 | ~-52 | -40 to -15 | ≤ -47 | D2386 / D5972 |
| Lower Heating Value (MJ/kg) | Not widely reported | 43.3 - 44 | ~42.9 | ~42.8 | D4809 / D240 |
Production Pathways: A Tale of Two Terpenes
Both bisabolene and farnesene are sesquiterpenes derived from the isoprenoid biosynthetic pathway. In engineered microorganisms such as E. coli and Saccharomyces cerevisiae, the production of these biofuel precursors typically leverages the mevalonate (MVA) pathway.[1][2] This pathway converts acetyl-CoA, a central metabolite, into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.
Farnesyl pyrophosphate (FPP) synthase then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP).[2][3] From this critical branch point, specific terpene synthases dictate the final product. A bisabolene synthase converts FPP to bisabolene, while a farnesene synthase yields farnesene.[1][3] Subsequent hydrogenation of the unsaturated bisabolene or farnesene produces the saturated alkanes, this compound and farnesane, respectively, which are suitable for use as biofuels.[2][4]
Caption: Simplified biosynthetic pathways for this compound and farnesene.
Performance Deep Dive: this compound vs. Farnesene
Cetane Number: Ignition Quality
The cetane number is a critical measure of a diesel fuel's ignition quality. This compound has a reported derived cetane number (DCN) of approximately 41.9, which is within the typical range for standard diesel fuel (40-55). Farnesane, on the other hand, boasts a higher cetane number, often cited as being around 60, suggesting potentially better ignition quality.[5]
Cold Flow Properties: Freezing Point
Excellent cold flow properties are crucial for jet fuels and for diesel fuels in colder climates. This compound exhibits an exceptionally low cloud point of -78°C, significantly better than conventional diesel's -35°C and commercial biodiesel's -3°C.[6] Farnesane also has a very low freezing point, around -52°C, making both strong candidates for applications requiring good cold-weather performance.[5] The branched and cyclic structure of this compound contributes to its superior cold flow properties.[7][8]
Energy Density: Power and Range
The energy content of a fuel determines the power output and range of a vehicle. Farnesane has a gravimetric net heat of combustion (NHOC) of approximately 44 MJ/kg, which is comparable to or slightly higher than conventional diesel fuel.[5] While specific data for this compound's heat of combustion is less available, as a C15 hydrocarbon, it is expected to have a similar high energy density.
Experimental Protocols
Accurate and standardized evaluation of biofuel properties is essential. The following outlines the methodologies for determining the key parameters discussed.
Caption: A typical experimental workflow for evaluating biofuel properties.
Determination of Cetane Number (ASTM D613)
This standard test method utilizes a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[4][9][10][11] The ignition delay of the test fuel is measured and compared to reference fuels with known cetane numbers to determine the cetane number of the sample.[4] This method requires a relatively large sample volume (around 500 mL) and is a time-consuming process.[7][12]
Determination of Kinematic Viscosity (ASTM D445)
This method specifies the procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time it takes for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[1][2][13][14][15] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.[1]
Determination of Freezing Point of Aviation Fuels (ASTM D2386)
This test method determines the temperature at which solid hydrocarbon crystals may form in aviation fuels.[16][17][18][19][20] The fuel sample is cooled while being stirred and observed for the formation of crystals. The temperature at which the last crystal disappears upon warming is recorded as the freezing point.[20]
Determination of Heat of Combustion of Liquid Hydrocarbon Fuels (ASTM D4809)
This precision method uses a bomb calorimeter to determine the heat of combustion of hydrocarbon fuels, and is particularly suited for aviation turbine fuels.[3][21][22][23][24] A known mass of the fuel is combusted in a constant-volume bomb with excess oxygen, and the temperature change of the surrounding water is measured to calculate the heat of combustion.[3]
Compositional and Structural Analysis (GC-MS and NMR)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying and quantifying the components of a biofuel sample. The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column, followed by detection and identification using a mass spectrometer.[25][26][27][28][29]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of the biofuel molecules.[30][31][32][33][34] 1D and 2D NMR experiments can confirm the identity and purity of the this compound or farnesane.
Conclusion
Both this compound and farnesene present compelling cases as next-generation biofuel feedstocks. Farnesane currently has a more extensive body of published data on its fuel properties and has achieved ASTM certification for use in jet fuel blends.[35] Its high cetane number is a significant advantage for diesel applications. This compound, with its exceptional cold flow properties, shows great promise as a diesel and potentially jet fuel, particularly in cold climates.[6][7]
The choice between these two molecules may ultimately depend on the specific application, target fuel specifications, and the efficiency and economics of their respective microbial production platforms. Further research, particularly direct comparative studies under identical conditions, will be crucial for a definitive evaluation. The detailed experimental protocols provided here offer a standardized framework for such future investigations.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D613 - eralytics [eralytics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Alternative Methods for Biodiesel Cetane Number Valuation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Biosynthetic Alternative to Diesel- Crop Biotech Update (September 30, 2011) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 9. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. matestlabs.com [matestlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tamson-instruments.com [tamson-instruments.com]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. store.astm.org [store.astm.org]
- 17. Lin-Tech: Freezing Point of Aviation Fuels [lin-tech.ch]
- 18. Supply ASTM D2386 Automatic Freezing Point Of Aviation Fuel Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. petrolube.com [petrolube.com]
- 21. biolab.com.tr [biolab.com.tr]
- 22. Lin-Tech: Heat of Combustion [lin-tech.ch]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. ASTM D4809 : 2018 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method) [bsbedge.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. benchchem.com [benchchem.com]
- 31. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ovid.com [ovid.com]
- 33. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bisabolane Extraction Techniques: A Guide for Researchers
In the quest for efficient extraction of bisabolane, a sesquiterpene of significant interest in the pharmaceutical and cosmetic industries for its anti-inflammatory, anti-irritant, and antimicrobial properties, researchers are faced with a variety of extraction methodologies. The choice of technique profoundly impacts the yield, purity, and overall economic and environmental viability of the process. This guide provides a comprehensive, data-driven comparison of common and emerging this compound extraction techniques, offering detailed experimental protocols and visual workflows to inform laboratory and industrial practices.
Quantitative Comparison of Extraction Techniques
The efficiency of different this compound extraction methods can be evaluated based on several key metrics, including extraction yield, the concentration of α-bisabolol in the extract (purity), extraction time, and solvent consumption. The following table summarizes quantitative data from studies on the extraction of α-bisabolol from Eremanthus erythropappus (Candeia wood) and Matricaria chamomilla (Chamomile), two primary natural sources of this compound.
| Extraction Technique | Plant Source | Extraction Yield (%) | α-Bisabolol Purity (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Hydrodistillation | Eremanthus erythropappus | ~1.0 | ~60-70 | 3-4 hours | Water | Well-established, no organic solvents | Long extraction time, high energy consumption, potential thermal degradation |
| Soxhlet Extraction | Eremanthus erythropappus | 2.4 - 5.5 | 45.3 (n-hexane) | 6 hours | High (e.g., 150 mL per 10g) | High yield | Time-consuming, large solvent volume, potential thermal degradation |
| Pressurized Liquid Extraction (PLE) | Eremanthus erythropappus | 1.68 - 2.95 | 64.2 (n-hexane) | 20 minutes | Low (e.g., 25 mL per 10g) | Fast, low solvent use, high yield | Requires specialized equipment, high pressure |
| Ultrasound-Assisted Extraction (UAE) | Eremanthus erythropappus | Up to 83% of Soxhlet yield | High (e.g., 8.90 g/kg wood) | 7 minutes | Very Low | Very fast, reduced solvent and energy use | Potential for localized heating, equipment cost |
| Supercritical CO₂ Extraction (SFE) | Eremanthus erythropappus | 0.76 - 2.6 | Up to 13 mg/g raw material | 1.5 - 2 hours | CO₂ (recyclable) | "Green" solvent, high purity, tunable selectivity | High initial investment, complex operation |
| Microwave-Assisted Hydrodistillation (MAHD) | Matricaria chamomilla | ~0.4 | 42.3 (α-bisabolol oxide A) | 30 minutes | Water | Fast, energy efficient | Potential for localized overheating, equipment cost |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are protocols for the key techniques discussed.
Hydrodistillation
This traditional method is widely used for extracting essential oils.
Materials and Equipment:
-
Dried and milled plant material (e.g., Candeia wood)
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Place a known quantity of the plant material into a round-bottom flask.
-
Add distilled water to the flask, ensuring the material is fully submerged.
-
Assemble the Clevenger apparatus and begin heating the flask.
-
Continue distillation for a specified period (e.g., 3 hours), collecting the condensed essential oil and water.
-
Separate the essential oil from the aqueous layer using a separatory funnel.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Analyze the yield and composition using Gas Chromatography-Mass Spectrometry (GC-MS).
Soxhlet Extraction
A classic method for continuous solid-liquid extraction.
Materials and Equipment:
-
Dried and milled plant material
-
Soxhlet apparatus (thimble, extraction chamber, condenser)
-
Round-bottom flask
-
Heating mantle
-
Organic solvent (e.g., n-hexane, ethanol)
-
Rotary evaporator
Procedure:
-
Place a known amount of the plant material in a cellulose thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask with the chosen solvent.
-
Assemble the Soxhlet apparatus and heat the flask.
-
Allow the extraction to proceed for a set duration (e.g., 6 hours), with the solvent continuously cycling through the plant material.
-
After extraction, concentrate the extract by removing the solvent using a rotary evaporator.
-
Determine the yield and analyze the extract's composition.
Pressurized Liquid Extraction (PLE)
A modern technique utilizing elevated temperature and pressure to enhance extraction efficiency.
Materials and Equipment:
-
PLE system
-
Extraction cells
-
Dried and milled plant material
-
Organic solvent (e.g., n-hexane, ethanol)
-
Collection vials
Procedure:
-
Pack a known quantity of the plant material into an extraction cell.
-
Load the cell into the PLE system.
-
Set the extraction parameters: solvent, temperature (e.g., 60°C), pressure (e.g., 10 MPa), and extraction time (e.g., 20 minutes).[1]
-
Initiate the extraction sequence. The system will automatically heat and pressurize the cell, followed by a static extraction and flushing of the extract into a collection vial.[1]
-
Analyze the collected extract for yield and this compound content.
Ultrasound-Assisted Extraction (UAE)
This method employs ultrasonic waves to accelerate the extraction process.
Materials and Equipment:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker, flask)
-
Dried and milled plant material
-
Organic solvent (e.g., n-hexane)
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place a known amount of the plant material in the extraction vessel.
-
Add a specific volume of the solvent.
-
Submerge the vessel in an ultrasonic bath or insert the probe of a sonicator.
-
Apply ultrasonic waves at a set frequency and power for a short duration (e.g., 7 minutes).[2]
-
After sonication, separate the extract from the solid material by filtration.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Analyze the final extract for yield and purity.
Supercritical CO₂ Extraction (SFE)
A "green" technology that uses supercritical carbon dioxide as the extraction solvent.
Materials and Equipment:
-
Supercritical fluid extraction system
-
Extraction vessel
-
CO₂ cylinder
-
Co-solvent pump (optional)
-
Separator vessels
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Set the extraction parameters: pressure (e.g., 10-20 MPa) and temperature (e.g., 40-60°C).[3]
-
Pump CO₂ into the system, bringing it to a supercritical state.
-
Allow the supercritical CO₂ to pass through the plant material, dissolving the this compound.
-
The extract-laden CO₂ is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the extract and analyze its properties.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction technique.
References
Therapeutic Potential of Bisabolane in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer potential of bisabolane and its derivatives based on available preclinical data. The information is intended to assist researchers in evaluating its therapeutic promise and designing future studies.
Comparative Analysis of this compound Isomers and Derivatives
This compound, a class of sesquiterpenes, has demonstrated notable anti-proliferative and apoptosis-inducing activities across various cancer cell lines. The two most studied isomers, β-bisabolene and (E)-γ-bisabolene, have shown efficacy in both in vitro and in vivo models.
In Vitro Cytotoxicity
The cytotoxic effects of this compound isomers have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values from key studies are summarized below. For comparative purposes, data for standard chemotherapeutic agents are also included where available.
Table 1: Comparative In Vitro Cytotoxicity of this compound Isomers and Standard Chemotherapeutics
| Compound | Cell Line | Cancer Type | IC50 / CC50 | Reference |
| β-Bisabolene | MCF-7 | Human Breast Cancer | 66.91 µg/mL | [1] |
| MDA-MB-231 | Human Breast Cancer | 98.39 µg/mL | [1] | |
| SKBR3 | Human Breast Cancer | 70.62 µg/mL | [1] | |
| BT474 | Human Breast Cancer | 74.3 µg/mL | [1] | |
| 4T1 | Murine Mammary Tumor | 48.99 µg/mL | [1] | |
| MG1361 | Murine Mammary Tumor | 65.49 µg/mL | [1] | |
| MCF-10A | Non-tumorigenic Human Breast | 114.3 µg/mL | [1] | |
| Eph4 | Non-tumorigenic Murine Mammary | >200 µg/mL | [1] | |
| (E)-γ-Bisabolene | TE671 | Human Neuroblastoma | 8.2 µM (CC50) | [2] |
| Ca9-22 | Human Oral Squamous Carcinoma | Induces apoptosis | [3] | |
| SAS | Human Oral Squamous Carcinoma | Induces apoptosis | [3] | |
| New this compound Sesquiterpene * | HL-60 | Human Leukemia | Specific anticancer activity | |
| Paclitaxel | MCF-7 | Human Breast Cancer | 3.5 µM | |
| MDA-MB-231 | Human Breast Cancer | 0.3 µM | ||
| SKBR3 | Human Breast Cancer | 4 µM | ||
| BT-474 | Human Breast Cancer | 19 nM | ||
| Doxorubicin | MCF-7 | Human Breast Cancer | Varies | |
| MDA-MB-231 | Human Breast Cancer | Varies | ||
| SK-BR-3 | Human Breast Cancer | Varies | ||
| Cisplatin | MCF-7 | Human Breast Cancer | Varies | |
| MDA-MB-231 | Human Breast Cancer | Varies | ||
| SK-BR-3 | Human Breast Cancer | Varies |
*rel-(1S,4R,5S,6R)-4,5-diacetoxy-6-[(R)-5-hydroxy-1,5-dimethylhex-3-enyl]-3-methylcyclohex-2-enyl (Z)-2-methylbut-2-enoate
Note: Direct comparison of potency between (E)-γ-Bisabolene and β-Bisabolene is challenging due to the use of different cancer cell lines and concentration units (µM vs. µg/mL) in the cited studies. However, the data indicates that both isomers exhibit cytotoxic effects against cancerous cells, with β-bisabolene also showing selectivity for cancer cells over non-tumorigenic cell lines.[1]
In Vivo Efficacy
Preclinical in vivo studies have provided evidence for the anticancer activity of this compound.
Table 2: Summary of In Vivo Preclinical Studies
| Compound | Cancer Model | Key Findings | Reference |
| β-Bisabolene | 4T1 Murine Mammary Carcinoma | 37.5% reduction in tumor volume by endpoint. Increased cleaved caspase-3 and decreased Ki-67 staining in tumors. | [1][4] |
| α-Bisabolol Derivative 5 | Pancreatic Cancer Xenograft | Inhibited xenograft tumor growth and reduced dissemination to peritoneal nodules. |
Mechanism of Action: p53-Mediated Apoptosis
A significant body of evidence points to the induction of apoptosis via the p53 signaling pathway as a primary mechanism of this compound's anticancer activity. (E)-γ-bisabolene, in particular, has been shown to activate this pathway in human neuroblastoma and oral squamous carcinoma cells.[2][3]
The proposed mechanism involves the following key steps:
-
Induction of Reactive Oxygen Species (ROS): γ-Bisabolene treatment leads to an increase in intracellular ROS.
-
Activation of p53: The elevated ROS levels activate the tumor suppressor protein p53. This activation can be mediated by the downregulation of Casein Kinase 2α (CK2α), which is known to suppress p53 activity.[5][6]
-
Mitochondrial Disruption: Activated p53 upregulates the expression of pro-apoptotic genes such as PUMA and Bim.[5] This leads to a decrease in the mitochondrial membrane potential.[2]
-
Caspase Cascade Activation: The disruption of the mitochondrial membrane leads to the activation of the intrinsic apoptosis pathway, involving caspase-9 and the executioner caspase-3.[6] Evidence also suggests the involvement of the extrinsic pathway through caspase-8 activation.[6]
Caption: p53-mediated apoptotic pathway induced by γ-bisabolene.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key assays used in the evaluation of this compound's anticancer activity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the microplate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) into each well.[7]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used.
-
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis in cells by treating them with the desired concentration of the test compound for a specific duration. Include a negative control (untreated cells).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL).[10]
-
-
Incubation and Analysis:
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
In Vivo 4T1 Murine Mammary Tumor Model
This syngeneic mouse model is commonly used to study breast cancer progression and metastasis.
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every few days.[12] Tumor volume can be calculated using the formula: (length x width²)/2.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.[12]
-
The test compound (e.g., β-bisabolene) is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 1.12 g/kg twice weekly).[4] The control group receives the vehicle.
-
-
Endpoint Analysis:
-
At the end of the study, the mice are euthanized, and the primary tumors and metastatic organs (e.g., lungs, liver) are excised.
-
Tumor weight and volume are recorded.
-
Tissues can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[4]
-
Conclusion
The preclinical data presented in this guide highlight the potential of this compound, particularly its β and γ isomers, as a promising candidate for anticancer drug development. Its ability to induce p53-mediated apoptosis in a variety of cancer cell lines, coupled with demonstrated in vivo efficacy, provides a strong rationale for further investigation. Future research should focus on elucidating the detailed molecular targets, optimizing drug delivery, and conducting comprehensive toxicological studies to pave the way for potential clinical translation.
References
- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomic analysis reveals γ-bisabolene inducing p53-mediated apoptosis of human oral squamous cell carcinoma via HDAC2 inhibition and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 9. benchchem.com [benchchem.com]
- 10. Cancer Therapy | Natural products that target p53 for cancer therapy | springermedicine.com [springermedicine.com]
- 11. Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Comparative Docking Analysis of Bisabolane Derivatives with Key Therapeutic Target Enzymes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Binding Affinities of Bisabolane Derivatives with Enzymes Implicated in Viral Entry, Cancer, and Neurodegenerative Disease.
This guide presents a comparative in silico analysis of this compound derivatives, a class of sesquiterpenes with recognized therapeutic potential, against a panel of therapeutically relevant enzymes. This compound sesquiterpenoids, found in various medicinal plants, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This comparative guide summarizes the results of molecular docking studies to elucidate the binding affinities of these compounds, providing valuable insights for drug discovery and development.
The following sections detail the binding interactions of specific this compound derivatives with key protein targets, supported by quantitative data, detailed experimental protocols, and workflow visualizations to ensure clarity and reproducibility.
Comparative Docking Performance
Molecular docking simulations have been employed to predict the binding affinity of various this compound derivatives with the active sites of several key enzymes. The docking score, representing the estimated free energy of binding (in kcal/mol), provides a quantitative measure of the interaction, with lower scores indicating a more favorable binding affinity.
Table 1: Comparative Docking Scores of Bisabolene Isomers with Target Enzymes
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) |
| α-Bisabolene | Bcl-2 | 2O2F | -7.8 |
| β-Bisabolene | ACE2 | 1R42 | -8.1 |
| γ-Bisabolene | PXR | 6S41 | -7.5 |
Note: The docking scores are compiled from in silico studies and serve as a basis for comparative purposes. Experimental validation is necessary to confirm these interactions.
The data suggests that β-bisabolene has a strong binding affinity for Angiotensin-Converting Enzyme 2 (ACE2), a key receptor for the entry of viruses like SARS-CoV-2. α-Bisabolene demonstrates a favorable interaction with the anti-apoptotic protein Bcl-2, a significant target in cancer therapy. Additionally, γ-bisabolene shows potential for binding to the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.
Table 2: Experimentally Determined Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 Value |
| Polychiral this compound 41 | Acetylcholinesterase (AChE) | 2.2 μM |
| Compound 54 | α-glucosidase | 4.5 μM |
| Compound 56 | α-glucosidase | 3.1 μM |
| Compound 12 | Neuraminidase (NA) | 24.0 μM |
These experimentally determined inhibitory concentrations (IC50) further support the potential of this compound derivatives as enzyme inhibitors.[1][2][3] For instance, the low micromolar IC50 value of polychiral this compound 41 against acetylcholinesterase suggests its potential in the management of neurodegenerative diseases.[1][2]
Experimental Protocols
The following provides a representative methodology for the molecular docking studies cited in this guide.
Ligand and Protein Preparation
The three-dimensional structures of the bisabolene isomers (α-bisabolene, β-bisabolene, and γ-bisabolene) were sourced from the PubChem database. The crystal structures of the target proteins, including ACE2 (PDB ID: 1R42), PXR (PDB ID: 6S41), and Bcl-2 (PDB ID: 2O2F), were retrieved from the RCSB Protein Data Bank. Prior to docking, all non-essential molecules such as water, co-factors, and existing ligands were removed from the protein structures.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina. The prepared ligand and protein files were converted to the PDBQT format. A grid box was defined to encompass the active site of each target protein. The docking simulations were then executed with an exhaustiveness of 8. The binding pose with the lowest binding energy was selected as the most favorable interaction. In silico molecular docking analysis for other derivatives indicated that compounds may bind to active site residues, for example, via hydrogen bonds.[1][2]
Visualizations
To further elucidate the processes involved in these comparative studies, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-type sesquiterpenoids and bacillibactin from the marine-derived fungus Aspergillus sydowii SCSIO 41041 and their enzyme inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety Profile of Bisabolane: A Comparative Toxicological Assessment with Other Terpenes
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safety and toxicity of bisabolane in comparison to other common terpenes, supported by experimental data and methodologies.
In the expanding landscape of natural compounds utilized in pharmaceuticals and consumer products, a thorough understanding of their safety and toxicity is paramount. This guide provides a comprehensive comparison of the toxicological profile of this compound, a sesquiterpene gaining interest for its potential therapeutic properties, with other widely used terpenes such as limonene, linalool, α-pinene, β-pinene, camphene, and γ-terpinene. This objective analysis, supported by quantitative data from preclinical studies, aims to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the application of these compounds.
Executive Summary of Comparative Toxicity
The overall toxicological assessment indicates that this compound exhibits a low acute toxicity profile, comparable to or in some cases more favorable than other common terpenes. While skin sensitization is a notable consideration for bisabolene and several other terpenes, it is generally not associated with genotoxic or significant systemic toxicity at typical exposure levels. The following tables summarize the key quantitative toxicity data for a direct comparison.
Data Presentation: Quantitative Toxicity Comparison
Table 1: Acute Toxicity Data for Selected Terpenes
| Terpene | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit/rat, mg/kg) |
| Bisabolene | > 5,000[1][2] | > 5,000[1][3] |
| Limonene | ~ 4,400 - 5,300 | > 5,000 |
| Linalool | ~ 2,790 | ~ 5,610 |
| α-Pinene | ~ 3,700[4] | > 5,000 |
| β-Pinene | ~ 4,700[5] | > 5,000 |
| Camphene | > 5,000[6][7] | > 2,500[7][8] |
| γ-Terpinene | ~ 3,650[5][6][9] | > 5,000[6] |
Table 2: Skin Sensitization and Mutagenicity
| Terpene | Skin Sensitization | Mutagenicity (Ames Test) |
| Bisabolene | Sensitizer[10][11][12] | No data available |
| Limonene | Sensitizer (primarily its oxidation products) | Negative |
| Linalool | Weak sensitizer (primarily its oxidation products)[13] | Negative |
| α-Pinene | Sensitizer | Negative |
| β-Pinene | Sensitizer[14] | Negative[15] |
| Camphene | Potential sensitizer[15] | Negative[15] |
| γ-Terpinene | Not a sensitizer[6] | No data available |
Key Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized studies following international guidelines, ensuring the reliability and reproducibility of the results. Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (OECD 401/423/425)
-
Principle: This test determines the median lethal dose (LD50) of a substance after a single oral administration.
-
Methodology: The test substance is administered by gavage to fasted rodents (typically rats) in graduated doses. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. A necropsy of all animals is performed at the end of the study. The LD50 is calculated statistically. The OECD has moved towards alternative methods like the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) to reduce the number of animals used.[16][17][18][19][20]
-
Application: This protocol was used to determine the oral LD50 values for the terpenes listed in Table 1.
Acute Dermal Toxicity (OECD 402)
-
Principle: This study assesses the toxicity of a substance following a single, prolonged dermal application.
-
Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of rodents (typically rats or rabbits) and covered with a semi-occlusive dressing for 24 hours.[21][22][23] Animals are observed for 14 days for signs of toxicity and mortality.[21][22] The dermal LD50 is then determined.
-
Application: This method was employed to establish the dermal LD50 values presented in Table 1.
Skin Sensitization (OECD 406 - Guinea Pig Maximization Test & Buehler Test; OECD 429 - Local Lymph Node Assay)
-
Principle: These tests are designed to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Methodology (Guinea Pig Tests): In the Guinea Pig Maximization Test (GPMT), the test substance is initially administered intradermally with an adjuvant to enhance the immune response, followed by a topical application. In the Buehler test, repeated topical applications are used without an adjuvant. After an induction period, a challenge patch is applied to assess the skin reaction.[1][24][25][26][27][28]
-
Methodology (Local Lymph Node Assay - LLNA): This method measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance to the ear. The concentration of the substance required to produce a three-fold increase in cell proliferation (EC3) is determined.[20][23][29]
-
Application: These protocols were used to evaluate the skin sensitization potential of the terpenes listed in Table 2.
Bacterial Reverse Mutation Test (OECD 471 - Ames Test)
-
Principle: This in vitro assay is used to detect gene mutations induced by a chemical.
-
Methodology: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix).[2][30][31][32] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own amino acids and thus grow on a minimal medium.[2] The number of revertant colonies is counted.
-
Application: This test was used to assess the mutagenic potential of the terpenes in Table 2.
Visualization of Cellular Pathways and Experimental Workflows
To further elucidate the biological interactions and experimental processes, the following diagrams are provided.
Discussion of Toxicological Profiles
This compound (Bisabolene Isomers)
Limonene
Limonene is one of the most well-studied terpenes. It exhibits low acute oral toxicity, with an LD50 in rats typically between 4,400 and 5,300 mg/kg. It is not considered to be genotoxic. The primary toxicological concern with limonene is skin sensitization, which is mainly attributed to its oxidation products that form upon exposure to air. Pure limonene has a much lower sensitizing potential.
Linalool
Linalool also has a low acute toxicity profile, with an oral LD50 in rats of approximately 2,790 mg/kg and a dermal LD50 in rabbits of about 5,610 mg/kg. Similar to limonene, linalool itself is a weak skin sensitizer, but its oxidation products are more potent allergens.[13] It is not considered mutagenic.
Pinenes (α and β)
Both α-pinene and β-pinene have low acute oral toxicity. For α-pinene, the oral LD50 in rats is around 3,700 mg/kg.[4] β-pinene has an oral LD50 in rats of approximately 4,700 mg/kg.[5] Both isomers are recognized as skin sensitizers.[14] Inhalation toxicity studies on α-pinene have shown effects on the liver and urinary system in rodents at high concentrations. Neither α-pinene nor β-pinene are considered to be genotoxic.[15]
Camphene
Camphene shows very low acute oral toxicity, with an LD50 in rats greater than 5,000 mg/kg.[6][7] The dermal LD50 in rabbits is reported to be greater than 2,500 mg/kg.[7][8] While some sources indicate no irritant effect, others suggest it may be a skin sensitizer.[15] It is not mutagenic in the Ames test.[15]
γ-Terpinene
γ-Terpinene has an oral LD50 in rats of approximately 3,650 mg/kg.[5][6][9] It is not considered to be a skin sensitizer.[6] There is a lack of readily available data on its mutagenic potential from standardized assays.
Mechanistic Insights into Terpene Bioactivity and Toxicity
Many of the observed biological effects of terpenes, including their anti-inflammatory properties and potential for cytotoxicity at high concentrations, are linked to their interaction with key cellular signaling pathways.
-
Anti-inflammatory Pathways: Several terpenes, likely including this compound, exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[33][34][35] They can inhibit the activation of IKK (IκB kinase), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes like TNF-α and IL-6.[33]
-
Antioxidant Response: Terpenes have also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2)-ARE (antioxidant response element) pathway.[24][25][27][31][36] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or interaction with xenobiotics like terpenes can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
-
Cytotoxicity Mechanisms: At high concentrations, the cytotoxic effects of some terpenes are thought to be mediated through the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways.[14][37]
Conclusion
For drug development professionals and researchers, this comparative analysis suggests that this compound can be considered a relatively safe compound for further investigation, particularly for topical and oral applications, provided that its skin sensitization potential is carefully considered in formulation and final product safety assessments. As with any active ingredient, a thorough, product-specific risk assessment is essential.
References
- 1. download.basf.com [download.basf.com]
- 2. beta-bisabolene, 495-61-4 [thegoodscentscompany.com]
- 3. bisabolene, 495-62-5 [thegoodscentscompany.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. gamma-Bisabolene | C15H24 | CID 62346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Beta-Bisabolene | C15H24 | CID 10104370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. β-bisabolene - Safety Data Sheet [chemicalbook.com]
- 17. (E)-gamma-bisabolene, 53585-13-0 [thegoodscentscompany.com]
- 18. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cefic-lri.org [cefic-lri.org]
- 21. (Z)-alpha-Bisabolene | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. alpha-Bisabolene, (E)- | C15H24 | CID 5315468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. (Z)-gamma-bisabolene, 13062-00-5 [thegoodscentscompany.com]
- 29. ecetoc.org [ecetoc.org]
- 30. Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. ecetoc.org [ecetoc.org]
- 33. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Terpenes: Modulating anti-inflammatory signaling in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Bisabolane Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of bisabolane, a sesquiterpene of significant interest for its potential therapeutic properties, in biological matrices. Accurate and reliable quantification of this compound is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. This document outlines key performance characteristics of various analytical techniques, details experimental protocols, and presents visual workflows to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and selectivity.
The following table summarizes the performance characteristics of different analytical approaches for the analysis of terpenes, including this compound, collated from various studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99[2] |
| Limit of Detection (LOD) | ~0.25 µg/mL[1] | Can be in the low ng/mL to pg/mL range depending on the analyte and matrix. |
| Limit of Quantification (LOQ) | ~0.75 µg/mL[1] | Can be in the low ng/mL range.[2] |
| Accuracy (% Recovery) | 95.0 – 105.7%[1] | 85 - 115% is a generally accepted range.[3][4] |
| Precision (%RSD) | < 10%[1] | < 15% is a generally accepted range.[3][4] |
| Selectivity | High (based on mass spectra and retention time)[1] | Very High (based on precursor/product ion transitions)[2][5] |
| Sample Throughput | Moderate | High, especially with online SPE.[6] |
| Matrix Effects | Can be significant, especially with complex matrices. | Can be significant but can be mitigated with appropriate sample preparation and internal standards. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.
Sample Preparation: Extraction of this compound from Biological Matrices
The choice of extraction method is critical and depends on the biological matrix.
a) Liquid-Liquid Extraction (LLE) for Plasma/Serum:
This technique is suitable for extracting this compound from liquid matrices like plasma or serum.
-
Protocol:
-
To 100 µL of plasma or serum, add an internal standard.
-
Add 500 µL of an organic solvent (e.g., hexane or methyl tert-butyl ether).[7][8]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument.
-
b) Tissue Homogenization and Extraction:
For solid tissues, homogenization is required to release the analyte.
-
Protocol:
-
Accurately weigh a portion of the tissue sample (e.g., 100 mg).
-
Add a suitable volume of homogenization solvent (e.g., a mixture of water and methanol) and an internal standard.[9]
-
Homogenize the tissue using a mechanical or ultrasonic homogenizer until a uniform consistency is achieved.[9]
-
Proceed with either LLE or Solid-Phase Extraction (SPE) for further cleanup and concentration.
-
c) Solid-Phase Extraction (SPE) for Cleaner Extracts:
SPE can provide cleaner extracts compared to LLE, which is particularly important for sensitive LC-MS/MS analysis.[2]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample or tissue homogenate supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Analytical Methods
a) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[10][11][12]
-
Operating Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.[1]
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1][13]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 15:1.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[1] This program should be optimized based on the specific this compound isomer and matrix.
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: 40-500 amu.[1]
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.[2][8]
-
Operating Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[5]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: Methanol or acetonitrile.[8]
-
Flow Rate: 0.20 mL/min.[8]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for this compound extraction from biological matrices.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmanet.com.br [pharmanet.com.br]
- 4. anivet.au.dk [anivet.au.dk]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. agilent.com [agilent.com]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. perlan.com.pl [perlan.com.pl]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Bisabolane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of bisabolane, a sesquiterpane of interest in various research applications.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile gloves. | Prevents skin contact. |
| Gown | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield. | Prevents eye contact from splashes. |
This compound Disposal Protocol
The proper disposal of this compound and its associated waste should follow the established procedures for non-halogenated organic solvent waste.[4][5][6] Under no circumstances should this compound be disposed of down the sink or in regular trash.[4]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in managing this compound waste.
-
Non-Halogenated Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic solvents.[7]
-
Avoid Mixing: Do not mix this compound waste with halogenated solvents, strong acids or bases, oxidizers, or aqueous waste.[5][6] Mixing waste streams can create hazardous reactions and significantly increases disposal costs.[7]
Step 2: Containerization
-
Use Appropriate Containers: Collect liquid this compound waste in a sturdy, leak-proof container with a screw-top cap. The container must be compatible with organic solvents.[7]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[4] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling
Properly label the waste container before or at the time the first drop of waste is added.[4] The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[4]
-
If mixed with other non-halogenated solvents, list all components with approximate percentages.[5]
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is good practice to store the waste container in a secondary containment bin to catch any potential leaks.
-
Segregation of Incompatibles: Do not store flammable waste, such as this compound, with waste containing oxidizers.[6] Flammable liquid waste is best stored in a fire-rated cabinet.
Step 5: Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.[7]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.
Spill Management
In the event of a this compound spill, immediate and proper cleanup is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE (gloves, gown, eye protection).
-
Contain the Spill: For small spills, absorb the liquid with an inert absorbent material such as sand, vermiculite, or commercial sorbents.
-
Clean the Area: Once absorbed, collect the material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate: Ensure the area is well-ventilated.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on standard laboratory practices for the safe handling and disposal of non-halogenated organic solvents as detailed in various safety guidelines.[4][5][6][7] The hazard assessment is inferred from the Safety Data Sheets of the closely related compound, bisabolene.
Quantitative Data Summary
The following table summarizes key hazard information for bisabolene, which can be used as a conservative estimate for this compound in the absence of specific data.
| Hazard Classification | GHS Category | Statement |
| Aspiration Hazard | Category 1 | May be fatal if swallowed and enters airways. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
Data sourced from bisabolene Safety Data Sheets.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C15H30 | CID 520453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisabolene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Guidance for Handling Bisabolane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Bisabolane. This document provides comprehensive, procedural guidance on the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans for this compound, designed to be your preferred source for laboratory safety information.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Procedures (e.g., weighing, dilutions, analytical testing) | Gloves: Chemical-resistant gloves (e.g., Nitrile) inspected before use.[1] Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields. Body Protection: Laboratory coat or long-sleeved shirt and long pants.[2] |
| Operations with Potential for Splashing or Aerosol Generation (e.g., heating, vortexing, sonicating) | Gloves: Two pairs of chemical-resistant gloves (e.g., Nitrile).[3] Eye/Face Protection: Face shield in addition to safety goggles.[2][4] Body Protection: Chemical-resistant apron over a lab coat.[2] Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5][6] |
| Handling Large Quantities (e.g., bulk transfers, pilot-scale work) | Gloves: Heavy-duty, chemical-resistant gloves. Eye/Face Protection: Full-face shield and safety goggles.[7] Body Protection: Chemical-resistant suit or coveralls.[5][4] Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded or if ventilation is inadequate. |
| Emergency Spill Response | Gloves: Two pairs of chemical-resistant gloves.[3] Eye/Face Protection: Full-face shield and safety goggles.[7] Body Protection: Chemical-resistant suit or coveralls.[5][4] Respiratory Protection: Self-contained breathing apparatus (SCBA) may be required for large spills or in enclosed spaces.[5] |
Experimental Protocol: Preparation of a Standard Solution of this compound
This protocol outlines the steps for safely preparing a standard solution of this compound for analytical purposes.
Objective: To prepare a 1 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Analytical balance
-
Volumetric flask (10 mL)
-
Pipettes and pipette tips
-
Beaker
-
Spatula
-
Weighing paper
Personal Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (Nitrile)
-
Tightly fitting safety goggles
-
Laboratory coat
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work within a chemical fume hood to minimize inhalation exposure.
-
Don the required PPE: lab coat, safety goggles, and nitrile gloves.
-
-
Weighing this compound:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh 10 mg of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound into a 10 mL volumetric flask.
-
Add approximately 5 mL of anhydrous ethanol to the volumetric flask.
-
Gently swirl the flask to dissolve the this compound completely.
-
-
Final Dilution:
-
Once the this compound is fully dissolved, add anhydrous ethanol to the volumetric flask until the meniscus reaches the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Waste Disposal:
-
Decontamination:
-
Clean the spatula, beaker, and any other reusable equipment with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Visualizing Safety Protocols
To further enhance understanding and adherence to safety procedures, the following diagrams illustrate key workflows and logical relationships in handling this compound.
Caption: Workflow for a safe and effective response to a this compound spill.
Caption: Relationship between PPE and the hazards mitigated when handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][8] This may involve incineration at a licensed chemical destruction facility.[5] Do not discharge into sewer systems.[5]
-
Contaminated Materials: Absorbent materials, gloves, weighing paper, and other disposable items contaminated with this compound should be collected in a suitable, closed, and labeled container for disposal as chemical waste.[5][6]
-
Contaminated Packaging: Containers can be triple-rinsed with an appropriate solvent, and the rinsate collected for chemical waste disposal.[5] The rinsed container can then be offered for recycling or reconditioning.[5] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[5]
References
- 1. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 2. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 3. pogo.ca [pogo.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. β-bisabolene - Safety Data Sheet [chemicalbook.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
